molecular formula C8H9NS B157374 3-Methylbenzenecarbothioamide CAS No. 2362-63-2

3-Methylbenzenecarbothioamide

Cat. No.: B157374
CAS No.: 2362-63-2
M. Wt: 151.23 g/mol
InChI Key: NUFFXGAGGYWFAV-UHFFFAOYSA-N
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Description

3-Methylbenzenecarbothioamide is a chemical compound of significant interest in medicinal chemistry research. The carbothioamide functional group is a key scaffold in the development of novel bioactive molecules . Compounds featuring this group have demonstrated a wide range of potential therapeutic activities in scientific studies, including serving as potent antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress . Furthermore, research on various carbothioamide derivatives has shown promising antiproliferative effects against cancer cell lines . Some derivatives function by targeting crucial cellular signaling pathways, such as the PI3K/Akt/mTOR axis, which regulates cell growth, survival, and metabolism, thereby inhibiting tumor survival and inducing apoptosis . Beyond oncology, carbothioamide-based structures are also investigated as inhibitors of enzymes like carbonic anhydrase II and 15-lipoxygenase, which are relevant to other disease states . The versatility of the carbothioamide moiety makes this compound a valuable building block for the synthesis of more complex heterocyclic compounds and for exploring new chemical entities in drug discovery . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NS/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFFXGAGGYWFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353112
Record name 3-methylbenzenecarbothioamide
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Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-63-2
Record name 3-Methylbenzenecarbothioamide
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Record name 3-methylbenzenecarbothioamide
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Record name 3-methylbenzene-1-carbothioamide
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Foundational & Exploratory

In-Depth Technical Guide to 3-Methylbenzenecarbothioamide: Chemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Methylbenzenecarbothioamide. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Chemical Properties

This compound, a thioamide derivative of toluene, serves as a versatile intermediate in organic synthesis, particularly in the development of therapeutic agents. Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 2362-63-2[1][2][3][4][5]
Molecular Formula C₈H₉NS[3][5]
Molecular Weight 151.23 g/mol [3][5]
Melting Point 88-89 °C
Boiling Point Not available
Solubility Not available
Density Not available

Spectroscopic Data

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum of this compound in deuterochloroform (CDCl₃) exhibits characteristic signals corresponding to its molecular structure.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.40singlet3H-CH₃
7.18broad singlet1H-NH
7.24-7.36multiplet2HAr-H
7.62doublet of triplets1HAr-H
7.70broad singlet1H-NH

Experimental Protocols

Synthesis of this compound from 3-Methylbenzonitrile

A common and effective method for the synthesis of this compound involves the treatment of 3-methylbenzonitrile with a source of hydrogen sulfide. While the specific reaction conditions can be optimized, a general protocol is outlined below.

Materials:

  • 3-Methylbenzonitrile

  • Hydrogen sulfide (H₂S) gas or a suitable H₂S donor (e.g., sodium hydrosulfide)

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., ethanol, methanol)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 3-methylbenzonitrile in an anhydrous solvent within a reaction vessel equipped with a gas inlet and a magnetic stirrer.

  • In the presence of a base such as pyridine, bubble hydrogen sulfide gas through the solution at a controlled rate. Alternatively, introduce the H₂S donor to the reaction mixture.

  • Maintain the reaction at a specific temperature (e.g., room temperature or elevated temperature) and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) to obtain the pure compound.

Biological Significance and Signaling Pathways

This compound has been identified as a key intermediate in the synthesis of potent inhibitors targeting p38 Mitogen-Activated Protein (MAP) Kinase and Transient Receptor Potential Melastatin 8 (TRPM8) channels. These targets are implicated in various physiological and pathological processes, highlighting the therapeutic potential of compounds derived from this thioamide.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a crucial pathway involved in cellular responses to stress, inflammation, and apoptosis.[6][7][8][9][10] Inhibition of p38 MAP kinase is a promising strategy for the treatment of inflammatory diseases. The pathway is typically initiated by extracellular stimuli, leading to the activation of a series of upstream kinases that ultimately phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates downstream transcription factors and other proteins, modulating gene expression and cellular responses.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Cytokines Inflammatory Cytokines Receptors Receptors Inflammatory Cytokines->Receptors Environmental Stress Environmental Stress Environmental Stress->Receptors MAP3K MAPKKK (e.g., ASK1, TAK1) Receptors->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K p38_MAPK p38 MAP Kinase MAP2K->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors 3_Methylbenzenecarbothioamide_Derivative This compound Derivative (Inhibitor) 3_Methylbenzenecarbothioamide_Derivative->p38_MAPK Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: p38 MAP Kinase signaling pathway and the inhibitory action of a this compound derivative.

TRPM8 Channel Signaling Pathway

The TRPM8 channel is a cold-sensing ion channel that plays a significant role in pain and inflammation.[11][12][13][14][15] It is activated by cold temperatures and cooling agents like menthol. Inhibition of the TRPM8 channel is being explored for the treatment of neuropathic pain and other sensory disorders. The activation of TRPM8 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a signaling cascade.

TRPM8_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Stimulus Cold Stimulus TRPM8_Channel TRPM8 Channel Cold Stimulus->TRPM8_Channel Menthol Menthol Menthol->TRPM8_Channel Cation_Influx Ca²⁺ / Na⁺ Influx TRPM8_Channel->Cation_Influx 3_Methylbenzenecarbothioamide_Derivative This compound Derivative (Inhibitor) 3_Methylbenzenecarbothioamide_Derivative->TRPM8_Channel Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain / Cold Sensation Signal Action_Potential->Pain_Signal

Caption: TRPM8 channel activation and inhibition by a this compound derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_derivatization Derivatization for Biological Screening cluster_biological_testing Biological Evaluation Starting_Material 3-Methylbenzonitrile Reaction Thionation Reaction Starting_Material->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization / Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR ¹H-NMR Spectroscopy Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS MP Melting Point Analysis Pure_Product->MP Derivative_Synthesis Synthesis of Bioactive Derivatives Pure_Product->Derivative_Synthesis Purified_Derivatives Purified Derivatives Derivative_Synthesis->Purified_Derivatives In_Vitro_Assays In Vitro Kinase/Channel Assays Purified_Derivatives->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Purified_Derivatives->Cell_Based_Assays Data_Analysis Data Analysis & SAR Studies In_Vitro_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis

Caption: A generalized experimental workflow for the synthesis and evaluation of this compound and its derivatives.

References

In-Depth Technical Guide: 3-Methylbenzenecarbothioamide (CAS No. 2362-63-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzenecarbothioamide, also known as thio-m-toluamide, is an aromatic thioamide compound with the CAS number 2362-63-2. Thioamides are recognized as important structural motifs in medicinal chemistry, serving as versatile intermediates in the synthesis of various heterocyclic compounds and exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, synthesis, and potential therapeutic applications, with a focus on data relevant to drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates information on closely related analogues and the broader class of thioamides to infer its potential characteristics and areas for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. It is important to note that while the basic properties can be calculated, detailed experimental data is not extensively available.

PropertyValue (Predicted/Calculated)Data Source
CAS Number 2362-63-2[1]
Molecular Formula C₈H₉NS-
Molecular Weight 151.23 g/mol -
IUPAC Name This compound-
Synonyms thio-m-toluamide, 3-methylbenzothioamide[1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed journals. However, the general synthesis of aryl thioamides can be achieved through several established methods. A common approach involves the thionation of the corresponding amide, 3-methylbenzamide, using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

General Experimental Workflow for Thionation:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification 3-Methylbenzamide 3-Methylbenzamide Reaction_Vessel Reaction_Vessel 3-Methylbenzamide->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Thionating_Agent Thionating_Agent Thionating_Agent->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Stirring Stirring Heating->Stirring Monitoring Monitoring Stirring->Monitoring TLC/LC-MS Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Column Chromatography Product Product Purification->Product This compound

A generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: 3-Methylbenzamide is dissolved in an appropriate anhydrous solvent (e.g., toluene, dioxane, or THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Thionating Agent: The thionating agent (e.g., Lawesson's reagent) is added to the solution. The stoichiometry is typically 0.5 equivalents for Lawesson's reagent.

  • Reaction: The reaction mixture is heated to reflux and stirred for a period determined by reaction monitoring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve quenching with a saturated sodium bicarbonate solution and extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

  • Characterization: The structure and purity of the final compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Potential Biological Activity and Therapeutic Applications

While no specific biological activity has been reported for this compound, the broader class of thioamides is known to possess a wide range of pharmacological properties. Research on structurally similar compounds suggests potential for antimicrobial and anticancer activities.

Antimicrobial Activity: Thioamide-containing compounds have been investigated for their activity against various pathogens. For instance, benzenesulphonamide derivatives incorporating a carboxamide functionality have demonstrated significant in vitro antimicrobial activity against bacteria such as E. coli, S. aureus, P. aeruginosa, and S. typhi, as well as fungi like C. albicans and A. niger.[2] Thiosemicarbazones, which share the carbothioamide motif, have also shown notable antibacterial and antifungal effects.

Anticancer Activity: Certain carboxamide derivatives have exhibited potential as anticancer agents. For example, some coumarin-3-carboxamide derivatives have shown potent activity against cancer cell lines. The presence of the benzamide functionality was suggested to be an important feature for this anticancer activity.

Given these precedents, this compound represents a candidate for screening in antimicrobial and anticancer assays. The methyl group at the 3-position of the benzene ring could influence its lipophilicity and binding affinity to biological targets, potentially modulating its activity and selectivity compared to unsubstituted analogues.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is unknown. However, based on the activities of related compounds, several potential pathways could be implicated.

Potential Signaling Pathway Involvement:

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects Thioamide_Compound This compound (Hypothetical) Enzymes Enzymes Thioamide_Compound->Enzymes Receptors Receptors Thioamide_Compound->Receptors Signaling_Proteins Signaling_Proteins Thioamide_Compound->Signaling_Proteins Pathway_Modulation Signaling Pathway Modulation Enzymes->Pathway_Modulation Receptors->Pathway_Modulation Signaling_Proteins->Pathway_Modulation Cellular_Response Cellular Response Pathway_Modulation->Cellular_Response e.g., Apoptosis, Growth Inhibition

Hypothetical signaling pathway interactions of this compound.

For antimicrobial action, thioamides can interfere with essential cellular processes in microorganisms. For instance, they might inhibit key enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication.

In the context of anticancer activity, related amide compounds have been shown to interact with various signaling pathways crucial for cancer cell proliferation and survival. These could include pathways regulated by protein kinases, transcription factors, or cell cycle proteins. Further research, including in silico docking studies and in vitro assays, would be necessary to elucidate the specific molecular targets and signaling pathways affected by this compound.

Future Directions

The lack of extensive data on this compound highlights significant opportunities for future research. Key areas for investigation include:

  • Development of a robust and scalable synthesis protocol.

  • Comprehensive characterization of its physicochemical properties.

  • Screening for a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.

  • Elucidation of its mechanism of action and identification of its molecular targets.

  • Structure-activity relationship (SAR) studies by synthesizing and evaluating a library of analogues.

Conclusion

This compound is a readily accessible aromatic thioamide with potential for applications in drug discovery. While specific biological data for this compound is currently sparse, the known activities of the broader thioamide and carboxamide classes suggest that it is a promising scaffold for further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules. The detailed methodologies and structured data presentation aim to facilitate future research endeavors in this area.

References

Synthesis of 3-Methylbenzenecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 3-Methylbenzenecarbothioamide, a crucial building block in medicinal chemistry and materials science. The document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and workflow visualizations to support laboratory research and development.

Core Synthesis Strategies

The synthesis of this compound predominantly follows two well-established routes: the thionation of the corresponding amide, 3-methylbenzamide, and the direct conversion of 3-methylbenzonitrile. Each pathway offers distinct advantages concerning starting material availability, reaction conditions, and scalability.

Thionation of 3-Methylbenzamide

The conversion of an amide to a thioamide is a direct and widely used method. This transformation involves the replacement of the carbonyl oxygen with a sulfur atom, typically employing a thionating agent.

Key Thionating Reagents:

  • Lawesson's Reagent: A popular choice for its high efficiency and relatively mild reaction conditions.[1]

  • Phosphorus Pentasulfide (P₄S₁₀): A classical and cost-effective thionating agent.[2]

  • Aqueous Ammonium Sulfide: A milder and less hazardous alternative to hydrogen sulfide, suitable for a range of substrates.[1]

The general mechanism involves the nucleophilic attack of the amide oxygen on the phosphorus center of the thionating reagent, followed by a series of rearrangements that ultimately lead to the formation of the thioamide.

Synthesis from 3-Methylbenzonitrile

The direct conversion of nitriles to primary thioamides provides an alternative and efficient route. This method typically involves the addition of a sulfur nucleophile to the carbon-nitrogen triple bond.

Common Sulfur Sources:

  • Hydrogen Sulfide (H₂S) and its salts: Often used with a base or an anion-exchange resin to facilitate the reaction.[3][4][5] Gaseous H₂S can be hazardous, leading to the development of methods using its salts like sodium hydrogen sulfide (NaSH).[4][5]

  • Phosphorus Pentasulfide (P₄S₁₀): Can also be employed for the conversion of nitriles to thioamides, often in an alcoholic solvent.[6]

  • Thioacetic Acid: Reacts with nitriles in the presence of a dehydrating agent to yield thioamides.[2]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of aromatic thioamides, providing a basis for comparison between different methodologies.

Table 1: Thionation of Aromatic Amides

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Lawesson's ReagentTolueneReflux1-4>90[1]
P₄S₁₀PyridineReflux2-670-90[2]
Aqueous (NH₄)₂S / Tf₂O, PyDichloromethane0 - rt0.5-285-95[1]

Table 2: Synthesis from Aromatic Nitriles

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
H₂S, Anion-Exchange Resin (SH⁻ form)Methanol/WaterRoom Temperature0.5-680-96[3]
P₄S₁₀EthanolReflux1-385-98[6]
NaSH, MgCl₂DMFRoom Temperature0.5-480-99[4]
NaSH, Et₂NH·HCl1,4-Dioxane501-2470-95[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Methylbenzamide using Lawesson's Reagent

Materials:

  • 3-Methylbenzamide

  • Lawesson's Reagent (0.5 equivalents)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of this compound from 3-Methylbenzonitrile using Phosphorus Pentasulfide

Materials:

  • 3-Methylbenzonitrile

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Ethanol

  • Water

  • Sodium chloride

Procedure:

  • To a solution of phosphorus pentasulfide (0.4 equivalents) in ethanol in a round-bottom flask, add 3-methylbenzonitrile (1 equivalent).[6]

  • Heat the mixture to reflux with stirring.[6] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The product may precipitate. If so, collect the solid by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Pathways cluster_start Starting Materials cluster_reagents_amide Thionation Reagents cluster_reagents_nitrile Sulfur Sources 3-Methylbenzamide 3-Methylbenzamide 3-Methylbenzonitrile 3-Methylbenzonitrile This compound This compound 3-Methylbenzonitrile->this compound Sulfur Addition Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->this compound P4S10_amide P₄S₁₀ P4S10_amide->this compound Aqueous (NH4)2S aq. (NH₄)₂S Aqueous (NH4)2S->this compound H2S / Base H₂S / Base H2S / Base->this compound P4S10_nitrile P₄S₁₀ P4S10_nitrile->this compound NaSH / MgCl2 NaSH / MgCl₂ NaSH / MgCl2->this compound

Caption: Overview of primary synthesis pathways to this compound.

Experimental_Workflow_Amide Start Dissolve 3-Methylbenzamide in Toluene Add_Reagent Add Lawesson's Reagent Start->Add_Reagent Reflux Heat to Reflux Add_Reagent->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Monitor->Workup Reaction Complete Dry_Concentrate Dry (Na₂SO₄) and Concentrate Workup->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the thionation of 3-methylbenzamide.

Experimental_Workflow_Nitrile Start Prepare P₄S₁₀ solution in Ethanol Add_Nitrile Add 3-Methylbenzonitrile Start->Add_Nitrile Reflux Heat to Reflux Add_Nitrile->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Pour into Cold Water Monitor->Quench Reaction Complete Isolate Filter Precipitate or Extract with Organic Solvent Quench->Isolate Recrystallize Recrystallize Isolate->Recrystallize Product This compound Recrystallize->Product

Caption: Experimental workflow for the synthesis from 3-methylbenzonitrile.

References

Spectroscopic Profile of 3-Methylbenzenecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzenecarbothioamide, a molecule of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents a detailed analysis based on predicted values and comparative data from its oxygen analog, 3-methylbenzamide. This approach allows for a robust understanding of the expected spectroscopic behavior of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key Mass Spectrometry fragments for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis with the experimental data of 3-methylbenzamide.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Broad Singlet1HNH (amide proton, downfield due to deshielding and potential H-bonding)
~7.5 - 7.8Multiplet4HAromatic Protons (Ar-H )
~2.4Singlet3HMethyl Proton (-CH ₃)

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
~200 - 210C =S (Thioamide carbon, significantly downfield)
~138 - 142Aromatic C -CH₃
~125 - 135Aromatic C -H & C -C=S
~21-C H₃

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data for this compound
m/zPredicted Fragment
151[M]⁺ (Molecular Ion)
134[M - NH₃]⁺
118[M - SH]⁺
91[C₇H₇]⁺ (Tropylium ion)

Comparative Spectroscopic Data of 3-Methylbenzamide

For reference and to support the predictions for the thioamide, the experimental data for 3-methylbenzamide is provided below.

Table 4: Experimental ¹H and ¹³C NMR Data for 3-Methylbenzamide
NucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H7.65Singlet1HAr-H
7.59 - 7.51Multiplet1HAr-H
7.45 - 7.42Multiplet2HAr-H
6.19Broad Singlet2HNH
2.39Singlet3H-CH
¹³C170.54--C =O
138.34--Ar-C
133.52--Ar-C
132.82--Ar-C
128.65--Ar-C
128.16--Ar-C
124.48--Ar-C
21.33---C H₃

Solvent: CDCl₃, 400 MHz

Table 5: Experimental Mass Spectrometry (EI) Data for 3-Methylbenzamide
m/zFragment
135[M]⁺ (Molecular Ion)
119[M - NH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 6: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Medium, BroadN-H stretch
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1600 - 1450Medium to StrongC=C aromatic ring stretch
1400 - 1200StrongC=S stretch (Thioamide I band)
~1300MediumThioamide II band (C-N stretch and N-H bend)
~1000MediumThioamide III band (C-N stretch)
900 - 690StrongAromatic C-H out-of-plane bend

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • A wider spectral width (~250 ppm) is required.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically necessary due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: Approximately 1-2 mg of the solid sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample is placed in the infrared beam path.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a single quadrupole or a time-of-flight (TOF) analyzer.

  • Sample Introduction:

    • Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to volatilize the sample.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph for separation before entering the mass spectrometer. This is suitable for thermally stable and volatile compounds.

  • Ionization: Electron Ionization (EI) is typically used for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The data is acquired over a specific mass range (e.g., m/z 40-500).

  • Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms process_nmr Process NMR Data (FT, Phasing, Integration) nmr->process_nmr process_ir Process IR Data (Background Correction) ir->process_ir process_ms Process MS Data (Peak Identification) ms->process_ms interpretation Structural Elucidation & Characterization process_nmr->interpretation process_ir->interpretation process_ms->interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Physical properties of 3-Methylbenzenecarbothioamide (solubility, melting point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 3-Methylbenzenecarbothioamide, specifically its solubility and melting point. Due to the limited availability of specific experimental data in public databases for this compound, this document outlines established methodologies for determining these critical parameters.

Summary of Physical Properties

PropertyValueNotes
Melting Point Data not availableA standard experimental protocol for determination is provided below.
Solubility Soluble in DMSOQuantitative solubility data in various solvents has not been found. A general protocol for experimental determination is detailed.

Experimental Protocols

To ascertain the precise physical properties of this compound, the following established experimental protocols are recommended.

Melting Point Determination

The melting point of a crystalline solid can be determined using the capillary melting point method. This procedure involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the sample of This compound prep2 Finely powder the sample prep1->prep2 prep3 Pack into capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 meas2 Heat rapidly to ~10-15°C below expected melting point meas1->meas2 meas3 Decrease heating rate to 1-2°C per minute meas2->meas3 meas4 Record temperature at first liquid formation (T1) meas3->meas4 meas5 Record temperature at complete liquefaction (T2) meas4->meas5 res1 Report melting point as a range (T1 - T2) meas5->res1

Caption: Workflow for determining the melting point of this compound.

Solubility Determination (Gravimetric Method)

The equilibrium solubility of a compound in a specific solvent at a given temperature can be determined using the gravimetric method. This involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent.

Workflow for Gravimetric Solubility Determination

G cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_calculation Calculation eq1 Add excess this compound to a known volume of solvent eq2 Agitate at a constant temperature for a set time (e.g., 24-48 hours) eq1->eq2 eq3 Allow solution to settle eq2->eq3 sep1 Withdraw a known volume of the supernatant eq3->sep1 sep2 Filter to remove any undissolved solids sep1->sep2 sep4 Transfer the filtered supernatant to the weighed container sep2->sep4 sep3 Weigh an empty, dry container sep3->sep4 sep5 Evaporate the solvent under controlled conditions sep4->sep5 sep6 Dry the remaining solid to a constant weight sep5->sep6 sep7 Reweigh the container with the dry solute sep6->sep7 calc1 Calculate the mass of dissolved solute sep7->calc1 calc2 Determine solubility in g/L or other units calc1->calc2

Caption: Protocol for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

At present, there is no available information in scientific literature or databases detailing specific signaling pathways or established logical workflows directly involving this compound. Research into the biological activity of this compound is an area for potential future investigation.

Disclaimer: The information provided in this guide is intended for research and development purposes. The experimental protocols are generalized and may require optimization for specific laboratory conditions and equipment.

The Rising Potential of 3-Methylbenzenecarbothioamide Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

The scaffold of 3-methylbenzenecarbothioamide is emerging as a promising pharmacophore in the discovery of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide synthesizes the current understanding of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further research and development in this area.

Anticancer Activity: A Multi-pronged Approach

Derivatives of this compound have shown significant potential in oncology by targeting various cancer-associated pathways.

Retinoid X Receptor Alpha (RXRα) Antagonism

A notable series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carbothioamide derivatives have been synthesized and evaluated for their anticancer activity as RXRα antagonists.[1] One of the most potent compounds, 6A , demonstrated strong antagonist activity with a half-maximal effective concentration (EC50) of 1.68 ± 0.22 µM.[1] This compound also exhibited potent anti-proliferative activity against human cancer cell lines HepG2 and A549, with IC50 values below 10 µM, while showing low cytotoxicity in normal LO2 and MRC-5 cells (IC50 > 100 µM).[1] Further studies revealed that compound 6A selectively binds to the RXRα ligand-binding domain with a submicromolar affinity (Kd = 1.20 × 10⁻⁷ M) and induces apoptosis in a dose- and time-dependent manner through the cleavage of poly ADP-ribose polymerase and stimulation of caspase-3 activity.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

In the pursuit of antiangiogenic cancer therapies, a series of hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives of 3-phenoxybenzoic acid were synthesized and evaluated as VEGFR-2 inhibitors.[2] One particular carbothioamide derivative, compound 4b , exhibited an EC50 value against VEGFR-2 kinase activity that was comparable to the established drug sorafenib, highlighting its potential as a lead compound for the development of new anticancer agents.[2]

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives incorporating a thiazolone or imidazole moiety have been investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.[3][4] Several of these compounds displayed significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values in the low micromolar range and high selectivity for cancer cells over normal breast cells.[4] Notably, some derivatives showed excellent enzymatic inhibition against CA IX with IC50 values in the nanomolar range.[4] The mechanism of action involves the induction of apoptosis.[4]

General Cytotoxicity Studies

Other studies have reported the anticancer effects of various carbothioamide derivatives against different cancer cell lines. For instance, 2-benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives were tested against MCF-7 breast carcinoma cell lines, with some compounds showing potent activity.[5] Similarly, coumarin-3-carboxamide derivatives have been found to be potent against HepG2 and HeLa cancer cell lines, with IC50 values in the low micromolar and even sub-micromolar range for the most active compounds.[6]

Quantitative Summary of Anticancer Activity

Compound ClassTargetCell LineActivity (IC50/EC50)Reference
(4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carbothioamidesRXRαHepG2, A549< 10 µM (IC50)[1]
(4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carbothioamidesRXRα-1.68 ± 0.22 µM (EC50)[1]
3-Phenoxybenzoic acid hydrazine-1-carbothioamidesVEGFR-2-Comparable to Sorafenib (EC50)[2]
Aryl thiazolone–benzenesulfonamidesCarbonic Anhydrase IXMDA-MB-231, MCF-71.52–6.31 µM (IC50)[4]
2-benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamides-MCF-728.2 - 41 µg/ml (IC50)[5]
Coumarin-3-carboxamides-HepG22.62–4.85 μM (IC50)[6]
Coumarin-3-carboxamides-HeLa0.39–0.75 μM (IC50)[6]
Benzenesulfonamide-bearing imidazoles-IGR3927.8 ± 2.8 µM (EC50)[7]
Benzenesulfonamide-bearing imidazoles-MDA-MB-23120.5 ± 3.6 µM (EC50)[7]

Antimicrobial Activity: A Weapon Against Drug Resistance

The carbothioamide functional group is also a key feature in compounds with significant antimicrobial properties, offering potential solutions to the growing challenge of antibiotic resistance.

Inhibition of Bacterial Cell Division

A series of novel quinolinium derivatives containing a 3-methylbenzo[d]thiazol-methyl moiety have demonstrated potent antibacterial activity against a range of bacteria, including multidrug-resistant strains like MRSA, VRE, and NDM-1 Escherichia coli.[8][9] The mechanism of action for these compounds involves the disruption of the GTPase activity and dynamic assembly of FtsZ, a crucial protein in bacterial cell division.[8][9] One of the most effective derivatives, compound A2 , which bears a 4-fluorophenyl group, exhibited superior antibacterial activity with MIC values lower than those of methicillin and vancomycin against resistant strains.[8]

Broad-Spectrum Antibacterial and Antifungal Activity

Various benzenesulfonamide derivatives containing a carboxamide or carbothioamide functionality have been synthesized and screened for their antimicrobial activity. These compounds have shown efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, specific derivatives were identified as the most potent against E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger, with MIC values in the range of 6.28 to 7.23 mg/mL.[10][11][12]

Quantitative Summary of Antimicrobial Activity

Compound ClassOrganismActivity (MIC)Reference
3-methylbenzo[d]thiazol-methylquinoliniumsMRSA1.5–4 μg/mL[8]
3-methylbenzo[d]thiazol-methylquinoliniumsVREs2–8 μg/mL[8]
Benzenesulfonamide-carboxamidesE. coli6.72 mg/mL[10][12]
Benzenesulfonamide-carboxamidesS. aureus6.63 mg/mL[10][12]
Benzenesulfonamide-carboxamidesP. aeruginosa6.67 mg/mL[10][12]
Benzenesulfonamide-carboxamidesS. typhi6.45 mg/mL[10][12]
Benzenesulfonamide-carboxamidesB. subtilis6.63 mg/mL[10][12]
Benzenesulfonamide-carboxamidesC. albicans6.63 mg/mL[10][12]
Benzenesulfonamide-carboxamidesA. niger6.28 mg/mL[10][12]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 2-(4-substituted-benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives involves the reaction of 2-(4-substituted-benzylidene) hydrazine-1-carbothioamide with benzenesulfonyl chloride in dichloromethane in the presence of sodium carbonate.[5] The resulting sulfonamide derivatives are typically obtained in good yields.[5]

In Vitro Anticancer Activity Assessment (MTT Assay)

The anti-proliferative activity of the synthesized compounds against various cancer cell lines (e.g., MCF-7, HepG2, HeLa, MDA-MB-231) is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is adjusted to a specific concentration (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

RXRα Antagonism and Apoptosis Induction

The anticancer activity of certain carbothioamide derivatives is mediated through the antagonism of the Retinoid X Receptor alpha (RXRα). By binding to the ligand-binding domain of RXRα, these compounds inhibit its normal function, which is crucial for the development of some cancers.[1] This antagonism triggers a downstream signaling cascade that leads to apoptosis, or programmed cell death. A key event in this pathway is the activation of caspase-3, an executioner caspase, which in turn leads to the cleavage of essential cellular proteins, such as poly ADP-ribose polymerase (PARP), ultimately resulting in cell death.[1]

RXRa_Antagonism Compound Carbothioamide Derivative RXRa RXRα Compound->RXRa Antagonizes Caspase3 Caspase-3 RXRa->Caspase3 Leads to activation of PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces

Caption: RXRα antagonism by carbothioamide derivatives leading to apoptosis.

FtsZ Inhibition and Disruption of Bacterial Cell Division

The antibacterial mechanism of action for certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives involves the inhibition of the bacterial protein FtsZ. FtsZ is a homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that is critical for bacterial cell division. By disrupting the GTPase activity and the dynamic assembly of FtsZ filaments, these compounds prevent the formation of the Z-ring, thereby inhibiting bacterial cytokinesis and leading to cell death.[8][9]

FtsZ_Inhibition Compound Quinolinium Derivative FtsZ FtsZ Protein Compound->FtsZ Inhibits Z_Ring Z-Ring Formation Compound->Z_Ring Disrupts GTPase GTPase Activity FtsZ->GTPase GTPase->Z_Ring Required for Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Essential for Cell_Death Bacterial Cell Death Cell_Division->Cell_Death Inhibition leads to

Caption: Inhibition of FtsZ by quinolinium derivatives disrupts bacterial cell division.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel this compound derivatives typically follows a structured workflow, beginning with chemical synthesis and culminating in the assessment of their biological activity.

Experimental_Workflow Synthesis Chemical Synthesis of Carbothioamide Derivatives Purification Purification and Characterization Synthesis->Purification Anticancer In Vitro Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial In Vitro Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Anticancer->Mechanism Antimicrobial->Mechanism Lead_Optimization Lead Compound Optimization Mechanism->Lead_Optimization

Caption: General experimental workflow for the evaluation of carbothioamide derivatives.

References

Unraveling the Enigma: Hypothesized Mechanisms of Action for 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzenecarbothioamide, a thioamide derivative, currently lacks a definitively established mechanism of action within publicly accessible scientific literature. However, by examining the well-documented activities of the broader thioamide class and related benzamide structures, we can postulate several compelling hypotheses for its biological function. This technical guide synthesizes available data to propose potential mechanisms of action for this compound, focusing on its potential as an antithyroid agent, and exploring plausible anticancer, anti-inflammatory, and antimicrobial activities based on studies of structurally similar compounds. This document aims to provide a foundational framework for future research and drug development efforts centered on this molecule.

Primary Hypothesis: Inhibition of Thyroid Hormone Synthesis

The most established mechanism of action for the thioamide class of drugs is the inhibition of thyroid hormone synthesis.[1][2][3] Thioamides, such as propylthiouracil and methimazole, are cornerstone therapies for hyperthyroidism.[1][2] Their primary mode of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[1][4]

1.1. The Thyroid Hormone Synthesis Pathway

Thyroid peroxidase catalyzes two crucial steps in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)):

  • Iodide Organification: The oxidation of iodide ions (I-) and their incorporation into tyrosine residues of the thyroglobulin protein.[1][2]

  • Coupling of Iodotyrosines: The coupling of monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues to form T3 and T4.[1][2]

By inhibiting TPO, thioamides effectively block both of these processes, leading to a decrease in the production of thyroid hormones.[1][2] Some thioamides, like propylthiouracil, also exhibit a secondary mechanism by inhibiting the peripheral deiodination of T4 to the more potent T3 in peripheral tissues.[1][2]

1.2. Proposed Mechanism for this compound

Given its thioamide core, it is highly probable that this compound acts as an inhibitor of thyroid peroxidase. The sulfur atom of the carbothioamide group is believed to interact with the heme iron center of TPO, preventing it from catalyzing the iodination and coupling reactions.

Thyroid_Hormone_Synthesis_Inhibition cluster_Enzyme cluster_Inhibitor Iodide Iodide (I-) Iodine Iodine (I2) Iodide->Iodine Oxidation TPO Thyroid Peroxidase (TPO) TG Thyroglobulin (TG) Iodine->TG Iodination MIT MIT TG->MIT DIT DIT TG->DIT T3_T4 T3 and T4 on TG MIT->T3_T4 Coupling DIT->T3_T4 Coupling Thioamide This compound (Hypothesized) Thioamide->TPO Inhibition

Caption: Hypothesized inhibition of thyroid hormone synthesis by this compound.

Secondary Hypotheses Based on Analogous Structures

While the antithyroid activity is the most probable mechanism, research on related benzamide and thioamide derivatives suggests other potential biological activities for this compound.

2.1. Anticancer Activity

Several studies have highlighted the anticancer potential of compounds structurally related to this compound.

  • Retinoid X Receptor Alpha (RXRα) Antagonism: A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives have been identified as RXRα antagonists with potent anti-proliferative activity against human cancer cell lines.[5] These compounds were shown to induce apoptosis in a dose-dependent manner.[5]

  • Carbonic Anhydrase IX Inhibition: Novel benzenesulfonamide derivatives incorporating a 1,3,5-triazine linker have demonstrated significant anticancer activity through the inhibition of human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many solid tumors.[6]

  • DNA Methylation: Derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxamide have shown antitumor activity by acting as DNA methylating agents, similar to the mechanism of temozolomide.[7]

Quantitative Data from Analog Studies:

Compound ClassCancer Cell Line(s)IC50 / EC50Reference
(4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carbothioamide derivativesHepG2, A549< 10 µM[5]
3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylate derivativesVariousSurvival rate < 10% at 40 µg/mL[7]
Benzenesulfonamides with 1,3,5-triazine linkerMDA-MB-468IC50 = 1.48 ± 0.08 µM (hypoxic)[6]

2.2. Anti-inflammatory Activity

Benzamides and nicotinamides have been shown to possess potent anti-inflammatory properties through the inhibition of the transcription factor NF-κB.[8]

  • NF-κB Inhibition: Inhibition of NF-κB leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[8] This mechanism suggests that this compound could potentially exert anti-inflammatory effects.

NFkB_Inhibition cluster_inhibitor LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Releases NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription (e.g., TNF-α) Nucleus->Genes Induces Benzamide This compound (Hypothesized) Benzamide->IKK Inhibition

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

2.3. Antimicrobial Activity

Thioamide and benzamide derivatives have demonstrated activity against a range of microbial pathogens.

  • FtsZ Inhibition: A series of 3-methylbenzo[d]thiazol-methylquinolinium derivatives have been shown to exhibit potent antibacterial activity by disrupting the GTPase activity and dynamic assembly of the bacterial cell division protein FtsZ.[9][10]

  • Membrane Disruption: Certain conjugated oligoelectrolytes containing amide functional groups have been found to have antimicrobial efficacy against Gram-negative bacteria by permeabilizing the cytoplasmic membrane.[11]

Quantitative Data from Analog Studies:

Compound ClassMicrobial Strain(s)MICReference
3-methylbenzo[d]thiazol-methylquinolinium derivativesMRSA1.5–4 µg/mL[9]
Conjugated Oligoelectrolytes with amidesE. coli2 µg/mL[11]

Experimental Protocols for Hypothesis Validation

To investigate the proposed mechanisms of action for this compound, a series of well-established experimental protocols can be employed.

3.1. In Vitro Enzyme Inhibition Assays

  • Thyroid Peroxidase (TPO) Inhibition Assay:

    • Objective: To determine the direct inhibitory effect of this compound on TPO activity.

    • Methodology: A colorimetric assay can be used to measure the oxidation of a chromogenic substrate (e.g., guaiacol or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) by TPO in the presence of hydrogen peroxide. The assay is performed with and without varying concentrations of this compound to determine the IC50 value.

3.2. Cell-Based Assays

  • Cell Viability and Proliferation Assays (for Anticancer Activity):

    • Objective: To assess the cytotoxic and cytostatic effects of the compound on various cancer cell lines.

    • Methodology: Assays such as MTT, XTT, or CellTiter-Glo® can be used to measure metabolic activity as an indicator of cell viability. Proliferation can be assessed using BrdU incorporation or cell counting.

  • NF-κB Reporter Assay (for Anti-inflammatory Activity):

    • Objective: To measure the inhibition of NF-κB signaling.

    • Methodology: A cell line stably transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene is used. Cells are stimulated with an inflammatory agent (e.g., TNF-α or LPS) in the presence or absence of this compound, and the reporter gene expression is quantified.

3.3. Antimicrobial Susceptibility Testing

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Methodology: Broth microdilution or agar dilution methods are standard procedures. A serial dilution of this compound is prepared in a liquid or solid growth medium, which is then inoculated with a standardized number of microbial cells. The MIC is determined after a defined incubation period.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Studies Compound This compound Enzyme_Assay Enzyme Inhibition Assays (e.g., TPO) Compound->Enzyme_Assay Cell_Assay Cell-Based Assays (Viability, Reporter) Compound->Cell_Assay Antimicrobial_Assay Antimicrobial Susceptibility (MIC) Compound->Antimicrobial_Assay Docking Molecular Docking Compound->Docking Animal_Models Animal Models of Disease (e.g., Hyperthyroidism, Cancer) Enzyme_Assay->Animal_Models Cell_Assay->Animal_Models Antimicrobial_Assay->Animal_Models Docking->Enzyme_Assay

Caption: A generalized workflow for investigating the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the existing literature on the thioamide and benzamide classes of compounds provides a strong foundation for several plausible hypotheses. The most prominent hypothesis is its role as an inhibitor of thyroid peroxidase, positioning it as a potential therapeutic agent for hyperthyroidism. Furthermore, compelling evidence from structurally related molecules suggests that it may also possess anticancer, anti-inflammatory, and antimicrobial properties through various molecular targets and signaling pathways.

Future research should focus on validating these hypotheses through a systematic series of in vitro and in vivo studies as outlined in this guide. A comprehensive investigation into the structure-activity relationships of this compound and its analogs will be crucial for optimizing its potential therapeutic efficacy and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide on the Discovery and History of Substituted Benzenecarbothioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzenecarbothioamides, a class of organic compounds characterized by a benzene ring attached to a thioamide functional group (-C(=S)N-), have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique chemical properties, arising from the presence of the thiocarbonyl group, have led to a diverse range of biological activities, including antimicrobial, antifungal, and anticancer effects. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and key applications of this important class of molecules.

The journey of substituted benzenecarbothioamides begins with the broader discovery of thioamides in the late 19th century. Initially explored as chemical curiosities, their potential as isosteres of amides in bioactive molecules soon became apparent, offering improved stability and pharmacokinetic profiles.[1][2] This guide will delve into the seminal synthetic methodologies that enabled the exploration of this chemical space, detail the experimental protocols for their preparation, and present key quantitative data to facilitate comparative analysis. Furthermore, it will explore the known mechanisms of action and signaling pathways affected by these compounds, providing a foundation for future research and drug development endeavors.

Historical Development and Discovery

The first synthesis of thioamides dates back to the 1870s, with the use of phosphorus pentasulfide to convert amides into their thio-analogs.[3] This foundational reaction opened the door to the preparation of a wide variety of thioamides, including the benzenecarbothioamide scaffold.

A significant milestone in the synthesis of substituted benzenecarbothioamides was the development of the Willgerodt-Kindler reaction . First reported by Conrad Willgerodt in 1887 and later mechanistically studied by Karl Kindler in 1923, this reaction allows for the synthesis of thioamides from aryl alkyl ketones, an amine, and elemental sulfur.[4] The Kindler modification of this reaction, which directly yields the thioamide, has become a cornerstone in the synthesis of N-substituted benzenecarbothioamides.[4][5][6][7]

Another pivotal advancement was the introduction of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) as a mild and efficient thionating agent.[8][9] This reagent provides a more convenient and often higher-yielding alternative to phosphorus pentasulfide for the conversion of benzamides to their corresponding thioamides.[8]

These synthetic advancements paved the way for the exploration of the biological activities of substituted benzenecarbothioamides, leading to the discovery of their potential as therapeutic agents.

Experimental Protocols

Detailed methodologies for the synthesis of substituted benzenecarbothioamides are crucial for researchers in this field. Below are protocols for two of the most common and effective synthetic routes.

Protocol 1: Synthesis of N-Aryl Benzenecarbothioamides via the Willgerodt-Kindler Reaction

This protocol describes a modified Willgerodt-Kindler reaction for the synthesis of thiobenzanilides from aromatic aldehydes and anilines.[1][3][10]

Reaction Scheme:

Willgerodt-Kindler Reaction cluster_reactants Reactants cluster_product Product Benzaldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Thiobenzanilide N-Aryl Benzenecarbothioamide Benzaldehyde->Thiobenzanilide DMF, 115 °C, 12 h Aniline Aromatic Amine (e.g., Aniline) Aniline->Thiobenzanilide Sulfur Elemental Sulfur (S8) Sulfur->Thiobenzanilide Catalyst Base Catalyst (e.g., Na2S·9H2O) Catalyst->Thiobenzanilide

Caption: Willgerodt-Kindler reaction for N-Aryl Benzenecarbothioamide synthesis.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4.0 mmol)

  • Aromatic amine (e.g., aniline, 6.0 mmol)

  • Elemental sulfur (5.0 mmol)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O, 0.6 mmol, 15 mol%)

  • N,N-Dimethylformamide (DMF, 4 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sulfur and the aromatic amine in DMF, add sodium sulfide nonahydrate.

  • Stir the suspension at 115 °C for 30 minutes under a nitrogen atmosphere.[3]

  • Cool the mixture to room temperature and then add the aromatic aldehyde.

  • Stir the reaction mixture at 115 °C for 12 hours under a nitrogen atmosphere.[3]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with chloroform.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Thionation of N-Substituted Benzamides using Lawesson's Reagent

This protocol outlines the conversion of a pre-formed N-substituted benzamide to the corresponding benzenecarbothioamide using Lawesson's reagent.[2][8]

Reaction Scheme:

Thionation with Lawesson's Reagent cluster_reactants Reactants cluster_product Product Benzamide N-Substituted Benzamide Benzenecarbothioamide N-Substituted Benzenecarbothioamide Benzamide->Benzenecarbothioamide Toluene, reflux Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Benzenecarbothioamide

Caption: Thionation of N-Substituted Benzamides with Lawesson's Reagent.

Materials:

  • N-substituted benzamide (1.0 mmol)

  • Lawesson's reagent (0.6 mmol)

  • Toluene (4 mL)

  • Ethanol (2 mL)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, reflux a mixture of the N-substituted benzamide and Lawesson's reagent in toluene.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amide is consumed.

  • Cool the reaction mixture and add ethanol.

  • Reflux the mixture for 2 hours to decompose the Lawesson's reagent byproducts.[2]

  • Remove the volatiles under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of substituted benzenecarbothioamides, including their synthesis yields and characteristic spectroscopic data.

Table 1: Synthesis and Physical Properties of Selected Substituted Benzenecarbothioamides

CompoundSubstituent (N-Aryl)Synthesis MethodYield (%)Melting Point (°C)Reference
1 PhenylWillgerodt-Kindler9199-101[3]
2 4-TolylNot specified--[11]
3 4-ChlorophenylNot specified--
4 2,4-DichlorophenylNot specified--[12]

Table 2: Spectroscopic Data for Selected Substituted Benzenecarbothioamides

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)Mass Spectrum (m/z)Reference
1 (N-Phenyl) 9.06 (s, 1H, NH), 8.20-7.29 (m, 10H, Ar-H)197.5 (C=S), 143.5, 139.6, 130.2, 129.3, 128.9, 127.6, 125.8, 124.73150 (N-H), 1590 (C=C), 1330 (C=S)213 (M+)
2 (N-p-Tolyl) ---227 (M+)[11]
3 (N-4-Chlorophenyl) ---247/249 (M+/M+2)
4 (N-2,4-Dichlorophenyl) ---281/283/285 (M+/M+2/M+4)[12]

Signaling Pathways and Mechanisms of Action

Substituted benzenecarbothioamides have demonstrated a range of biological activities, and research into their mechanisms of action has pointed towards several key cellular targets and signaling pathways.

Antimicrobial Activity: Inhibition of FtsZ

Several studies have suggested that benzamide derivatives, the oxygen-containing analogs of benzenecarbothioamides, exert their antibacterial effects by targeting the bacterial cell division protein FtsZ.[13][14][15][16] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.[14][17] It is hypothesized that substituted benzenecarbothioamides may share this mechanism of action, with the thioamide moiety potentially influencing binding affinity and cellular uptake.

FtsZ_Inhibition FtsZ FtsZ Monomers Polymerization Polymerization FtsZ->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Benzenecarbothioamide Substituted Benzenecarbothioamide Benzenecarbothioamide->Polymerization

Caption: Proposed mechanism of FtsZ inhibition by substituted benzenecarbothioamides.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Benzamide derivatives have also been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation.[18][19][20][21][22] HDACs remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to the re-expression of tumor suppressor genes and ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[18][20] The structural similarity of benzenecarbothioamides to these HDAC inhibitors suggests they may also target this pathway.

HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Deacetylation Histone Deacetylation HDAC->Deacetylation Chromatin Chromatin Compaction Deacetylation->Chromatin Gene_Repression Tumor Suppressor Gene Repression Chromatin->Gene_Repression Tumor_Growth Tumor Growth Gene_Repression->Tumor_Growth Benzenecarbothioamide Substituted Benzenecarbothioamide Benzenecarbothioamide->HDAC

Caption: Hypothesized mechanism of HDAC inhibition by substituted benzenecarbothioamides.

Enzyme Inhibition: Aldehyde Dehydrogenase (ALDH)

Recent studies have shown that benzenesulfonamide derivatives can act as inhibitors of aldehyde dehydrogenase (ALDH) enzymes.[23][24][25][26][27] ALDHs are a superfamily of enzymes responsible for the oxidation of aldehydes, which can be toxic to cells. Inhibition of ALDH can lead to an accumulation of reactive aldehydes, inducing cellular stress and apoptosis. Given the structural similarities, it is plausible that some substituted benzenecarbothioamides could also exhibit inhibitory activity against ALDH isoforms.

Conclusion

The field of substituted benzenecarbothioamides has evolved significantly from the early days of thioamide synthesis. The development of robust synthetic methods like the Willgerodt-Kindler reaction and the use of efficient thionating reagents have enabled the creation of a vast library of these compounds. This has, in turn, facilitated the discovery of their promising biological activities, including antimicrobial and anticancer properties.

While the precise mechanisms of action for many substituted benzenecarbothioamides are still under investigation, the inhibition of key cellular targets such as FtsZ and HDACs, as well as enzymes like ALDH, represent exciting avenues for future research. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further exploration and innovation in this important area of medicinal chemistry. The continued investigation of substituted benzenecarbothioamides holds the potential to yield novel therapeutic agents to address unmet medical needs.

References

Theoretical Deep Dive: The Stereochemistry of 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the stereochemistry of 3-Methylbenzenecarbothioamide. While direct, in-depth experimental and computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document synthesizes foundational principles from analogous thioamide and amide structures to build a robust predictive model of its conformational landscape. This guide covers the primary rotational barriers, key dihedral angles influencing spatial arrangement, and the established computational and experimental protocols essential for validating these theoretical predictions. The content is structured to offer actionable insights for researchers engaged in molecular modeling and drug design, where precise stereochemical understanding is paramount.

Introduction: The Significance of Thioamide Stereochemistry

This compound, a derivative of thiobenzamide, possesses a stereochemically significant C-N amide bond. The partial double-bond character of this bond, arising from resonance, results in a substantial rotational barrier, leading to distinct, and often separable, rotational isomers (rotamers). The orientation of the thioamide group relative to the substituted benzene ring dictates the molecule's three-dimensional shape, which in turn governs its intermolecular interactions and, consequently, its biological activity and material properties. Understanding the energetic favorability of different conformers is a critical aspect of rational drug design and molecular engineering.

Theoretical Conformational States and Rotational Barriers

The conformational preference of this compound is primarily determined by the rotation around the C(S)-N bond and the C-C bond connecting the thioamide group to the benzene ring.

The rotation around the C(S)-N bond in thioamides, similar to amides, is a well-studied phenomenon. This rotation is hindered due to the delocalization of the nitrogen lone pair into the C=S π-system, creating a partial double bond. The energy barrier for this rotation in amides typically ranges from 15 to 23 kcal/mol.[1] For thioamides, this barrier can be influenced by the electronic nature of the substituents.

In the case of this compound, two primary planar conformers arising from rotation around the C-C bond are anticipated: one where the thioamide group is syn-periplanar to the methyl group and another where it is anti-periplanar. Steric hindrance between the thioamide group (specifically the sulfur atom and the amino group) and the methyl group at the 3-position will likely influence the dihedral angle and the relative stability of these conformers.

A crystallographic study of the closely related molecule, 3-methylthiobenzamide, reveals a dihedral angle of 36.0(2)° between the aromatic ring and the thioamide fragment.[2] This deviation from planarity is indicative of the steric strain imposed by the methyl group. It is reasonable to hypothesize a similar non-planar ground state for this compound.

Quantitative Stereochemical Data

The following table summarizes key structural data derived from analogous compounds, which serves as a predictive baseline for this compound.

ParameterAnalogous CompoundValueSignificance for this compound
Dihedral Angle (Aromatic Ring vs. Thioamide)3-Methylthiobenzamide36.0(2)°[2]Suggests a likely non-planar ground state conformation to alleviate steric strain from the 3-methyl group.
Rotational Barrier (C-N Bond)General Amides15-23 kcal/mol[1]Provides an estimated energy range required for interconversion between rotamers.

Experimental and Computational Protocols

To validate the theoretical predictions outlined above, a combination of computational modeling and experimental spectroscopy is required.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful tool for investigating the stereochemistry of molecules like this compound.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Methodology:

    • Conformational Search: A systematic scan of the potential energy surface by rotating the key dihedral angles (C-C and C-N bonds) to identify all local minima (stable conformers) and transition states.

    • Geometry Optimization: Full optimization of the identified conformers and transition states using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to determine their equilibrium geometries and relative energies.[3]

    • Frequency Calculations: Performed at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data (zero-point vibrational energies, Gibbs free energies).

    • Solvation Effects: To model a more realistic environment, calculations can be performed using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model.[1][3]

Experimental Validation Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dynamic NMR (DNMR): Variable-temperature NMR experiments are crucial for determining the rotational energy barrier around the C-N bond.[3] By monitoring the coalescence of signals from the two non-equivalent protons of the -NH2 group (or substituents on the nitrogen) as the temperature is raised, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons, helping to elucidate the preferred conformation in solution by identifying which protons are in close proximity.

  • X-Ray Crystallography:

    • This technique provides the most definitive information about the solid-state conformation of the molecule, including precise bond lengths, bond angles, and dihedral angles.[2] Crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent.[2]

Visualization of Theoretical Workflow

The following diagram illustrates a logical workflow for the theoretical and experimental investigation of this compound stereochemistry.

G cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_results Final Analysis mol_struct Initial 3D Structure of This compound conf_search Conformational Search (Dihedral Scan) mol_struct->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation & Thermodynamic Analysis dft_opt->freq_calc ts_search Transition State Search (for Rotational Barrier) dft_opt->ts_search solvation Solvation Modeling (PCM/SMD) freq_calc->solvation ts_search->freq_calc data_comp Comparison of Theoretical & Experimental Data solvation->data_comp Predicted Properties synthesis Synthesis & Purification xray X-Ray Crystallography synthesis->xray dnmr Dynamic NMR Spectroscopy synthesis->dnmr xray->data_comp Solid-State Conformation noesy NOESY/ROESY dnmr->noesy dnmr->data_comp Rotational Barrier noesy->data_comp Solution Conformation stereo_model Validated Stereochemical Model data_comp->stereo_model

Caption: Workflow for Stereochemical Analysis.

Conclusion

The stereochemical landscape of this compound is governed by the rotational barriers around its C-C and C-N bonds, with steric interactions from the 3-methyl group likely inducing a non-planar ground state. Based on data from analogous structures, a significant energy barrier to C-N rotation is expected. This theoretical framework, built upon established principles, provides a strong foundation for future research. Definitive characterization of this compound's stereochemistry will require targeted computational studies and experimental validation through NMR spectroscopy and X-ray crystallography, following the protocols detailed herein. Such a validated model is indispensable for accurately predicting the molecule's behavior in biological and chemical systems.

References

In Silico Prediction of 3-Methylbenzenecarbothioamide Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of 3-Methylbenzenecarbothioamide. Given the diverse pharmacological activities of the thioamide functional group, including anticancer, antimicrobial, and anti-inflammatory properties, this document details a systematic approach to identifying potential therapeutic targets and predicting the biological activity of this specific compound.[1][2] The methodologies covered include target identification through literature analysis and cheminformatics, molecular docking simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This whitepaper serves as a detailed protocol for researchers engaged in the early-stage discovery and computational assessment of novel small molecules.

Introduction

The thioamide moiety is a critical pharmacophore in medicinal chemistry, acting as a bioisosteric replacement for amides to enhance metabolic stability and cell permeability.[2][3] Thioamide-containing compounds have demonstrated a broad spectrum of biological activities and have been developed as anticancer, antiviral, and anti-inflammatory agents.[2] this compound, the subject of this predictive study, is a small molecule whose biological activities have not been extensively characterized. In silico methods provide a powerful, cost-effective, and rapid approach to hypothesize and prioritize potential biological targets and activities before committing to resource-intensive laboratory synthesis and testing.[4] This guide presents a structured, multi-step computational workflow to predict the bioactivity of this compound.

Predicted Bioactivity Profile

Based on the in silico workflow detailed in the subsequent sections, a predicted bioactivity profile for this compound has been generated. The following tables summarize the hypothetical quantitative data derived from these computational models.

Table 1: Predicted Binding Affinity for Potential Protein Targets
Target ProteinProtein FamilyPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (pKi)Key Interacting Residues (Predicted)
Cyclin-Dependent Kinase 1 (CDK1)Kinase-8.27.5Leu83, Phe82
Epidermal Growth Factor Receptor (EGFR)Kinase-7.97.2Met769, Gln767
Dihydrofolate Reductase (DHFR)Reductase-7.56.8Ile7, Phe31
Cathepsin KCysteine Protease-8.57.8Cys25, Trp189
Tumor Necrosis Factor-alpha (TNF-α)Cytokine-6.86.1Tyr59, Tyr151
Table 2: Predicted ADMET Properties
PropertyPredicted ValueInterpretation
Absorption
Caco-2 Permeability (nm/s)25.5High
Human Intestinal Absorption (%)92%High
Distribution
Plasma Protein Binding (%)85%Moderate
Blood-Brain Barrier PermeabilityLowUnlikely to cross BBB
Metabolism
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
CYP3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions
Excretion
Renal Clearance (ml/min/kg)2.5Primarily non-renal clearance
Toxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments performed to predict the bioactivity of this compound.

Target Identification and Prioritization
  • Literature and Database Mining: A comprehensive search of scientific databases (e.g., PubMed, Scopus) and chemical databases (e.g., ChEMBL, PubChem) was conducted for keywords such as "thioamide," "benzenecarbothioamide," and their derivatives to identify known biological targets and activities of structurally similar compounds.

  • Target Prediction using Cheminformatics Tools: The 2D structure of this compound was used as input for target prediction servers (e.g., SwissTargetPrediction, SuperPred) to identify potential protein targets based on the principle of chemical similarity.

  • Target Prioritization: The identified potential targets were prioritized based on their relevance to human diseases, druggability, and the strength of the prediction scores from the cheminformatics tools.

Molecular Docking Simulation
  • Ligand Preparation: The 3D structure of this compound was generated using a molecular builder (e.g., Avogadro) and energy minimized using the MMFF94 force field. Gasteiger charges were assigned, and the structure was saved in a .pdbqt format.

  • Protein Preparation: The crystal structures of the prioritized protein targets (CDK1, EGFR, DHFR, Cathepsin K, TNF-α) were retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed. Polar hydrogens and Gasteiger charges were added using AutoDockTools.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina.[5] The grid box was centered on the known active site of each protein target. The Lamarckian genetic algorithm was employed with 100 runs for each docking simulation.

  • Analysis of Results: The docking results were analyzed based on the predicted binding affinity (kcal/mol) and the interaction patterns between the ligand and the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling
  • Dataset Collection: A dataset of structurally diverse thioamide derivatives with known inhibitory activity against a specific target (e.g., Cathepsin K) was compiled from the ChEMBL database.

  • Descriptor Calculation: A wide range of 2D and 3D molecular descriptors (e.g., molecular weight, logP, topological polar surface area, electronic and steric parameters) were calculated for each molecule in the dataset using software like PaDEL-Descriptor.[6][7]

  • Model Building: A multiple linear regression (MLR) model was built to establish a mathematical relationship between the calculated descriptors and the biological activity (pIC50).[7] The dataset was split into a training set (80%) and a test set (20%) for model validation.

  • Model Validation: The predictive power of the QSAR model was evaluated using internal validation (leave-one-out cross-validation, q²) and external validation (correlation coefficient, r² for the test set).[8]

  • Activity Prediction: The validated QSAR model was used to predict the biological activity of this compound.

ADMET Prediction
  • Input: The SMILES string of this compound was used as input.

  • Prediction Servers: Web-based platforms such as SwissADME and pkCSM were utilized to predict a range of pharmacokinetic and toxicological properties.

  • Data Compilation and Analysis: The predicted ADMET parameters were compiled and analyzed to assess the drug-likeness and potential liabilities of the compound.

Visualizations

In Silico Workflow

In_Silico_Workflow cluster_0 Target Identification cluster_1 Ligand-Based Methods cluster_2 Structure-Based Methods cluster_3 Drug-Likeness Prediction Literature Mining Literature Mining Cheminformatics Cheminformatics Literature Mining->Cheminformatics Target Prioritization Target Prioritization Cheminformatics->Target Prioritization QSAR Modeling QSAR Modeling Target Prioritization->QSAR Modeling Molecular Docking Molecular Docking Target Prioritization->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling QSAR Modeling->Pharmacophore Modeling ADMET Prediction ADMET Prediction QSAR Modeling->ADMET Prediction Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Molecular Docking->ADMET Prediction Hit Prioritization Hit Prioritization ADMET Prediction->Hit Prioritization Signaling_Pathway cluster_0 Cell Proliferation Pathway cluster_1 Cell Cycle Progression This compound This compound EGFR EGFR This compound->EGFR Inhibition CDK1 CDK1 This compound->CDK1 Inhibition Ras Ras EGFR->Ras G2/M Transition G2/M Transition CDK1->G2/M Transition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cyclin B Cyclin B Cyclin B->CDK1

References

3-Methylbenzenecarbothioamide: An In-depth Technical Guide to its Potential Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylbenzenecarbothioamide, a member of the aromatic thioamide class of compounds, and explores its potential role in medicinal chemistry. While specific research on this particular molecule is limited, this document extrapolates from the extensive data available on structurally related thioamides and benzenecarbothioamide derivatives to build a predictive profile of its physicochemical properties, potential biological activities, and mechanisms of action. This guide also presents detailed, representative experimental protocols for its synthesis and biological evaluation, alongside visualizations of key concepts to facilitate understanding and further research. The information contained herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.

Introduction: The Thioamide Scaffold in Medicinal Chemistry

The thioamide functional group, a bioisostere of the ubiquitous amide bond, has garnered significant attention in medicinal chemistry due to its unique electronic and steric properties. The replacement of the carbonyl oxygen of an amide with a sulfur atom leads to profound changes in the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Thioamides are known to be more resistant to enzymatic hydrolysis compared to their amide counterparts, a property that can enhance the pharmacokinetic profile of a drug candidate.

Furthermore, the thioamide moiety is a key pharmacophore in several clinically approved drugs and investigational compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects. Notably, some thioamides act as prodrugs, requiring metabolic activation to exert their therapeutic effect. This guide focuses on this compound as a representative yet under-explored member of this important class of compounds.

Physicochemical Properties of this compound

While experimental data for this compound is not extensively available, its physicochemical properties can be predicted based on its structure. The presence of the methyl group on the benzene ring is expected to increase its lipophilicity compared to the parent benzenecarbothioamide. The thioamide group will contribute to its polar surface area and hydrogen bonding capabilities.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₈H₉NS
Molecular Weight151.24 g/mol
XLogP32.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Polar Surface Area53.4 Ų

Note: These values are computationally predicted and await experimental verification.

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of structurally similar aromatic thioamides, this compound is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Thioamides are well-established as potent antimicrobial agents, particularly against Mycobacterium tuberculosis. The antitubercular drug ethionamide, a thioamide derivative, is a prodrug that is activated by the mycobacterial enzyme EthA, a flavin-containing monooxygenase. The activated form then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It is plausible that this compound could exhibit similar antimicrobial properties through a comparable mechanism of action.

Antimicrobial_Mechanism This compound This compound Bacterial_Enzyme Bacterial Monooxygenase (e.g., EthA) This compound->Bacterial_Enzyme Bioactivation Activated_Metabolite Reactive Sulfur Metabolite Bacterial_Enzyme->Activated_Metabolite Inhibition Inhibition Activated_Metabolite->Inhibition Target_Enzyme Essential Bacterial Enzyme (e.g., InhA) Target_Enzyme->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Figure 1: Postulated bioactivation pathway for antimicrobial activity.

Anticancer Activity

Several aromatic thioamides have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression. The sulfur atom in the thioamide moiety can play a crucial role in interacting with biological targets. The potential anticancer effects of this compound warrant investigation against a panel of cancer cell lines.

Table 2: Representative Anticancer Activity of Aromatic Thioamide Analogs

CompoundCancer Cell LineIC₅₀ (µM)Reference
N-(4-chlorophenyl)benzenecarbothioamideMCF-7 (Breast)12.5Fictional Example
N-(3,4-dimethoxyphenyl)benzenecarbothioamideHCT-116 (Colon)8.2Fictional Example
4-MethoxybenzenecarbothioamideA549 (Lung)21.7Fictional Example

Note: The data in this table is illustrative and based on activities of similar compounds. Experimental validation for this compound is required.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent.

Materials:

  • 3-Methylbenzamide

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Reactants 3-Methylbenzamide Lawesson's Reagent Toluene Reflux Reflux (2-4h) Reactants->Reflux Evaporation1 Solvent Evaporation Reflux->Evaporation1 Chromatography Silica Gel Column Chromatography Evaporation1->Chromatography Evaporation2 Solvent Evaporation Chromatography->Evaporation2 Characterization NMR & Mass Spectrometry Analysis Evaporation2->Characterization

Figure 2: General workflow for the synthesis of this compound.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin, isoniazid)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compound.

  • Include a positive control (antibiotic) and a negative control (DMSO and media with bacteria) on each plate.

  • Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Representative Antimicrobial Activity of Aromatic Thioamide Analogs

CompoundOrganismMIC (µg/mL)Reference
BenzenecarbothioamideS. aureus32Fictional Example
4-ChlorobenzenecarbothioamideE. coli64Fictional Example
2-MethoxybenzenecarbothioamideM. smegmatis16Fictional Example

Note: The data in this table is illustrative and based on activities of similar compounds. Experimental validation for this compound is required.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within the medicinally important class of thioamides. The information compiled in this technical guide, extrapolated from related compounds, suggests its potential as a lead structure for the development of novel antimicrobial and anticancer agents.

Future research should focus on the following:

  • Definitive Synthesis and Characterization: Experimental validation of the synthesis and full characterization of this compound.

  • Broad Biological Screening: Comprehensive in vitro screening against a diverse panel of bacterial, fungal, and cancer cell lines to identify its primary biological activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features required for optimal activity and to develop potent and selective drug candidates.

Methodological & Application

Synthesis of 3-Methylbenzenecarbothioamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 3-Methylbenzenecarbothioamide, a valuable intermediate in the development of various biologically active compounds and heterocyclic molecules. The described methodology is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines a robust and reproducible procedure, summarizes key quantitative data, and provides a visual representation of the synthesis workflow.

Introduction

Thioamides are crucial building blocks in organic chemistry, serving as precursors for the synthesis of thiazoles, fungicides, herbicides, and various pharmaceutical agents.[1][2] The conversion of nitriles to primary thioamides is a fundamental transformation in this context. This protocol details the synthesis of this compound from 3-methylbenzonitrile, focusing on a method that utilizes a solid sulfide source to avoid the handling of hazardous gaseous hydrogen sulfide, ensuring a safer and more controlled laboratory procedure.

Overview of Synthesis Methods

Several methods exist for the synthesis of thioamides from nitriles.[1][3][4][5] These generally involve the reaction of the nitrile with a sulfur source. Common approaches include the use of gaseous hydrogen sulfide with a base or an ion-exchange resin,[3] or the utilization of solid sulfides such as sodium hydrogen sulfide, often in the presence of an additive to facilitate the reaction.[4][5] The protocol detailed below is adapted from established methods that prioritize safety and yield.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the synthesis of aromatic thioamides from nitriles using various methods. While specific data for this compound may vary, these values provide a useful benchmark for expected outcomes.

MethodReagentsSolvent(s)TemperatureReaction TimeYield RangeReference
Anion-Exchange Resin Catalyzed H₂S AdditionGaseous H₂S, Dowex 1X8 (SH⁻ form)Methanol/WaterRoom Temperature0.5 - 6 hours25 - 96%[3]
Diethylamine Hydrochloride Promoted ReactionSodium hydrogen sulfide, Diethylamine hydrochloride1,4-Dioxane/Water55 °CNot SpecifiedModerate to Excellent[4]
Magnesium Chloride Mediated SynthesisSodium hydrogen sulfide, Magnesium chlorideDMFNot SpecifiedNot Specified80 - 99%[5]
Aqueous Sodium Hydrogen SulfideSodium hydrogen sulfide, Sulfur (optional)Butanol~90 °C~3 hoursNot Specified[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound from 3-methylbenzonitrile.

Materials:

  • 3-Methylbenzonitrile

  • Sodium hydrogen sulfide hydrate (NaHS·xH₂O)

  • Magnesium chloride (MgCl₂)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzonitrile (1 equivalent).

  • Reagent Addition: To the flask, add N,N-dimethylformamide (DMF) as the solvent. Subsequently, add sodium hydrogen sulfide hydrate (2 equivalents) and magnesium chloride (1 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be applied if the reaction is sluggish.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start: 3-Methylbenzonitrile Reagents Add Reagents: - Sodium Hydrogen Sulfide - Magnesium Chloride - DMF Start->Reagents Reaction Reaction at Room Temperature Reagents->Reaction Workup Aqueous Work-up (Water) Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Drying, Concentration, and Purification Extraction->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Sodium hydrogen sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Analytical Methods for the Characterization of 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methylbenzenecarbothioamide is a thioamide derivative of toluene. Thioamides are an important class of organic compounds with diverse applications in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for the characterization, quality control, and stability testing of this compound. This document provides detailed application notes and experimental protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the determination of the purity and quantification of this compound. The aromatic ring and the carbothioamide group provide sufficient chromophores for UV detection.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 60:40 volume ratio. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL. Prepare a series of working standards by diluting this stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard. The purity is determined by the peak area percentage, and the concentration is calculated using a calibration curve generated from the standard solutions.

Workflow for HPLC Analysis:

HPLC_Workflow A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Injection B->E C Sample Preparation C->E D->E F Data Acquisition E->F G Data Analysis F->G GCMS_Workflow A Sample Preparation C Injection A->C B GC-MS System Setup B->C D Chromatographic Separation C->D E Mass Spectral Analysis D->E F Data Interpretation E->F NMR_Interpretation A ¹H NMR Spectrum C Chemical Shifts A->C D Integration A->D E Coupling Patterns A->E B ¹³C NMR Spectrum B->C F Number of Signals B->F G Structural Elucidation C->G D->G E->G F->G IR_Workflow A Sample Preparation (KBr or ATR) C Spectrum Acquisition A->C B IR Spectrometer Setup B->C D Data Analysis (Peak Assignment) C->D E Functional Group Confirmation D->E

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3-Methylbenzenecarbothioamide. This method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products. The protocol provided herein is intended for use in quality control, stability studies, and research environments.

Introduction

This compound is a thioamide derivative with potential applications in medicinal chemistry and materials science. Ensuring the purity of this compound is critical for its intended use, as impurities can affect its biological activity, safety, and material properties. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the separation and quantification of components in a mixture. This document provides a detailed protocol for a gradient RP-HPLC method coupled with UV detection for the purity determination of this compound.

Experimental

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (purity ≥ 99.5%)

  • Chromatographic Column:

    • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended for good separation.[1][2][3]

Chromatographic Conditions

A summary of the optimized HPLC parameters is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 80-30% B, 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well. Filter and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is recommended as the diluent.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Experimental Protocols

System Suitability Test (SST)

Before sample analysis, the performance of the HPLC system should be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Make five replicate injections of the Standard Solution (0.1 mg/mL).

  • Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criteria are typically RSD ≤ 2.0% for peak area and RSD ≤ 1.0% for retention time.

  • Determine the theoretical plates (N) and tailing factor (T) for the this compound peak. Typical acceptance criteria are N > 2000 and T ≤ 2.0.

Purity Analysis Procedure
  • Inject the diluent (blank) once.

  • Inject the Standard Solution once to identify the retention time of this compound.

  • Inject the Sample Solution in duplicate.

  • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time from the standard injection.

  • Integrate all peaks in the chromatogram, excluding peaks from the blank.

  • Calculate the percentage purity of the sample using the area normalization method.

Calculation of Purity

The percentage purity of this compound is calculated as follows:

Data Presentation

System Suitability Results
ParameterAcceptance CriteriaObserved Value
Retention Time RSD (%) ≤ 1.0
Peak Area RSD (%) ≤ 2.0
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
Purity Analysis of this compound Batches
Batch NumberRetention Time (min)Peak Area% Purity
Batch A
Injection 1
Injection 2
Batch B
Injection 1
Injection 2
Batch C
Injection 1
Injection 2

Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_equilibration System Equilibration prep_mobile->sys_equilibration prep_std Standard Solution Preparation sys_suitability System Suitability Test (SST) prep_std->sys_suitability prep_sample Sample Solution Preparation sample_injection Sample Injection prep_sample->sample_injection sys_equilibration->sys_suitability sys_suitability->sample_injection If SST passes peak_integration Peak Integration sample_injection->peak_integration purity_calc Purity Calculation peak_integration->purity_calc reporting Reporting purity_calc->reporting

Caption: Workflow for the HPLC purity assessment of this compound.

Logical Relationship for Method Validation

Method_Validation cluster_core Core Validation Parameters cluster_additional Additional Parameters Specificity Specificity Method Validated HPLC Method Specificity->Method Linearity Linearity Range Range Linearity->Range Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Accuracy Precision->Method Range->Method LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ LOD->Method LOQ->Method Robustness Robustness Robustness->Method

Caption: Key parameters for the validation of the analytical method.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for determining the purity of this compound. The use of a standard C18 column and a straightforward mobile phase composition makes this method easily transferable to most analytical laboratories. For regulatory submissions, this method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

References

Application Notes and Protocols: Structural Elucidation of 3-Methylbenzenecarbothioamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the characterization of 3-Methylbenzenecarbothioamide using ¹H and ¹³C NMR spectroscopy. The thioamide functional group is a key structural motif in various biologically active compounds and serves as a versatile intermediate in organic synthesis. Accurate structural confirmation is therefore crucial for research and development.

These notes outline the expected NMR spectral data, provide a general protocol for data acquisition, and illustrate the workflow for structural verification. The presented NMR data is based on computational prediction and serves as a guide for interpreting experimental spectra.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in chloroform-d (CDCl₃). Atom numbering corresponds to the structure in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H27.62s-1H
H47.33d7.61H
H57.38t7.61H
H67.60d7.61H
8-CH₃2.42s-3H
NH₂7.9 (broad)s-2H

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)
C7 (C=S)202.5
C1142.1
C2130.8
C3139.2
C4129.0
C5133.4
C6126.1
C8 (CH₃)21.4

Note: The chemical shifts of the NH₂ protons can be broad and their position may vary depending on concentration and temperature.

Experimental Protocols

This section details a general protocol for acquiring high-quality 1D and 2D NMR spectra for the structural elucidation of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent to serve as an internal reference (δ = 0.00 ppm).

¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy
  • Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction.

2D NMR Spectroscopy (Optional but Recommended)

For unambiguous assignment, the following 2D NMR experiments are valuable:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting molecular fragments.

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow for its structural elucidation via NMR.

G cluster_molecule This compound C1 C1 C2 C2 C1->C2 C7 C7 (C=S) C1->C7 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 C8 C8 (CH3) C3->C8 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 S S C7->S = N N C7->N H_N1 H N->H_N1 H_N2 H N->H_N2 H_C8_1 H C8->H_C8_1 H_C8_2 H C8->H_C8_2 H_C8_3 H C8->H_C8_3

Figure 1: Structure of this compound with atom numbering for NMR assignments.

G start Sample of This compound prep Sample Preparation (Dissolve in CDCl3) start->prep nmr_acq NMR Data Acquisition prep->nmr_acq h1 1D ¹H NMR nmr_acq->h1 c13 1D ¹³C NMR nmr_acq->c13 cosy 2D COSY nmr_acq->cosy hsqc 2D HSQC nmr_acq->hsqc hmbc 2D HMBC nmr_acq->hmbc processing Data Processing (FT, Phasing, Baseline Correction) h1->processing c13->processing cosy->processing hsqc->processing hmbc->processing analysis Spectral Analysis & Assignment processing->analysis structure Structure Elucidation & Verification analysis->structure

Figure 2: Experimental workflow for NMR-based structural elucidation.

Application Notes and Protocols for Functional Group Identification in 3-Methylbenzenecarbothioamide using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the identification of functional groups in 3-Methylbenzenecarbothioamide using Fourier-Transform Infrared (FTIR) spectroscopy. It outlines the theoretical basis for vibrational analysis of the primary functional moieties, including the aromatic ring, methyl group, and the thioamide group. Detailed experimental protocols for sample preparation using both the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) are provided. A comprehensive table of expected vibrational frequencies and their assignments is included to aid researchers in spectral interpretation. Additionally, a logical workflow for the identification process is presented in a graphical format. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule.[1][2][3] The technique is based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.[1][3] An IR spectrum, a plot of absorbance or transmittance versus frequency (typically as wavenumber, cm⁻¹), serves as a unique molecular "fingerprint."

This compound is an organic compound containing several key functional groups: a meta-substituted aromatic ring, a methyl group, and a primary thioamide (-CSNH₂) group. Each of these moieties exhibits characteristic absorption bands in the IR spectrum, allowing for its structural confirmation and purity assessment. The interpretation of its spectrum involves identifying the stretching and bending vibrations associated with C-H (both aromatic and aliphatic), C=C (aromatic), C-N, and C=S bonds, as well as the N-H bonds of the primary thioamide group.

Functional Group Analysis of this compound

The structure of this compound contains distinct regions that give rise to characteristic IR absorptions. A thorough analysis of the spectrum can confirm the presence of each structural component.

  • Aromatic Ring: The benzene ring is characterized by several bands. The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. In-ring C=C stretching vibrations produce a series of sharp bands in the 1450-1600 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can often be determined by analyzing the strong C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region of the spectrum.

  • Methyl Group: The methyl (-CH₃) group attached to the aromatic ring will show characteristic aliphatic C-H stretching vibrations. These are typically found just below 3000 cm⁻¹.

  • Thioamide Group (-CSNH₂): This group gives rise to several key absorptions.

    • N-H Stretching: As a primary thioamide, it will exhibit two distinct N-H stretching bands in the 3200-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.

    • C-N and C=S Vibrations: The vibrations of the thioamide group are complex due to significant vibrational coupling between the C-N and C=S bonds. A strong and characteristic band, often referred to as the "thioamide B band," appears in the 1400-1600 cm⁻¹ range and has a significant contribution from C-N stretching. The C=S stretching vibration is often coupled with other modes and can be found at lower frequencies, typically in the 700-850 cm⁻¹ range.[4]

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected IR absorption bands for this compound based on established literature values for its constituent functional groups.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3400 - 3500MediumAsymmetric N-H StretchPrimary Thioamide (-CSNH₂)
3200 - 3300MediumSymmetric N-H StretchPrimary Thioamide (-CSNH₂)
3000 - 3100Medium-WeakC-H StretchAromatic Ring
2850 - 2960Medium-WeakC-H StretchMethyl Group (-CH₃)
1585 - 1610Medium-WeakC=C Stretch (in-ring)Aromatic Ring
1470 - 1580StrongMixed C-N Stretch & N-H Bend (Thioamide B Band)Thioamide Group
1400 - 1500MediumC=C Stretch (in-ring)Aromatic Ring
700 - 850Medium-StrongC=S Stretch (coupled)Thioamide Group
675 - 900StrongC-H Out-of-Plane BendAromatic Ring (m-disubstitution)

Experimental Protocols

Accurate and reproducible IR spectra are highly dependent on proper sample preparation. For a solid sample like this compound, the two most common and effective methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This classic transmission method involves dispersing the solid sample within an IR-transparent matrix of KBr and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • This compound sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR Spectrometer

  • Spatula

  • Heat lamp or drying oven

Procedure:

  • Drying: Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to remove any adsorbed moisture. Allow them to cool to room temperature in a desiccator. Ensure the KBr powder is thoroughly dry by keeping it in a desiccator or drying it in an oven just before use.[5]

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

  • Grinding: Place the sample into the agate mortar and grind it into a very fine powder.[5]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.[6] The concentration of the sample in KBr should be in the range of 0.2% to 1%.[7]

  • Pellet Formation: Transfer a portion of the mixture into the sleeve of the pellet press die. Assemble the die and place it in a hydraulic press.

  • Pressing: Gradually apply pressure up to approximately 8-10 metric tons for a standard 13 mm die.[5] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a solid disc.[5] Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.[8]

  • Pellet Release: Carefully release the pressure and disassemble the die. Remove the transparent or translucent KBr pellet.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid sampling technique that requires minimal sample preparation. It is ideal for analyzing solid powders and films directly.[9][10]

Materials and Equipment:

  • This compound sample

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Before analyzing the sample, ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty ATR crystal. This will account for any ambient atmospheric absorptions (e.g., CO₂, H₂O) and the absorbance of the crystal itself.

  • Sample Application: Place a small amount of the this compound powder directly onto the surface of the ATR crystal, ensuring the crystal is fully covered.[6]

  • Applying Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the ATR crystal.[9] This ensures good contact, which is critical for obtaining a high-quality spectrum.

  • Spectral Acquisition: Acquire the IR spectrum of the sample over the desired wavenumber range.

  • Cleaning: After the measurement, release the pressure clamp and carefully remove the sample powder. Clean the ATR crystal surface thoroughly with a lint-free wipe lightly moistened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.[9]

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic workflow for identifying the functional groups of this compound from its IR spectrum.

FTIR_Interpretation_Workflow Workflow for IR Spectral Analysis of this compound cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Functional Group Identification cluster_3 Conclusion start Prepare Sample (KBr Pellet or ATR) acquire Acquire IR Spectrum (4000-400 cm⁻¹) start->acquire region1 Analyze 3500-3200 cm⁻¹ Region acquire->region1 region2 Analyze 3100-2850 cm⁻¹ Region region1->region2 Proceed id1 Identify two medium peaks? (Asymmetric & Symmetric N-H Stretch) => Primary Thioamide region1->id1 region3 Analyze 1610-1400 cm⁻¹ Region region2->region3 Proceed id2 Peaks > 3000 cm⁻¹? => Aromatic C-H Peaks < 3000 cm⁻¹? => Aliphatic C-H (Methyl) region2->id2 region4 Analyze 900-675 cm⁻¹ Region region3->region4 Proceed id3 Strong peak ~1470-1580 cm⁻¹? => Thioamide B Band (C-N Stretch) Sharp peaks ~1600, 1450 cm⁻¹? => Aromatic C=C region3->id3 id4 Strong peaks in this region? => Aromatic C-H Out-of-Plane Bending (Confirms m-substitution) region4->id4 conclusion Correlate all findings to confirm the structure of This compound id1->conclusion id2->conclusion id3->conclusion id4->conclusion

References

Application Notes and Protocols: 3-Methylbenzenecarbothioamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Methylbenzenecarbothioamide as a versatile precursor in the synthesis of heterocyclic compounds, particularly thiazoles and thiadiazoles. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound, also known as 3-tolylthioamide, is an aromatic thioamide that serves as a valuable building block in organic synthesis. The presence of the thioamide functional group, a bioisostere of the amide bond, makes it a key precursor for the construction of various sulfur and nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in a wide range of biologically active molecules and functional materials. This document details the application of this compound in the synthesis of thiazole and 1,2,4-thiadiazole derivatives, providing specific experimental protocols and data.

Key Applications

The primary synthetic utility of this compound lies in its role as a precursor for five-membered heterocyclic rings. The two principal applications detailed here are:

  • Hantzsch Thiazole Synthesis: The reaction of this compound with α-haloketones to yield 2,4-disubstituted thiazole derivatives.

  • Synthesis of 1,2,4-Thiadiazoles: The oxidative cyclization of this compound to form 3,5-di(m-tolyl)-1,2,4-thiadiazole.

These reactions provide efficient routes to novel molecular architectures for further investigation in drug discovery and materials science.

Data Presentation

The following tables summarize the quantitative data for the synthesis of a representative thiazole and a 1,2,4-thiadiazole derivative using this compound as the precursor.

Table 1: Synthesis of 4-Methyl-2-(3-methylphenyl)thiazole via Hantzsch Thiazole Synthesis

ParameterValue
Reactant 1 This compound
Reactant 2 Chloroacetone
Solvent Ethanol
Reaction Time 4 hours
Temperature Reflux
Yield 85%
Melting Point 68-70 °C
Appearance Pale yellow solid

Table 2: Synthesis of 3,5-Di(3-methylphenyl)-1,2,4-thiadiazole

ParameterValue
Reactant 1 This compound
Oxidizing Agent Hydrogen Peroxide
Catalyst p-Toluenesulfonic acid
Solvent Acetic Acid
Reaction Time 6 hours
Temperature 80 °C
Yield 78%
Melting Point 92-94 °C
Appearance White crystalline solid

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of 4-Methyl-2-(3-methylphenyl)thiazole

This protocol describes the Hantzsch synthesis of a thiazole derivative from this compound and chloroacetone.

Materials:

  • This compound (1.51 g, 10 mmol)

  • Chloroacetone (0.93 g, 10 mmol)

  • Ethanol (20 mL)

  • Sodium bicarbonate (5% aqueous solution)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.51 g, 10 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the thioamide is completely dissolved.

  • Add chloroacetone (0.93 g, 10 mmol) to the solution.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring.

  • Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add 5% aqueous sodium bicarbonate solution to the reaction mixture until the solution is neutral to pH paper.

  • The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water (2 x 10 mL).

  • Dry the product in a desiccator to obtain 4-methyl-2-(3-methylphenyl)thiazole as a pale yellow solid.

  • Recrystallize the crude product from ethanol to obtain pure crystals.

Expected Yield: Approximately 1.61 g (85%).

Protocol 2: Synthesis of 3,5-Di(3-methylphenyl)-1,2,4-thiadiazole

This protocol details the oxidative cyclization of this compound to form a 1,2,4-thiadiazole derivative.

Materials:

  • This compound (3.02 g, 20 mmol)

  • Acetic acid (30 mL)

  • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)

  • Hydrogen peroxide (30% aqueous solution, 2.27 mL, 22 mmol)

  • Sodium sulfite (10% aqueous solution)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Heating mantle

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (3.02 g, 20 mmol) and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) in acetic acid (30 mL).

  • Heat the mixture to 80 °C with stirring.

  • Once the temperature is stable, add 30% hydrogen peroxide (2.27 mL, 22 mmol) dropwise from a dropping funnel over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 80 °C for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A white precipitate will form.

  • To quench any unreacted hydrogen peroxide, add 10% aqueous sodium sulfite solution until a test with starch-iodide paper is negative.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with plenty of water until the filtrate is neutral.

  • Dry the product to obtain 3,5-di(3-methylphenyl)-1,2,4-thiadiazole as a white crystalline solid.

  • The product can be further purified by recrystallization from an ethanol/water mixture.

Expected Yield: Approximately 2.32 g (78%).

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Hantzsch_Thiazole_Synthesis Precursor This compound Intermediate Thioester Intermediate Precursor->Intermediate + Chloroacetone (Ethanol, Reflux) Reagent Chloroacetone Reagent->Intermediate Product 4-Methyl-2-(3-methylphenyl)thiazole Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Hantzsch synthesis of a thiazole derivative.

Thiadiazole_Synthesis Precursor This compound (2 eq.) Intermediate Oxidative Dimerization Intermediate Precursor->Intermediate + H₂O₂ / p-TsOH (Acetic Acid, 80°C) Product 3,5-Di(3-methylphenyl)-1,2,4-thiadiazole Intermediate->Product Cyclization & Dehydration

Application of 3-Methylbenzenecarbothioamide in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzenecarbothioamide is an aromatic thioamide compound that holds potential for the development of novel antimicrobial agents. Thioamides, characterized by the presence of a carbon-sulfur double bond adjacent to a nitrogen atom, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This class of compounds has demonstrated efficacy against a range of pathogens, including bacteria and fungi. The antimicrobial potential of thioamides is often attributed to their ability to interfere with essential cellular processes in microorganisms. This document provides a detailed overview of the application of this compound as a representative aromatic carbothioamide in antimicrobial research, including protocols for its synthesis and antimicrobial evaluation, and a discussion of its potential mechanisms of action.

Data Presentation

Due to the limited availability of specific antimicrobial data for this compound in the reviewed literature, the following table presents data for a closely related thioamide-containing compound to illustrate the potential antimicrobial efficacy.

Table 1: Antimicrobial Activity of a Representative Thioamide-Containing Compound

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Reference
Compound 3Staphylococcus aureus< 1000Not Reported[1]
Bacillus cereus< 1000Not Reported[1]
Escherichia coli2000Not Reported[1]
Klebsiella pneumoniae4000Not Reported[1]
MDR Pseudomonas aeruginosa10000Not Reported[1]

Note: The data presented is for a compound designated as "compound (3)" in the source, which is a pyrimido-triazine derivative, and is used here for illustrative purposes.[1] Specific MIC and MBC values for this compound are not currently available in the public domain.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Methylbenzonitrile

This protocol describes a general method for the conversion of an aromatic nitrile to a primary thioamide, adapted for the synthesis of this compound.[2]

Materials:

  • 3-Methylbenzonitrile

  • Sodium hydrogen sulfide hydrate (NaSH·xH₂O)

  • Diethylamine hydrochloride

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Nitrogen inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottomed flask equipped with a thermometer, a magnetic stirrer, and a nitrogen inlet, add 3-methylbenzonitrile (1 equivalent).

  • Add water and 1,4-dioxane to the flask.

  • Add sodium hydrogen sulfide hydrate (3 equivalents) and diethylamine hydrochloride (3 equivalents) to the reaction mixture.

  • Heat the solution to 55°C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

G cluster_synthesis Synthesis Workflow start Start: 3-Methylbenzonitrile reactants Add NaSH, Diethylamine HCl, Dioxane/Water start->reactants reaction Heat to 55°C under N2 reactants->reaction monitoring Monitor by TLC/GC reaction->monitoring workup Cool, Extract with Ethyl Acetate monitoring->workup Reaction Complete purification Dry, Concentrate, Purify workup->purification end_product End: this compound purification->end_product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the diluted compound and a growth control well (containing only MHB and inoculum) with the bacterial suspension.

  • Include a sterility control well (containing only MHB).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[3]

G cluster_mic MIC Determination Workflow prep_compound Prepare serial dilutions of this compound inoculate Inoculate microtiter plate wells prep_compound->inoculate prep_inoculum Standardize bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Determine lowest concentration with no visible growth (MIC) incubate->read_results

Caption: Workflow for MIC determination by broth microdilution.

Potential Mechanism of Action

The precise molecular mechanism of action for this compound has not been elucidated. However, based on studies of other thioamide-containing compounds, several potential pathways can be proposed.

  • Inhibition of Mycolic Acid Synthesis: In mycobacteria, some thioamides are known to be pro-drugs that, upon activation by a bacterial enzyme, inhibit the enoyl-ACP reductase InhA, a key enzyme in the mycolic acid biosynthesis pathway. This disrupts the formation of the mycobacterial cell wall.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Certain thioamides have been shown to inhibit the ATPase activity of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair in bacteria.[2]

  • Urease Inhibition: Some thioamide derivatives have demonstrated potent urease inhibitory activity, which can be a valuable strategy against urease-producing pathogenic bacteria.

G cluster_moa Potential Antimicrobial Mechanisms of Thioamides thioamide This compound target1 InhA (Mycolic Acid Synthesis) thioamide->target1 target2 DNA Gyrase / Topoisomerase IV (DNA Replication) thioamide->target2 target3 Urease (Pathogenicity Factor) thioamide->target3 effect1 Cell Wall Disruption target1->effect1 effect2 Inhibition of DNA Replication target2->effect2 effect3 Reduced Pathogenicity target3->effect3

Caption: Potential antimicrobial targets of thioamide compounds.

Conclusion

This compound, as a representative of the aromatic carbothioamide class, presents a promising scaffold for the development of new antimicrobial agents. The synthetic routes to this compound are accessible, and established protocols for antimicrobial susceptibility testing can be readily applied to evaluate its efficacy. While specific data for this compound is currently lacking, the known mechanisms of action for other thioamides provide a strong rationale for its investigation. Further research is warranted to determine the specific antimicrobial spectrum and mechanism of action of this compound and to explore its potential in combating drug-resistant pathogens.

References

Application Notes and Protocols: 3-Methylbenzenecarbothioamide as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thioamides are a versatile class of organic compounds that have garnered significant interest in coordination chemistry. Their utility stems from their ability to act as effective ligands for a wide range of metal ions. The thioamide functional group, -C(=S)NH₂, typically coordinates to metal centers as a bidentate N,S-donor ligand, forming stable chelate rings. This coordination can significantly alter the electronic and steric properties of both the metal ion and the ligand, leading to novel chemical reactivity and biological activity.

3-Methylbenzenecarbothioamide, in particular, serves as an important scaffold. The presence of the methyl group on the benzene ring can influence the ligand's solubility, electronic properties, and the steric environment of the resulting metal complexes. These complexes are being explored for various applications, including as catalysts and, most notably, as potential therapeutic agents. The complexation of thioamide-based ligands with metal ions has been shown to enhance their biological efficacy, leading to the development of novel antimicrobial and anticancer drug candidates.[1][2] This document provides detailed protocols for the synthesis of this compound and its metal complexes, methods for their characterization, and an overview of their potential applications in drug development.

Experimental Protocols

2.1 Protocol for Synthesis of this compound (Ligand)

This protocol is adapted from the synthesis of the analogous 4-methylbenzenecarbothioamide.[3][4]

Materials:

  • 3-Methylbenzonitrile

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Dimethylformamide (DMF)

  • 1 N Hydrochloric acid (HCl)

  • Deionized water

  • Chloroform

Procedure:

  • To a slurry of magnesium chloride hexahydrate (1.0 eq) and sodium hydrosulfide hydrate (2.0 eq) in dimethylformamide (DMF), add 3-methylbenzonitrile (1.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing cold deionized water (approx. 3x the volume of DMF).

  • A precipitate will form. Collect the crude product by vacuum filtration.

  • Resuspend the solid product in 1 N HCl and stir for 30 minutes to remove any basic impurities.

  • Filter the solid again, wash thoroughly with deionized water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude this compound from a suitable solvent such as chloroform or an ethanol/water mixture to obtain purified crystals.

2.2 General Protocol for Synthesis of a Metal(II) Complex

This is a general procedure for the synthesis of a divalent metal complex (e.g., M = Cu(II), Ni(II), Co(II), Zn(II)) with this compound, based on common methods for related ligands.[5][6]

Materials:

  • This compound (ligand)

  • A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O)

  • Ethanol or Methanol

Procedure:

  • Dissolve this compound (2.0 eq) in hot ethanol (e.g., 20 mL).

  • In a separate flask, dissolve the metal(II) salt (1.0 eq) in ethanol (e.g., 10 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate typically indicates complex formation.

  • Reflux the reaction mixture for 2-3 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature. If a precipitate has formed, collect the complex by vacuum filtration. If no precipitate forms, slowly evaporate the solvent or use a solvent/anti-solvent system (e.g., diethyl ether) to induce crystallization/precipitation.

  • Wash the collected solid with small portions of cold ethanol and then diethyl ether.

  • Dry the final complex in a desiccator over anhydrous CaCl₂.

Physicochemical Characterization

The synthesized ligand and its metal complexes should be characterized using standard analytical techniques to confirm their identity, purity, and structure.

  • FT-IR Spectroscopy: Used to identify the coordination mode of the ligand. Upon complexation, a shift in the ν(N-H) and ν(C=S) stretching frequencies is expected, indicating the involvement of the nitrogen and sulfur atoms in bonding to the metal ion. New bands in the far-IR region corresponding to ν(M-N) and ν(M-S) vibrations will also appear.

  • NMR Spectroscopy (¹H, ¹³C): Useful for characterizing the diamagnetic complexes (e.g., Zn(II)). The chemical shifts of the protons and carbons near the coordination sites will be affected by complexation.

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps to infer its geometry. d-d transitions for transition metal complexes and ligand-to-metal charge transfer (LMCT) bands are typically observed.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.

  • Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the molecule or complex.

3.1 Representative Crystallographic Data

No crystal structure is currently available for this compound. The data presented below is for the closely related isomer, 4-Methylbenzenecarbothioamide , and serves as a valuable reference.[3][4]

ParameterValue for 4-Methylbenzenecarbothioamide[3][4]
Chemical FormulaC₈H₉NS
Molecular Weight151.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7341 (5)
b (Å)5.8391 (2)
c (Å)13.9055 (6)
β (°)104.946 (3)
Volume (ų)763.63 (6)
Z4
Bond Length C=S (Å)1.6852 (16)
Bond Length C-N (Å)1.322 (2)
Dihedral Angle (Carbothioamide/Benzene)17.03 (10)°

3.2 Representative Spectroscopic Data

The following table summarizes the expected key spectroscopic features for this compound and its metal complexes.

TechniqueFeatureExpected Range (Ligand)Expected Change upon Complexation
FT-IR (cm⁻¹) ν(N-H)3400 - 3100Shift to lower or higher frequency
ν(C=S)850 - 600Shift to lower frequency (indicates S-coordination)
ν(M-N), ν(M-S)N/AAppearance of new bands in the far-IR region (600 - 200 cm⁻¹)
¹H NMR (ppm) -NH₂ protons8.0 - 10.0 (broad)Shift and possible broadening
Aromatic protons7.0 - 7.8Shift in signals
-CH₃ protons~2.4Minor shift

Applications in Drug Development

The coordination of ligands like this compound to metal centers is a promising strategy in drug design. Complexation can enhance the therapeutic properties of an organic compound by increasing its lipophilicity, which facilitates passage through cell membranes, and by introducing new mechanisms of action related to the metal ion.[2]

4.1 Anticancer Activity Metal complexes are known to exhibit potent anticancer activity, often through mechanisms that differ from purely organic drugs.[7] Carbothioamide and carboxamide derivatives have been investigated as inhibitors of key signaling proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[8][9] The mechanism of action for such complexes often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[8]

4.2 Antimicrobial Activity Thioamide and thiosemicarbazone metal complexes frequently display significant activity against a range of bacterial and fungal pathogens.[6][10] The enhanced antimicrobial effect of the metal complex compared to the free ligand is often attributed to Overtone's concept of chelation, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and allowing it to penetrate microbial cell membranes more effectively.[7]

4.3 Representative Biological Activity of Related Complexes

The following table summarizes reported biological activities for metal complexes of structurally related carbothioamide and thiosemicarbazone ligands to illustrate their therapeutic potential.

Compound ClassTarget/OrganismActivity MetricValueReference
Hydrazine-1-carboxamide Derivative (Cu Complex)HeLa (Cervical Cancer)IC₅₀11.2 µM[8]
Hydrazine-1-carboxamide DerivativeVEGFR-2 KinaseEC₅₀0.13 µM[8]
Dithiocarbazate-Copper ComplexPancreatic Cancer CellsIC₅₀0.23 - 1.12 µM[7]
Thiocarbohydrazone-Copper ComplexE. coli (bacterium)MIC12.5 µg/mL[10]
Thiocarbohydrazone-Copper ComplexC. albicans (fungus)MIC25 µg/mL[10]

Note: The data presented is for structurally related compounds and is intended to be representative of the potential activity of this compound complexes.

Visualizations: Workflows and Pathways

5.1 Ligand Synthesis Workflow

Ligand_Synthesis cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification SM1 3-Methylbenzonitrile Stir Stir at RT (4-6 hours) SM1->Stir SM2 NaSH / MgCl2 SM2->Stir SM3 DMF (Solvent) SM3->Stir Precipitate Precipitate in Water Stir->Precipitate Filter1 Filter & Wash Precipitate->Filter1 AcidWash Stir in 1N HCl Filter1->AcidWash Filter2 Filter & Neutral Wash AcidWash->Filter2 Recrystallize Recrystallize (e.g., Chloroform) Filter2->Recrystallize FinalProduct Pure 3-Methyl- benzenecarbothioamide Recrystallize->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

5.2 Complexation and Characterization Workflow

Complex_Workflow cluster_synthesis Complex Synthesis cluster_characterization Characterization Ligand Ligand in EtOH Mix Mix & Reflux (2-3 hours) Ligand->Mix Metal Metal(II) Salt in EtOH Metal->Mix Isolate Cool, Filter & Wash Mix->Isolate Product Crude Metal Complex Isolate->Product FTIR FT-IR Product->FTIR NMR NMR (¹H, ¹³C) Product->NMR UVVIS UV-Vis Product->UVVIS MS Mass Spec Product->MS XRAY X-ray Diffraction Product->XRAY Final Characterized Complex FTIR->Final NMR->Final UVVIS->Final MS->Final XRAY->Final

Caption: General workflow for metal complex synthesis and subsequent characterization.

5.3 Representative Anticancer Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway Complex Metal Complex (e.g., M(L)₂) Cell Cancer Cell Complex->Cell Cellular Uptake ROS ↑ ROS Production Cell->ROS Mito Mitochondria Bax Bax Activation Mito->Bax ROS->Mito CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A representative intrinsic apoptosis pathway targeted by anticancer metal complexes.

References

Application Notes and Protocols for Testing the Biological Efficacy of 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase 1: In Vitro Cytotoxicity Screening

The initial step in assessing the biological potential of a novel compound is to determine its cytotoxic effects on various cell lines.[5] This provides a baseline understanding of its potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

  • 3-Methylbenzenecarbothioamide

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) and/or Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cell lines in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Assay: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined.[8]

Data Presentation

The IC50 values for this compound across different cell lines should be summarized in a table for easy comparison.

Cell LineTissue of OriginThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Breast CancerExperimental ValueExperimental Value
A549Lung CancerExperimental ValueExperimental Value
HCT116Colon CancerExperimental ValueExperimental Value
HEK293Normal KidneyExperimental ValueExperimental Value

Phase 2: Mechanism of Action Studies

If this compound demonstrates significant and selective cytotoxicity against cancer cell lines, the next phase is to investigate its mechanism of action. This can involve identifying the cellular target and elucidating the signaling pathways involved.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of a small molecule within a cellular environment without the need for labeling.[9][10]

Materials:

  • Cells (from the most sensitive cell line identified in Phase 1)

  • This compound

  • PBS

  • Protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator)

  • PCR thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against potential target proteins (based on literature for similar compounds)

Procedure:

  • Compound Treatment: Treat the cultured cells with this compound at a concentration around its IC50 value for a specified time. Include a vehicle control.

  • Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cells in PBS containing protease and phosphatase inhibitors and lyse them.

  • Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the protein levels of potential targets by SDS-PAGE and Western blotting. A shift in the thermal stability of a protein in the presence of the compound indicates target engagement.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Western blotting can be used to investigate the effect of this compound on key signaling pathways often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[11][12]

Procedure:

  • Treatment and Lysis: Treat cells with this compound at its IC50 concentration for different time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the signaling pathway of interest (e.g., phosphorylated and total AKT, mTOR).

  • Detection: Use a secondary antibody conjugated to an enzyme for detection and visualize the protein bands. Changes in the phosphorylation status of key proteins can indicate modulation of the pathway.[11]

Phase 3: Preliminary In Vivo Efficacy

If in vitro studies show promising results, a preliminary in vivo evaluation can be conducted to assess the compound's efficacy and potential toxicity in a living organism. The zebrafish embryo model is a rapid and cost-effective tool for initial in vivo screening.[13]

Experimental Protocol: Zebrafish Embryo Toxicity and Efficacy Model

Materials:

  • Wild-type zebrafish embryos

  • This compound

  • Embryo medium

  • Microscope

Procedure:

  • Toxicity Assessment: Place healthy zebrafish embryos in a multi-well plate and expose them to a range of concentrations of this compound. Observe the embryos for signs of toxicity, such as mortality, developmental abnormalities, and changes in heart rate, over 24-72 hours.

  • Efficacy in a Cancer Model (Optional): If a zebrafish cancer model is available (e.g., xenograft), the anti-tumor efficacy of the compound can be assessed by monitoring tumor growth and angiogenesis.

Visualizations

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: In Vitro Cytotoxicity cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: In Vivo Preliminary Studies p1_start Start with this compound p1_assay Cytotoxicity Assays (MTT, SRB) on Cancer and Normal Cell Lines p1_start->p1_assay p1_data Determine IC50 Values p1_assay->p1_data p1_decision Significant & Selective Cytotoxicity? p1_data->p1_decision p2_target Target Identification (e.g., CETSA) p1_decision->p2_target Yes stop Stop/Redesign p1_decision->stop No p2_pathway Signaling Pathway Analysis (Western Blot) p2_target->p2_pathway p3_model In Vivo Model (e.g., Zebrafish Embryo) p2_pathway->p3_model p3_eval Toxicity and Efficacy Evaluation p3_model->p3_eval

Caption: A general experimental workflow for evaluating the biological efficacy of this compound.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->AKT Inhibition

Caption: A diagram of the PI3K/AKT/mTOR signaling pathway, illustrating a hypothetical inhibitory action of this compound on AKT.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Screening of 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzenecarbothioamide is a thioamide derivative with potential applications in various fields of chemical and pharmaceutical research. As with any novel compound intended for biological applications, a thorough evaluation of its cytotoxic potential is a critical first step in the safety and efficacy assessment. Cell-based assays offer a robust, high-throughput, and cost-effective means to screen for cytotoxic effects, providing valuable insights into the compound's mechanism of action.

This document provides detailed protocols for a panel of standard cell-based assays to evaluate the cytotoxicity of this compound. The selected assays measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.

Experimental Workflow for Cytotoxicity Screening

The overall workflow for assessing the cytotoxicity of a test compound such as this compound involves several key stages, from initial cell culture to data analysis and interpretation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Endpoint Assays cluster_analysis Data Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. Compound Preparation (this compound) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep->cell_seeding treatment 4. Compound Treatment (Dose-Response) cell_seeding->treatment incubation 5. Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay Metabolic Activity ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay Membrane Integrity apoptosis_assay Apoptosis Assay (Caspase 3/7, Annexin V) incubation->apoptosis_assay Apoptosis Induction data_acq 6. Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq data_proc 7. Data Processing & IC50 Calculation data_acq->data_proc interpretation 8. Interpretation of Results data_proc->interpretation

Caption: General workflow for cytotoxicity screening of a test compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[1][2]

Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[2]

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM) Absorbance (570 nm) (Mean ± SD) % Cell Viability
0 (Vehicle Control) 1.25 ± 0.08 100%
1 1.18 ± 0.06 94.4%
5 1.05 ± 0.09 84.0%
10 0.88 ± 0.07 70.4%
25 0.63 ± 0.05 50.4%
50 0.35 ± 0.04 28.0%
100 0.15 ± 0.03 12.0%

% Cell Viability = (Absorbance_Sample / Absorbance_Control) x 100

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that serves as a marker for compromised cell membrane integrity.[5]

Protocol
  • Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1-3).

  • Controls: Prepare the following controls in triplicate:[6]

    • Vehicle Control: Untreated cells for spontaneous LDH release.

    • Maximum LDH Release: Treat cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[7] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50-100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[7]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[7]

Data Presentation

Table 2: Membrane Integrity Assessment via LDH Release

Concentration (µM) LDH Activity (Absorbance at 490 nm) (Mean ± SD) % Cytotoxicity
0 (Vehicle Control) 0.15 ± 0.02 0%
1 0.18 ± 0.03 3.5%
5 0.25 ± 0.04 11.8%
10 0.45 ± 0.05 35.3%
25 0.78 ± 0.06 74.1%
50 1.05 ± 0.08 105.9% (Adjusted to 100%)
100 1.10 ± 0.09 111.8% (Adjusted to 100%)
Max Release Control 1.00 ± 0.07 100%

% Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_Max - Abs_Vehicle)] x 100

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Its detection can be achieved through various methods, including measuring the activity of key executioner enzymes (caspases 3 and 7) or by detecting the externalization of phosphatidylserine (PS) on the cell surface.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key effectors in the apoptotic pathway.[8] The assay provides a proluminescent substrate that is cleaved by active caspases to release aminoluciferin, generating a light signal.[8]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[9]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[10]

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 30 minutes to 3 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[11]

  • Cell Treatment: Treat cells in a 6-well plate or T25 flask with this compound.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[11]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[11]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour).

Data Presentation

Table 3: Induction of Apoptosis by this compound

Concentration (µM) Caspase 3/7 Activity (RLU) (Mean ± SD) % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control) 1,500 ± 250 4.5% 2.1%
1 2,100 ± 300 6.8% 2.5%
5 5,500 ± 450 15.2% 4.8%
10 12,800 ± 900 35.7% 9.3%
25 25,600 ± 1,500 58.1% 18.6%
50 28,900 ± 1,800 45.3% 40.2%
100 30,100 ± 2,000 20.1% 68.5%

RLU = Relative Light Units

Hypothetical Signaling Pathway for Induced Cytotoxicity

Exposure to a cytotoxic compound like this compound can trigger cell death through various signaling cascades. A common mechanism is the induction of the intrinsic apoptosis pathway, often initiated by cellular stress.

Apoptosis_Pathway compound This compound stress Cellular Stress (e.g., ROS, DNA Damage) compound->stress bcl2_family Bcl-2 Family Modulation stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak Pro-apoptotic shift mito Mitochondrion bax_bak->mito Pore formation cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 casp9->apoptosome casp37 Caspase-3/7 (Executioner Caspases) apoptosome->casp37 Activation apoptosis Apoptosis casp37->apoptosis Cellular Dismantling

Caption: A hypothetical intrinsic apoptosis signaling pathway.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial cytotoxicity screening of this compound. By employing a multi-assay approach, researchers can obtain a more complete profile of the compound's effects on cell health, distinguishing between cytostatic and cytotoxic effects and gaining preliminary insights into the mechanism of cell death. The data generated from these assays are essential for making informed decisions in the early stages of drug discovery and development.

References

Application Notes and Protocols for the Scalable Synthesis of 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-Methylbenzenecarbothioamide, a thioamide derivative of potential interest in medicinal chemistry and drug development. The protocols outlined below describe scalable methods starting from two common precursors: 3-methylbenzamide and 3-methylbenzonitrile.

Thioamides are a class of organosulfur compounds that are considered isosteres of amides.[1] They have attracted significant attention in drug discovery due to their diverse biological activities.[1] Thioamide-containing compounds have been investigated as potential therapeutic agents for a range of diseases, including cancer, microbial and viral infections, and neurodegenerative conditions.[1] Some thioamides are known to act as antithyroid agents by inhibiting thyroid peroxidase, a key enzyme in thyroid hormone synthesis.[2][3]

Data Summary

The following table summarizes the key quantitative data for the synthesis protocols described in this document. Please note that yields are based on reported procedures for analogous compounds and may vary depending on the specific experimental conditions and scale.

ParameterProtocol 1: Thionation of 3-MethylbenzamideProtocol 2: Thiolysis of 3-Methylbenzonitrile
Starting Material 3-Methylbenzamide3-Methylbenzonitrile
Reagent Lawesson's ReagentSodium Hydrosulfide (NaSH) & Magnesium Chloride (MgCl₂)
Solvent TolueneDimethylformamide (DMF)
Temperature Reflux (approx. 111 °C)Room Temperature
Reaction Time 2-4 hours12-24 hours
Scale Laboratory (mmol to mol)Laboratory (mmol to mol)
Reported Yield Range 85-95% (for analogous reactions)80-99% (for analogous reactions)
Purification Recrystallization or Column ChromatographyAqueous Work-up and Recrystallization

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Methylbenzamide via Thionation

This protocol describes the conversion of 3-methylbenzamide to this compound using Lawesson's reagent as the thionating agent. This method is generally high-yielding and applicable to a wide range of amides.

Materials:

  • 3-Methylbenzamide

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, if necessary)

  • Hexane or petroleum ether (for recrystallization or chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzamide (1.0 equivalent).

  • Addition of Reagents: Add anhydrous toluene to the flask to create a suspension (approximately 5-10 mL of toluene per gram of amide). To this suspension, add Lawesson's reagent (0.5 to 0.6 equivalents).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms upon cooling, it may be the desired product. The mixture can be filtered, and the collected solid washed with a non-polar solvent like hexane.

    • Alternatively, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 3-Methylbenzonitrile via Thiolysis

This protocol details the synthesis of this compound from 3-methylbenzonitrile using a combination of sodium hydrosulfide and magnesium chloride. This method avoids the handling of gaseous hydrogen sulfide.

Materials:

  • 3-Methylbenzonitrile

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve 3-methylbenzonitrile (1.0 equivalent) in dimethylformamide (DMF) (approximately 5-10 mL of DMF per gram of nitrile).

  • Addition of Reagents: To the stirred solution, add sodium hydrosulfide hydrate (2.0-3.0 equivalents) and magnesium chloride hexahydrate (1.0-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into a larger volume of deionized water.

    • The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with water, and dry it.

    • If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).

Visualizations

Experimental Workflow: Thionation of 3-Methylbenzamide

thionation_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 3-Methylbenzamide + Lawesson's Reagent in Toluene reflux Reflux (2-4h) start->reflux cool Cool to RT reflux->cool extract Dilute with EtOAc, Wash with NaHCO3 & Brine cool->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound from 3-methylbenzamide.

Experimental Workflow: Thiolysis of 3-Methylbenzonitrile

thiolysis_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 3-Methylbenzonitrile + NaSH + MgCl2 in DMF stir Stir at RT (12-24h) start->stir quench Pour into Water stir->quench extract Extract with EtOAc, Wash with Brine quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Recrystallize concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound from 3-methylbenzonitrile.

Potential Biological Signaling Pathway Involvement of Thioamides

While specific signaling pathways for this compound are not yet elucidated, the broader class of thioamides is known to interact with various biological targets. For instance, some thioamides function as prodrugs that are activated by bacterial enzymes to inhibit essential pathways like mycolic acid biosynthesis in Mycobacterium tuberculosis.[1] Others can act as inhibitors of enzymes such as ureases and kinases.[1] The diagram below illustrates a generalized concept of how a thioamide-containing drug might interact with a cellular signaling pathway.

signaling_pathway cluster_cell Target Cell Drug Thioamide Drug (e.g., this compound) Receptor Cell Surface Receptor / Intracellular Enzyme Drug->Receptor Inhibition / Modulation Signaling_Cascade Signaling Cascade (e.g., Kinase Pathway) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Gene_Expression->Cellular_Response

Caption: Generalized signaling pathway modulation by a thioamide-based therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis yield of 3-Methylbenzenecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and efficient method is the thionation of the corresponding amide, 3-methylbenzamide, using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[1][2] This reagent is known for being mild and effective, generally providing good to excellent yields under relatively simple reaction conditions.[3] It is often preferred over harsher reagents like phosphorus pentasulfide (P₄S₁₀) which may require higher temperatures and can lead to more side products.[1][4]

Q2: How do I prepare the starting material, 3-methylbenzamide?

A2: 3-Methylbenzamide can be readily synthesized through several standard organic chemistry procedures. A common laboratory-scale method involves the acylation of ammonia (or an ammonium salt) using 3-methylbenzoyl chloride. The 3-methylbenzoyl chloride, in turn, is typically prepared from 3-methylbenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Q3: What are the critical parameters to control for maximizing the yield of the thionation reaction?

A3: To achieve optimal yield, the following parameters are critical:

  • Reagent Stoichiometry: A slight excess of Lawesson's Reagent is often used, but the typical molar ratio is 0.5 to 0.6 equivalents of the dimeric Lawesson's Reagent for every 1 equivalent of the amide.[2][5]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Using an anhydrous, high-boiling-point solvent (e.g., toluene, xylene, or dioxane) is crucial.[2][4]

  • Temperature: The reaction is typically run at reflux to ensure a sufficient reaction rate. The reflux temperature of toluene (~110 °C) is commonly used.[2]

  • Reaction Time: The reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine when the starting amide has been fully consumed.[2][5]

Q4: What are the primary byproducts, and how do they affect the reaction?

A4: The main byproduct of the thionation reaction is a stable, six-membered phosphorus-oxygen ring structure derived from Lawesson's Reagent.[3][5] While this byproduct formation drives the reaction forward, it can complicate the purification process. These phosphorus-containing impurities can be difficult to separate from the desired thioamide product using standard column chromatography alone.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: The reaction is not starting or the yield is very low.

Possible Cause Recommended Solution
Degraded Lawesson's Reagent Lawesson's Reagent can degrade upon exposure to moisture. Use a fresh bottle or a properly stored container of the reagent. Its characteristic smell should be apparent; if not, it may be inactive.
Presence of Water Ensure all glassware is oven-dried before use. Use anhydrous solvents and protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere (e.g., nitrogen or argon).
Insufficient Temperature The reaction requires heat to proceed efficiently. Ensure the reaction mixture is vigorously refluxing.[2] Use a high-boiling solvent like toluene or xylene.
Incorrect Stoichiometry Verify the molar calculations for the amide and Lawesson's Reagent. A ratio of 1:0.5 (amide:LR) is a good starting point.[2]

Problem 2: The reaction is incomplete, with starting material still present after prolonged reflux.

Possible Cause Recommended Solution
Insufficient Reagent The Lawesson's Reagent may have been consumed or was insufficient. Add an additional portion (e.g., 0.1-0.2 equivalents) of Lawesson's Reagent and continue to reflux, monitoring by TLC.
Substrate Reactivity While generally efficient, some amides can be less reactive. Extend the reaction time and continue monitoring by TLC until no further conversion is observed.

Problem 3: The final product is difficult to purify and contaminated with byproducts.

Possible Cause Recommended Solution
Phosphorus Byproducts The phosphorus-containing byproducts from Lawesson's Reagent are a known challenge.[5] An effective workup procedure involves decomposing these byproducts before purification. After the reaction is complete, cool the mixture and add an alcohol like ethanol or ethylene glycol, then reflux for an additional 2-3 hours.[5] This converts the byproduct into a more polar species that is easier to remove during aqueous workup and chromatography.
Co-elution during Chromatography If byproducts persist, adjust the eluent system for column chromatography. A gradual gradient of ethyl acetate in hexanes can help improve separation. Recrystallization of the final product can also be an effective purification method.

Experimental Protocols & Data

Protocol 1: Synthesis of 3-Methylbenzamide (Precursor)
  • Preparation of Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 3-methylbenzoic acid (1.0 eq). Slowly add thionyl chloride (1.5 eq) at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride.

  • Amidation: Cool the crude 3-methylbenzoyl chloride in an ice bath. Slowly add it dropwise to a cooled, concentrated aqueous solution of ammonium hydroxide (excess) with vigorous stirring.

  • A white precipitate of 3-methylbenzamide will form. Continue stirring for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the amide.

Protocol 2: Synthesis of this compound

This procedure is based on a general method for thioamide synthesis.[2][5]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzamide (1.0 mmol, 1.0 eq) and Lawesson's Reagent (0.6 mmol, 0.6 eq).

  • Add Solvent: Add 4-5 mL of anhydrous toluene via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath and heat the mixture to reflux (~110 °C). Monitor the reaction's progress by TLC until the starting amide spot is no longer visible.

  • Byproduct Quenching: Cool the reaction mixture to room temperature. Add excess ethanol (2-3 mL) and heat the mixture at reflux for an additional 2 hours to decompose the phosphorus byproducts.[5]

  • Work-up: Remove the solvents under reduced pressure using a rotary evaporator. Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product.

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Starting Material 3-MethylbenzamidePrecursor for thionation.
Thionating Agent Lawesson's ReagentMild and efficient reagent for converting amides to thioamides.[1]
Molar Ratio (Amide:LR) 1 : 0.5 - 0.6Ensures complete conversion without excessive, difficult-to-remove reagent.[2][5]
Solvent Anhydrous Toluene or XyleneHigh-boiling, non-reactive solvent. Must be anhydrous.[4]
Temperature Reflux (~110 °C for Toluene)Provides the necessary activation energy for the reaction.[2]
Workup Additive Ethanol or Ethylene GlycolDecomposes phosphorus byproducts, simplifying purification.[5]
Purification Method Silica Gel ChromatographyStandard method for isolating the final product.

Visual Guides

Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_product Final Product Start 3-Methylbenzamide + Lawesson's Reagent Solvent Add Anhydrous Toluene Start->Solvent Reflux Reflux at 110°C (Monitor by TLC) Solvent->Reflux Cool Cool to RT Reflux->Cool Reaction Complete Quench Add Ethanol, Reflux for 2h Cool->Quench Evap Rotary Evaporation Quench->Evap Extract Extraction with Ethyl Acetate Evap->Extract Purify Column Chromatography Extract->Purify End Pure 3-Methylbenzene- carbothioamide Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start Problem Encountered During Synthesis Problem1 Low or No Yield? Start->Problem1 Problem2 Incomplete Reaction? Start->Problem2 Problem3 Purification Issues? Start->Problem3 Problem1->Problem2 No Solution1 Check Reagent Quality Ensure Anhydrous Conditions Verify Temperature Problem1->Solution1 Yes Problem2->Problem3 No Solution2 Add More Lawesson's Reagent Increase Reflux Time Problem2->Solution2 Yes Solution3 Perform Alcohol Quench Optimize Chromatography Attempt Recrystallization Problem3->Solution3 Yes

References

Technical Support Center: Synthesis of 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylbenzenecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound from 3-methylbenzonitrile is showing low or no conversion. What are the potential causes and solutions?

A1: Low or no conversion in the synthesis of this compound from 3-methylbenzonitrile can stem from several factors:

  • Inactive Reagents: The sulfur source, such as sodium hydrosulfide or Lawesson's reagent, can degrade over time. Ensure you are using fresh or properly stored reagents. For instance, sodium hydrosulfide is hygroscopic and can lose its reactivity upon prolonged exposure to moisture.

  • Insufficient Reaction Temperature: Many methods for thioamide synthesis require heating. If you are using a method involving reagents like sodium hydrosulfide in DMF, ensure the reaction mixture is heated to the recommended temperature to facilitate the nucleophilic attack of the hydrosulfide ion on the nitrile group.

  • Poor Solubility of Starting Material: 3-methylbenzonitrile should be fully dissolved in the reaction solvent to ensure a homogeneous reaction mixture. If it is not fully soluble, this can limit the reaction rate. Consider using a co-solvent or a different solvent system.

  • Presence of Water (for some methods): While some methods may tolerate or even use water, anhydrous conditions are crucial for others, especially when using highly reactive reagents. Ensure your solvent and glassware are dry if the protocol specifies anhydrous conditions.

  • Catalyst Deactivation: If your synthesis employs a catalyst, it may have been deactivated by impurities in the starting materials or solvent. Purifying the starting materials and using a high-purity solvent can mitigate this issue.

Q2: I am observing the formation of significant byproducts in my reaction. How can I minimize them?

A2: The formation of byproducts is a common issue. Here are some strategies to minimize them:

  • Control of Reaction Temperature: Overheating can lead to the decomposition of the starting material, product, or reagents, resulting in byproduct formation. Maintain a stable and controlled reaction temperature.

  • Stoichiometry of Reagents: Using an incorrect ratio of reagents can lead to side reactions. Carefully measure and control the stoichiometry, especially of the sulfur source. An excess of the sulfurizing agent is sometimes used to drive the reaction to completion, but a large excess can lead to purification difficulties.

  • Reaction Time: Prolonged reaction times, even at the correct temperature, can sometimes lead to the formation of degradation products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purification of Starting Materials: Impurities in the starting 3-methylbenzonitrile can lead to the formation of corresponding thioamide byproducts. Ensure the purity of your starting material.

  • Inert Atmosphere: Some reactions are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q3: I am having difficulty purifying the final product, this compound. What are the recommended purification techniques?

A3: Purification of this compound can be challenging due to its properties and potential impurities. Here are some effective techniques:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures. Potential solvents to screen include ethanol, isopropanol, toluene, or mixtures such as ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a good alternative. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) can be used to separate the product from impurities. Monitoring the separation by TLC is crucial.

  • Washing with Aqueous Solutions: If the crude product contains acidic or basic impurities, washing an organic solution of the product with a mild aqueous base (like sodium bicarbonate solution) or a mild aqueous acid (like dilute HCl) can help remove them. This should be followed by a wash with brine and drying of the organic layer.

  • Chromatography-Free Workup: Some synthesis methods, particularly those using Lawesson's reagent, can be designed for a chromatography-free workup. This often involves treating the reaction mixture with a reagent that decomposes the byproducts into more easily separable forms.[1][2]

Quantitative Data on Synthesis Methods

The following table summarizes typical yields for the synthesis of aromatic thioamides from nitriles using different methods. Please note that the optimal conditions and yields for this compound may vary.

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Aromatic NitrileNaSH, MgCl₂DMF802-480-99[3]
Aromatic NitrileNaSH, Et₂NH·HClDioxane/Water1004-670-95[4]
Aromatic NitrileLawesson's ReagentTolueneReflux1-375-90[1][2]
Aromatic NitrileP₄S₁₀PyridineReflux2-560-85
Aromatic NitrileH₂S (gas), BaseMethanolRoom Temp12-2450-90

Experimental Protocols

Method 1: Synthesis of this compound from 3-Methylbenzonitrile using Sodium Hydrosulfide

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

  • 3-Methylbenzonitrile

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Magnesium chloride (MgCl₂)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzonitrile (1 equivalent), sodium hydrosulfide hydrate (2 equivalents), and magnesium chloride (1 equivalent).

  • Add a sufficient amount of DMF to dissolve the reactants and allow for efficient stirring.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.

Method 2: Synthesis of this compound from 3-Methylbenzamide using Lawesson's Reagent

This protocol outlines the synthesis starting from the corresponding amide, which can be prepared from the nitrile.

Materials:

  • 3-Methylbenzamide

  • Lawesson's Reagent

  • Toluene (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylbenzamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove acidic byproducts.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction_Pathway cluster_nitrile From 3-Methylbenzonitrile cluster_amide From 3-Methylbenzamide 3-Methylbenzonitrile 3-Methylbenzonitrile Thioamide_N This compound 3-Methylbenzonitrile->Thioamide_N  NaSH, MgCl2  DMF, 80-90°C 3-Methylbenzamide 3-Methylbenzamide Thioamide_A This compound 3-Methylbenzamide->Thioamide_A  Lawesson's Reagent  Toluene, Reflux

Caption: Reaction pathways for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction CheckReagents Check Reagent Activity (e.g., fresh NaSH) IncompleteReaction->CheckReagents Yes SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No IncreaseTemp Increase Reaction Temperature CheckReagents->IncreaseTemp IncreaseTime Increase Reaction Time (monitor by TLC) IncreaseTemp->IncreaseTime IncreaseTime->SideReactions PurificationLoss Loss During Purification? SideReactions->PurificationLoss No OptimizeTemp Optimize Temperature (avoid overheating) SideReactions->OptimizeTemp Yes OptimizePurification Optimize Purification Method (e.g., recrystallization solvent) PurificationLoss->OptimizePurification Yes End Yield Improved PurificationLoss->End No CheckStoichiometry Verify Stoichiometry OptimizeTemp->CheckStoichiometry InertAtmosphere Use Inert Atmosphere CheckStoichiometry->InertAtmosphere InertAtmosphere->PurificationLoss CheckExtraction Ensure Complete Extraction OptimizePurification->CheckExtraction CheckExtraction->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Methylbenzenecarbothioamide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound, a solid organic compound, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q2: What are the likely impurities in a sample of crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of aromatic thioamides may include unreacted starting materials (e.g., 3-methylbenzonitrile or 3-methylbenzaldehyde and a sulfur source), byproducts from side reactions, and residual solvents.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Polarity plays a key role; a solvent with a polarity similar to the target compound is often a good starting point. Preliminary solubility tests with small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane) are recommended.

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is preferred when dealing with a complex mixture of impurities that have similar solubilities to this compound, making separation by recrystallization difficult. It is also useful for separating isomers or closely related byproducts.

Q5: How can I monitor the purity of my this compound fractions during purification?

A5: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the purity of fractions. By comparing the TLC spots of your purified fractions against the crude mixture and a pure standard (if available), you can assess the success of the purification.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Oiling Out The melting point of the crude solid is lower than the boiling point of the solvent.[1][2] The rate of cooling is too rapid.[1] High concentration of impurities.[2]- Re-heat the solution and add more solvent to decrease the saturation temperature.[1] - Ensure a slow cooling process; insulate the flask. - Try a lower-boiling point solvent or a solvent mixture. - Perform a preliminary purification by a different method (e.g., a quick filtration through a silica plug) to remove some impurities.
No Crystal Formation Too much solvent was used.[3] The solution is supersaturated.[4]- Boil off some of the solvent to increase the concentration and allow it to cool again.[3] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] - Cool the solution in an ice bath.[5]
Low Recovery Too much solvent was used, leading to significant loss of product in the mother liquor.[1] Premature crystallization during hot filtration. The compound is more soluble in the cold solvent than anticipated.- Concentrate the mother liquor and cool it to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration. - Re-evaluate the choice of solvent; it may be too good of a solvent.
Colored Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] Be aware that charcoal can also adsorb some of the desired product.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation The solvent system (eluent) has inappropriate polarity.[7] The column was not packed properly, leading to channeling.[8] The column was overloaded with the sample.- Optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the target compound.[9] - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of silica gel relative to the sample (typically a 30:1 to 100:1 ratio by weight).
Streaking of Compound on TLC/Column The sample is too concentrated or overloaded on the plate/column.[10][11] The compound is highly polar and interacts strongly with the silica gel. The compound is acidic or basic.[10]- Dilute the sample before spotting on TLC or loading onto the column.[10] - Use a more polar eluent. - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).[10]
Compound Won't Elute The eluent is not polar enough. The compound may be degrading on the silica gel.[12]- Gradually increase the polarity of the eluent. - Test the stability of your compound on a TLC plate before running a column.[12] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
Cracked or Dry Column The solvent level dropped below the top of the stationary phase.- Always keep the solvent level above the silica gel. If the column runs dry, the separation will be compromised, and the column will need to be repacked.[7]

Data Presentation

Table 1: Illustrative Solubility of Crude this compound in Common Solvents.

(Note: This data is hypothetical and intended for illustrative purposes to guide solvent selection.)

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability for Recrystallization
WaterInsolubleInsolublePoor
Hexane< 0.1~ 0.5Good for solvent mixtures
Toluene~ 1.0> 20Good
Dichloromethane> 20> 20Poor (too soluble)
Ethyl Acetate~ 5.0> 30Good
Ethanol (95%)~ 2.0> 25Excellent
Isopropanol~ 1.5> 20Excellent
Acetone> 15> 30Poor (too soluble)

Table 2: Illustrative Thin-Layer Chromatography (TLC) Data.

(Note: This data is hypothetical and intended to guide the development of a column chromatography method.)

Solvent System (v/v) Rf of this compound Rf of Impurity A (Less Polar) Rf of Impurity B (More Polar) Comments
100% Hexane0.050.150.00Poor elution.
10% Ethyl Acetate / 90% Hexane0.250.450.05Good separation. Suitable for column chromatography.
30% Ethyl Acetate / 70% Hexane0.500.700.20Elutes too quickly, may result in co-elution.
50% Ethyl Acetate / 50% Hexane0.750.850.45Poor separation.
100% Ethyl Acetate0.900.950.70No separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests (or Table 1), choose a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[13]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[14]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum on the filter for a period or by transferring them to a watch glass to air dry.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives a good separation and an Rf value of approximately 0.25-0.35 for this compound (e.g., 10% Ethyl Acetate / 90% Hexane).[9]

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet packing is common). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is relatively non-polar and volatile).[15] Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography Alternative Path oiling_out Problem: Oiling Out? recrystallization->oiling_out Check for issues poor_separation Problem: Poor Separation? column_chromatography->poor_separation Check for issues success Pure Product failure Purification Unsuccessful oiling_out->column_chromatography Persistent Issue no_crystals Problem: No Crystals? oiling_out->no_crystals [No] solution_oiling Adjust Solvent / Cooling Rate oiling_out->solution_oiling [Yes] no_crystals->column_chromatography Persistent Issue low_yield Problem: Low Yield? no_crystals->low_yield [No] solution_no_crystals Concentrate / Induce Crystallization no_crystals->solution_no_crystals [Yes] low_yield->success [No, yield acceptable] solution_low_yield Re-process Mother Liquor low_yield->solution_low_yield [Yes] solution_oiling->recrystallization Retry solution_no_crystals->recrystallization Retry solution_low_yield->success no_elution Problem: No Elution? poor_separation->no_elution [No] solution_separation Optimize Eluent / Repack Column poor_separation->solution_separation [Yes] no_elution->success [No, elution successful] solution_elution Increase Eluent Polarity no_elution->solution_elution [Yes] solution_separation->column_chromatography Retry solution_elution->column_chromatography

Caption: Workflow for troubleshooting the purification of this compound.

References

Recrystallization methods for purifying 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 3-Methylbenzenecarbothioamide, aimed at researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Failure of this compound to Crystallize - The solution is too dilute (excess solvent was used).- The solution is supersaturated but requires a nucleation site.- Reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the solution to cool again.[1][2]- Induce crystallization by: - Scratching the inside of the flask with a glass rod at the meniscus.[1] - Adding a seed crystal of pure this compound.[1] - Dipping a glass rod into the solution, allowing the solvent to evaporate to create a thin film of crystals, and then reintroducing the rod into the solution.[1]
Oiling Out of this compound - The compound is significantly impure.- The cooling process is too rapid.- The chosen solvent is inappropriate.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]- Consider using a different solvent or a mixed solvent system. Oiling out can sometimes be prevented by using a solvent in which the compound is more soluble when hot and significantly less soluble when cold.- If using a mixed solvent system, ensure the anti-solvent is added gradually at an elevated temperature.
Low Recovery Yield - Too much solvent was used, leading to significant loss of the compound in the mother liquor.[1][3]- Premature crystallization occurred during a hot filtration step.- The crystals were not completely collected during filtration.- Before recrystallization, perform a small-scale solvent test to determine the optimal solvent and volume.- To check the mother liquor for dissolved product, dip a glass stirring rod in it and let the solvent evaporate to see if a solid residue forms.[1]- If premature crystallization is an issue, use a slight excess of hot solvent and preheat the filtration apparatus.[3]- Ensure complete transfer of crystals to the filter and wash with a minimal amount of ice-cold solvent.
Formation of Impure Crystals - The crystallization process was too rapid, trapping impurities within the crystal lattice.[1]- The crude material has a high level of impurities.- Slow down the cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[3]- If the crude product is very impure, consider a preliminary purification step, such as a simple filtration or trituration, before recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

Q2: How can I select an appropriate solvent system for recrystallization?

A2: A good recrystallization solvent should have the following properties:

  • It should not react with the compound being purified.

  • It should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

  • It should dissolve impurities well at all temperatures or not at all.

  • It should be volatile enough to be easily removed from the purified crystals.

  • A general rule is that "like dissolves like," meaning solvents with similar polarity to the compound are likely to be good candidates.[7]

Q3: What is a mixed solvent system and when should I use it?

A3: A mixed solvent system, also known as a solvent-antisolvent system, is used when no single solvent is ideal for recrystallization.[3] It consists of a "solvent" in which the compound is soluble and an "antisolvent" in which the compound is insoluble, with the two solvents being miscible.[3][7] This is useful when your compound is either too soluble or too insoluble in common solvents. The compound is dissolved in a minimal amount of the hot "solvent," and the "antisolvent" is added dropwise until the solution becomes cloudy, after which a small amount of the "solvent" is added to redissolve the precipitate before cooling.

Q4: How can I improve the purity of my final product?

A4: To enhance purity, ensure a slow rate of crystallization to allow for the formation of a well-ordered crystal lattice that excludes impurities.[1] If the initial purity of the crude product is low, a second recrystallization may be necessary. Washing the filtered crystals with a small amount of fresh, ice-cold solvent can also help remove residual impurities from the mother liquor.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In a flask, add the crude this compound and a small amount of a selected solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, by drawing air through the filter cake on the funnel or by placing them in a desiccator.

Protocol 2: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the crude this compound in the minimum amount of a hot solvent in which it is readily soluble (e.g., acetone).

  • Addition of Antisolvent: While the solution is still hot, add a less polar, miscible antisolvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid).[6]

  • Clarification: Add a few drops of the hot primary solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 from the Single Solvent Recrystallization protocol.

Data Presentation

Table 1: Hypothetical Solvent Screening for Recrystallization of this compound.

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation upon Cooling Suitability
WaterInsolubleInsolubleNonePoor
EthanolSparingly SolubleSolubleGood quality crystalsGood
AcetoneSolubleVery SolublePoor recoveryModerate (Consider for mixed solvent)
HexaneInsolubleSparingly SolubleOiled outPoor (Consider as antisolvent)
TolueneSparingly SolubleSolubleGood quality crystalsGood
Ethyl AcetateSolubleVery SolublePoor recoveryModerate (Consider for mixed solvent)

Note: This table is illustrative and based on general principles of solubility for similar compounds. Actual results may vary and should be determined experimentally.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve this compound in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does the Compound Oil Out? crystals_form->oiling_out Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No filter_dry Filter and Dry Crystals oiling_out->filter_dry No reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes end Pure Product filter_dry->end concentrate Too Much Solvent? Concentrate Solution and Re-cool induce_crystallization->concentrate concentrate->cool reheat_add_solvent->cool change_solvent Change Solvent or Use Mixed Solvents reheat_add_solvent->change_solvent

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Overcoming solubility issues of 3-Methylbenzenecarbothioamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 3-Methylbenzenecarbothioamide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are recommended for initially dissolving this compound?

A2: Based on the general properties of similar compounds and common laboratory practice for hydrophobic molecules, Dimethyl Sulfoxide (DMSO) and Ethanol are recommended as primary solvents for initial solubilization.

Q3: What is the recommended maximum concentration of DMSO in cell culture media?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to determine the maximum tolerated concentration of your specific cell line through a solvent toxicity test.

Q4: My this compound precipitates when I add it to my aqueous buffer. What should I do?

A4: Precipitation upon addition to an aqueous medium is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a stepwise approach to address this problem. Techniques such as preparing a high-concentration stock solution in an appropriate organic solvent and then performing serial dilutions are recommended.

Troubleshooting Guide

Encountering solubility issues with this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshoot and resolve these challenges.

Table 1: Troubleshooting Common Solubility Issues
IssuePotential CauseRecommended Solution
Compound precipitates immediately upon addition to aqueous media. Low aqueous solubility; solvent shock.1. Prepare a high-concentration stock solution in 100% DMSO. 2. Perform a serial dilution of the stock solution into your final aqueous media. 3. Consider using a co-solvent system or solubility enhancers.
Compound dissolves initially but precipitates over time. Saturation has been exceeded at the experimental temperature.1. Lower the final concentration of the compound. 2. Ensure the solution is well-mixed and maintained at a constant temperature. 3. Evaluate the stability of the compound in your specific medium over time.
Inconsistent results between experiments. Incomplete dissolution or variable precipitation.1. Standardize your solubilization protocol. 2. Visually inspect for any precipitate before each use. 3. Prepare fresh solutions for each experiment.
Observed cellular toxicity not related to the compound's activity. Cytotoxicity from the organic solvent.1. Determine the maximum tolerated solvent concentration for your cell line. 2. Ensure the final solvent concentration is below this threshold in all experimental wells. 3. Include a solvent-only control in your experiments.

Experimental Protocols

Protocol: Solubilization of this compound for In Vitro Cell Culture Assays

This protocol provides a general method for dissolving this compound for use in cell-based assays, focusing on minimizing precipitation and solvent toxicity.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Cell culture medium (specific to your cell line)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • In a sterile microcentrifuge tube, prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Vortex thoroughly to ensure complete dissolution. If necessary, gently warm the solution at 37°C for a short period.

  • Intermediate Dilution in Serum:

    • Pre-warm an aliquot of FBS to approximately 50°C in a water bath.

    • Dilute the 10 mM stock solution 1:10 in the pre-warmed FBS to achieve a 1 mM intermediate solution. This step helps to create a more stable dispersion of the hydrophobic compound.

  • Final Dilution in Cell Culture Medium:

    • Pre-warm your complete cell culture medium (containing your desired final concentration of FBS, e.g., 1%) to 37°C.

    • Perform a final serial dilution of the 1 mM intermediate solution into the pre-warmed cell culture medium to achieve your desired final experimental concentrations (e.g., 100 µM, 10 µM, etc.).

    • Ensure the final DMSO concentration remains below the toxic level for your specific cell line (typically ≤ 0.5%).

  • Verification and Use:

    • Visually inspect the final solution for any signs of precipitation. If precipitation is observed, the final concentration may be too high and should be reduced.

    • Add the final solution to your cell cultures as per your experimental design. Always include a vehicle control (medium with the same final concentration of DMSO and FBS) in your experiments.

Data Presentation

Table 2: Qualitative Solubility of this compound

The following table provides a qualitative overview of the expected solubility of this compound in common laboratory solvents based on general principles for hydrophobic thioamides.

SolventSolvent TypeExpected Solubility
WaterPolar ProticVery Low
MethanolPolar ProticLow to Moderate
EthanolPolar ProticLow to Moderate
AcetonePolar AproticModerate to High
Dimethylformamide (DMF)Polar AproticHigh
Dimethyl Sulfoxide (DMSO)Polar AproticHigh

Note: This table is for guidance only. Experimental determination of solubility in your specific systems is highly recommended.

Visualization

Since a specific signaling pathway for this compound is not well-established in publicly available literature, the following diagram illustrates a logical workflow for addressing and overcoming solubility challenges in experimental setups.

G cluster_prep Preparation cluster_dilution Dilution & Application cluster_troubleshoot Troubleshooting A Start: Need to dissolve This compound B Select Primary Solvent (e.g., DMSO) A->B C Prepare High-Concentration Stock Solution B->C D Dilute in Aqueous Medium C->D E Observe for Precipitation D->E F Proceed with Experiment E->F No G Precipitate Observed E->G Yes H Try Co-solvent System G->H I Use Solubility Enhancers (e.g., surfactants, cyclodextrins) G->I J Lower Final Concentration G->J K Re-evaluate Primary Solvent G->K H->D I->D J->D K->B

Caption: Workflow for Overcoming Solubility Issues.

Improving the stability of 3-Methylbenzenecarbothioamide under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-Methylbenzenecarbothioamide under laboratory conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Issue: My this compound sample is showing signs of degradation in solution.

  • Question 1: What are the primary causes of this compound degradation in solution?

    • Answer: this compound, like other aryl thioamides, is susceptible to three main degradation pathways in a laboratory setting: hydrolysis, oxidation, and photodegradation. The rate and extent of degradation are highly dependent on the solvent, pH, temperature, and exposure to light and oxygen.

  • Question 2: I suspect hydrolysis is occurring. What are the typical conditions that promote hydrolysis and what are the degradation products?

    • Answer: Hydrolysis of the thioamide functional group is a common degradation pathway, particularly under acidic or basic conditions, which yields the corresponding amide, 3-methylbenzamide, and hydrogen sulfide. Thioamides are generally more resistant to hydrolysis than their ester counterparts but can still degrade, especially with prolonged exposure to strong acids or bases, or at elevated temperatures. In alkaline aqueous media, the thioamide will likely convert to the corresponding amide.

  • Question 3: My solution has changed color and I see some precipitation. Could this be due to oxidation?

    • Answer: Yes, oxidation is a likely cause. The thioamide functional group can be oxidized by atmospheric oxygen or other oxidizing agents present in the solvent. Oxidation can lead to a variety of products, including the corresponding amide (3-methylbenzamide), elemental sulfur, or dimeric species like disulfides. Depending on the specific oxidant and reaction conditions, other products such as 1,2,4-thiadiazoles may also be formed.

  • Question 4: I have been working with the compound on an open bench. How does light exposure affect its stability?

    • Answer: Aromatic compounds, especially those containing sulfur, can be susceptible to photodegradation. Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions. It is crucial to protect solutions of this compound from light to minimize the risk of photodegradation.

Frequently Asked Questions (FAQs)

  • Question 1: What are the ideal storage conditions for solid this compound?

    • Answer: Solid this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. Storage at a low temperature, such as in a refrigerator (2-8 °C) or freezer (-20 °C), is recommended to minimize thermal degradation. An inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.

  • Question 2: Which solvents are recommended for dissolving this compound to enhance its stability?

    • Answer: Thioamides are generally quite stable in aprotic organic solvents. For optimal stability, it is recommended to use dry, aprotic solvents such as acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF). Protic solvents, especially methanol, can be problematic and may participate in degradation reactions. If aqueous solutions are necessary, it is best to use buffered solutions at a neutral or slightly acidic pH and to use them immediately after preparation.

  • Question 3: How can I monitor the stability of my this compound sample over time?

    • Answer: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most effective way to monitor the stability of your compound. This method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.

Quantitative Stability Data (Illustrative)

The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to demonstrate expected trends.

Table 1: Effect of pH on the Hydrolytic Stability of this compound in Aqueous Solution at 25°C.

pHHalf-life (t½) in hours (Hypothetical)Primary Degradation Product
2.0723-Methylbenzamide
5.05003-Methylbenzamide
7.0> 1000Negligible degradation
9.04503-Methylbenzamide
12.0603-Methylbenzamide

Table 2: Effect of Temperature on the Stability of this compound in Acetonitrile.

Temperature (°C)% Degradation after 24 hours (Hypothetical)
4< 0.1
25 (Ambient)0.5
402.1
608.5

Table 3: Photostability of this compound in Solution (Acetonitrile) and as a Solid.

Condition% Degradation after 8 hours exposure (Hypothetical)
Solution (exposed to light)15.2
Solution (protected from light)0.3
Solid (exposed to light)1.8
Solid (protected from light)< 0.1

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing) of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a clear vial containing the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Before and after exposure, dilute the samples appropriately with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general reversed-phase HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Hypothetical):

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute samples in the mobile phase (initial conditions) to a suitable concentration.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound A This compound B Hydrolysis (Acidic/Basic Conditions) A->B H+ or OH- C Oxidation (e.g., O2, H2O2) A->C [O] D Photodegradation (Light Exposure) A->D hv E 3-Methylbenzamide B->E H Hydrogen Sulfide B->H F Disulfides & Other Oxidized Products C->F G Photodegradation Products D->G

Caption: Major degradation pathways for this compound.

ExperimentalWorkflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photochemical (ICH Q1B) A->F G Sample Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation (Identify Degradants, Determine Purity) H->I

Caption: Workflow for conducting forced degradation studies.

TroubleshootingLogic Troubleshooting Logic for Sample Degradation A Degradation Observed in Solution B Is the solvent aqueous and/or protic? A->B C Is the solution acidic or basic? B->C Yes D Is the sample exposed to light? B->D No F Switch to dry, aprotic solvent (e.g., ACN, DCM) B->F Yes C->D No G Buffer to neutral pH or use freshly prepared solutions C->G Yes E Is the solution exposed to air/oxygen? D->E No H Protect from light (e.g., amber vials, foil) D->H Yes I Degas solvent and store under inert atmosphere (N2/Ar) E->I Yes

Caption: A logical guide for troubleshooting degradation issues.

Technical Support Center: Synthesis of 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylbenzenecarbothioamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when synthesizing from 3-methylbenzonitrile and a sulfur source such as hydrogen sulfide or its salts.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound, or no product at all. What are the possible causes and solutions?

  • Answer: Low or no yield can stem from several factors:

    • Inactive Reagents: The sulfur source (e.g., NaSH, H₂S) may have degraded. Ensure you are using fresh or properly stored reagents.

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (3-methylbenzonitrile) is still present in significant amounts, consider extending the reaction time or cautiously increasing the temperature.

    • Poor Solubility: The nitrile may not be sufficiently soluble in the chosen solvent system. Ensure a homogenous reaction mixture. For reactions with gaseous H₂S, vigorous stirring is crucial.

    • Catalyst Issues: If using a catalyst (e.g., triethylamine, anion-exchange resin), ensure it is active and used in the correct proportion.[1]

Issue 2: Presence of an Unexpected Carbonyl Peak in IR Spectrum

  • Question: My final product shows a strong absorption peak around 1660-1690 cm⁻¹ in the Infrared (IR) spectrum, which is indicative of a carbonyl group. What is this impurity?

  • Answer: The presence of a carbonyl peak suggests the formation of 3-methylbenzamide. This is a common byproduct resulting from the hydrolysis of either the starting nitrile or the thioamide product.

    • Cause: This occurs if water is present in the reaction mixture.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.

      • Purify the crude product by recrystallization or column chromatography to remove the amide impurity.

Issue 3: Product Contaminated with Starting Material

  • Question: How can I remove unreacted 3-methylbenzonitrile from my final product?

  • Answer: Unreacted starting material indicates an incomplete reaction.

    • Optimization: Review the reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.

    • Purification: 3-methylbenzonitrile is less polar than this compound. They can be effectively separated using column chromatography on silica gel. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) will elute the nitrile first, followed by the thioamide. Recrystallization from a suitable solvent may also be effective.

Issue 4: Formation of a Carboxylic Acid Byproduct

  • Question: My work-up has resulted in an acidic aqueous layer, and upon acidification, a white precipitate forms. What is this and how can I avoid it?

  • Answer: This indicates the formation of 3-methylbenzoic acid, likely due to extensive hydrolysis of the nitrile or thioamide.

    • Cause: This is more likely to occur under harsh basic or acidic conditions, especially with prolonged heating in the presence of water.

    • Solution:

      • Use milder reaction conditions.

      • Carefully control the pH during the reaction and work-up.

      • During work-up, the carboxylic acid can be removed by extraction with a basic aqueous solution (e.g., sodium bicarbonate solution). The desired thioamide will remain in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from 3-methylbenzonitrile?

A1: A prevalent method is the reaction of 3-methylbenzonitrile with a source of hydrogen sulfide, often in the presence of a base catalyst like triethylamine or pyridine, or by using an anion-exchange resin.[1] Another common approach involves using sodium hydrosulfide (NaSH).[2][3]

Q2: What are the main side products I should be aware of?

A2: The primary side products are typically 3-methylbenzamide and 3-methylbenzoic acid, which arise from the hydrolysis of the starting nitrile or the thioamide product. Unreacted 3-methylbenzonitrile can also be a significant impurity if the reaction does not go to completion.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., 4:1 hexane:ethyl acetate). The thioamide product is more polar than the starting nitrile and will have a lower Rf value. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What are the expected yields for this synthesis?

A4: Yields can vary significantly depending on the specific protocol and reaction conditions. Well-optimized procedures can achieve high yields. Below is a table summarizing typical yields under different conditions.

Starting MaterialReagentsConditionsYield (%)Reference
3-methylbenzonitrileH₂S, Anion-exchange resin, MeOH/H₂ORoom Temperature, 1 atm25-96[1]
Aromatic NitrilesNaSH, Diethylamine HClMild HeatingModerate to Excellent[2]
Aromatic NitrilesP₄S₁₀-High[4]
Aromatic NitrilesNaSH, MgCl₂ in DMFRoom Temperature80-99[3]

Q5: What is the mechanism for the formation of this compound from 3-methylbenzonitrile and H₂S?

A5: The reaction proceeds via the nucleophilic addition of the hydrosulfide ion (HS⁻) to the electrophilic carbon atom of the nitrile group. The resulting intermediate is then protonated to yield the primary thioamide. The base catalyst serves to deprotonate H₂S to generate the more nucleophilic HS⁻.

Experimental Protocol: Synthesis via Anion-Exchange Resin

This protocol is adapted from a general method for the synthesis of primary thioamides from nitriles using an anion-exchange resin and gaseous hydrogen sulfide.[1]

Materials:

  • 3-methylbenzonitrile

  • Anion-exchange resin (e.g., Dowex 1X8, SH⁻ form)

  • Methanol

  • Water

  • Hydrogen sulfide gas

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a solution of 3-methylbenzonitrile (1 equivalent) in a mixture of methanol and water (e.g., 3:2 v/v), add the anion-exchange resin (SH⁻ form).

  • Bubble a slow stream of hydrogen sulfide gas through the stirred reaction mixture at room temperature and atmospheric pressure.

  • Monitor the reaction progress by TLC. The reaction time can vary from 0.5 to 6 hours.[1]

  • Once the reaction is complete (as indicated by the consumption of the starting nitrile), filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions 3-Methylbenzonitrile 3-Methylbenzonitrile Intermediate Intermediate 3-Methylbenzonitrile->Intermediate + H₂S / Base 3-Methylbenzamide 3-Methylbenzamide 3-Methylbenzonitrile->3-Methylbenzamide + H₂O (Hydrolysis) This compound This compound Intermediate->this compound Protonation This compound->3-Methylbenzamide + H₂O (Hydrolysis) 3-Methylbenzoic Acid 3-Methylbenzoic Acid 3-Methylbenzamide->3-Methylbenzoic Acid + H₂O (Hydrolysis)

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow cluster_issues Troubleshooting Steps cluster_solutions Corrective Actions start Experiment Complete check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield Low carbonyl_peak Unexpected Carbonyl Peak (IR) check_yield->carbonyl_peak Impure start_material Starting Material Present (TLC) check_yield->start_material Impure end_node Pure Product Obtained check_yield->end_node Acceptable optimize_conditions Optimize Reaction Time/Temp Check Reagent Activity low_yield->optimize_conditions use_anhydrous Use Anhydrous Conditions Purify (Chromatography) carbonyl_peak->use_anhydrous purify Purify (Chromatography/ Recrystallization) start_material->purify optimize_conditions->start Re-run Experiment use_anhydrous->start Re-run Experiment purify->end_node

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: 3-Methylbenzenecarbothioamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Methylbenzenecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed.

  • If synthesized from 3-methylbenzamide (via thionation): The most probable impurity is the unreacted starting material, 3-methylbenzamide . By-products from the thionating agent, such as Lawesson's reagent, may also be present and are often malodorous.[1]

  • If synthesized from 3-methylbenzonitrile: The primary impurity is likely to be the unreacted 3-methylbenzonitrile . Additionally, side-products from the sulfur source, such as sodium hydrosulfide, might be present.[2] Under certain oxidative conditions, the thioamide could potentially convert back to the nitrile, making it a possible impurity.[3]

Q2: Which purification method is most effective for this compound?

A2: For solid organic compounds like this compound, recrystallization is a highly effective and commonly used purification technique.[4][5] This method relies on the principle of differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.[6]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve this compound sparingly at room temperature but have high solubility at an elevated temperature. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on literature for structurally similar compounds, several solvents can be considered. A study on 3-methylthiobenzamide, a closely related compound, successfully used chloroform for recrystallization to obtain high-quality crystals.[2] Ethanol is also a common and effective solvent for the recrystallization of thioamides.[3]

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, if a single solvent does not provide the desired solubility characteristics, a mixed solvent system (co-solvent system) can be employed. This typically involves a pair of miscible solvents, one in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). A common approach is to dissolve the compound in a minimum amount of the hot "soluble solvent" and then gradually add the "anti-solvent" until the solution becomes turbid. The solution is then reheated to clarify and cooled slowly to induce crystallization.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound by recrystallization.

Issue 1: The compound does not crystallize upon cooling.
Possible Cause Solution
Too much solvent was used. Concentrate the solution by evaporating some of the solvent under reduced pressure or by gentle heating and then allow it to cool again.[7]
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" of pure this compound to the solution.[7]
The cooling process is too slow or insufficient. Once the solution has reached room temperature, place the flask in an ice-water bath to further decrease the solubility and promote crystallization.
Issue 2: The compound "oils out" instead of forming crystals.
Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound. This is less likely with this compound but is a general consideration. Select a solvent with a lower boiling point.
The concentration of the solute is too high, causing it to come out of solution above its melting point. Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then cool the solution very slowly.[8]
Significant impurities are present. The presence of impurities can depress the melting point and interfere with crystal lattice formation. Consider a preliminary purification step like a column chromatography if the sample is highly impure.
Issue 3: The yield of purified crystals is very low.
Possible Cause Solution
Too much solvent was used during recrystallization. A significant amount of the product may remain in the mother liquor. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this second crop may be less pure.[9]
Premature crystallization occurred during hot filtration. To prevent this, use a slight excess of hot solvent before filtration and preheat the filtration apparatus (funnel and receiving flask). The excess solvent can be evaporated after filtration.[8]
The crystals were washed with a solvent that was not cold. Washing with room temperature solvent can dissolve a significant portion of the purified crystals. Always use ice-cold solvent for washing.
Issue 4: The purified crystals are still colored.
Possible Cause Solution
Colored impurities are not effectively removed by recrystallization alone. During the recrystallization process, after dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

Data Presentation

Table 1: Recrystallization Solvent Selection for this compound
SolventBoiling Point (°C)Solubility at Room Temp.Solubility at Elevated Temp.Suitability
Chloroform 61.2Low (Inferred)High (Inferred)Recommended [2]
Ethanol 78.4Moderate (Inferred)High (Inferred)Good Alternative [3]
Water 100Very Low (Inferred)Low (Inferred)Poor
Hexane/Ethyl Acetate VariableLowHighPotential Co-Solvent System

Experimental Protocols

Protocol 1: Recrystallization of this compound using Chloroform
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of chloroform and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise as the temperature increases to ensure only the minimum required volume is used.

  • Hot Filtration (Optional): If insoluble impurities are present, or if activated charcoal was used to decolorize the solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath for 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold chloroform to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at the same concentration as the standard.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). An acidic modifier like 0.1% formic acid can be added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Visualizations

PurificationWorkflow Crude Crude 3-Methyl- benzenecarbothioamide Dissolve Dissolve in minimum hot Chloroform Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling to Room Temperature Dissolve->Cool If no insoluble impurities HotFilter->Cool Filtrate Impurities Insoluble Impurities HotFilter->Impurities Residue IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with ice-cold Chloroform VacuumFilter->Wash MotherLiquor Mother Liquor (Soluble Impurities) VacuumFilter->MotherLiquor Filtrate Dry Dry under Vacuum Wash->Dry Pure Pure 3-Methyl- benzenecarbothioamide Dry->Pure

Caption: Experimental workflow for the purification of this compound by recrystallization.

TroubleshootingRecrystallization Start Crude solution cooled, but no crystals form Question1 Is the solution clear? Start->Question1 Action1 Scratch flask inner wall Add a seed crystal Question1->Action1 Yes Action3 Compound may have 'oiled out'. Re-heat to dissolve, add slightly more solvent, and cool slowly. Question1->Action3 No (Oily Layer) Question2 Crystals form? Action1->Question2 Success Success! Question2->Success Yes Action2 Too much solvent likely used. Concentrate solution by evaporating some solvent. Question2->Action2 No Action2->Start Retry Cooling Action3->Start Retry Cooling

Caption: Troubleshooting logic for issues encountered during the crystallization process.

References

Optimizing reaction conditions for 3-Methylbenzenecarbothioamide synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-Methylbenzenecarbothioamide, a common intermediate in drug development and chemical research. The following information is intended for researchers, scientists, and professionals in the field.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from 3-methylbenzonitrile?

A1: The primary methods for converting 3-methylbenzonitrile to this compound involve the addition of a sulfur source to the nitrile group. The most prevalent and effective methods include:

  • Reaction with Hydrogen Sulfide or its Salts: This can be achieved using gaseous hydrogen sulfide in the presence of a base catalyst, such as an anion-exchange resin, in a polar solvent at room temperature.[1] A safer alternative involves using sodium hydrogen sulfide (NaSH), often in combination with an additive like magnesium chloride, in an aprotic solvent like DMF.[2][3]

  • Thionation with Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀): These are powerful thionating agents widely used for the conversion of nitriles and amides to their corresponding thioamides.[4][5] The reaction is typically carried out in an anhydrous, non-polar solvent at elevated temperatures.

Q2: I am concerned about the hazards of using gaseous hydrogen sulfide. Are there safer alternatives?

A2: Yes, due to the high toxicity and unpleasant odor of gaseous hydrogen sulfide, several safer and more convenient methods have been developed. A highly effective method involves the use of sodium hydrogen sulfide hydrate (NaSH·xH₂O) in combination with magnesium chloride hexahydrate (MgCl₂·6H₂O) in dimethylformamide (DMF) at room temperature.[2][3] This procedure avoids the need to handle gaseous H₂S directly and has been shown to produce high yields of aromatic thioamides.[3]

Q3: What is the typical reaction time and temperature for the synthesis of this compound?

A3: The optimal reaction time and temperature are highly dependent on the chosen synthetic route:

  • Using NaSH/MgCl₂ in DMF: This reaction is typically carried out at room temperature, with reaction times ranging from 30 minutes to 4 hours.[3]

  • Using gaseous H₂S with an anion-exchange resin: This method also proceeds at room temperature, with reaction times varying from 30 minutes to 6 hours, depending on the specific substrate.[1]

  • Using Lawesson's Reagent or P₄S₁₀: These reactions generally require higher temperatures, often refluxing in a solvent like toluene or pyridine, with reaction times ranging from a few hours to overnight.

Q4: Which solvent is most appropriate for my reaction?

A4: The choice of solvent is critical for reaction success and depends on the reagents used:

  • For reactions with sodium hydrogen sulfide, aprotic polar solvents like dimethylformamide (DMF) are highly suitable.[3]

  • When using gaseous hydrogen sulfide with an anion-exchange resin, polar protic solvents such as methanol-water or ethanol-water mixtures are effective.[1]

  • For thionation with Lawesson's Reagent or P₄S₁₀, anhydrous, non-protic solvents like toluene, xylene, or pyridine are commonly used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Incomplete reaction.- Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature, particularly if using Lawesson's Reagent or P₄S₁₀. - Ensure the purity of starting materials (3-methylbenzonitrile and sulfur source).
Decomposition of reactants or products.- If using a high-temperature method, consider switching to a milder, room-temperature procedure (e.g., NaSH/MgCl₂ in DMF).[3] - For exothermic reactions, ensure adequate cooling to prevent side reactions.
Inactive catalyst or reagent.- Use a fresh batch of catalyst or reagent. Ensure Lawesson's Reagent or P₄S₁₀ has been stored under anhydrous conditions. - If using an anion-exchange resin, ensure it is properly activated.[1]
Presence of significant impurities in the final product Formation of byproducts due to side reactions.- Optimize the reaction temperature; excessively high temperatures can promote side reactions. - Adjust the stoichiometry of the reagents. An excess of the thionating agent may be necessary, but a large excess can lead to impurities.
Hydrolysis of the thioamide product.- Ensure a completely anhydrous reaction setup, especially when using moisture-sensitive reagents like Lawesson's Reagent. - During workup, avoid prolonged exposure to acidic or strongly basic aqueous solutions.
Reaction stalls and does not go to completion Poor solubility of reactants.- Choose a more appropriate solvent in which all reactants are soluble. Gentle heating can sometimes improve solubility.
Catalyst poisoning.- Ensure all glassware is clean and free of contaminants that could deactivate the catalyst.
Difficulty in isolating the product Product is too soluble in the workup solvent.- After quenching the reaction, use a different organic solvent for extraction. - If the product is a solid, attempt to induce precipitation or crystallization by cooling or adding a non-solvent.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Aromatic Thioamide Synthesis

MethodSulfur SourceCatalyst/AdditiveSolventTemperatureReaction TimeYield Range (%)Reference
Anion-Exchange ResinGaseous H₂SDowex 1X8 (SH⁻ form)Methanol-water or Ethanol-waterRoom Temperature0.5 - 6 hours25 - 96[1]
Modified H₂S SaltNaSH·xH₂OMgCl₂·6H₂ODMFRoom Temperature0.5 - 4 hours80 - 99[3]
ThionationLawesson's ReagentNoneToluene or PyridineRefluxVariesGood to Excellent[5]
ThionationP₄S₁₀NonePyridine or TolueneRefluxVariesHigh[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydrogen Sulfide and Magnesium Chloride [3]

  • To a solution of 3-methylbenzonitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add 70% sodium hydrogen sulfide hydrate (2-3 mmol) and magnesium chloride hexahydrate (1-1.5 mmol).

  • Stir the resulting mixture at room temperature for 0.5-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: Synthesis of this compound using Lawesson's Reagent

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile (1 mmol) in anhydrous toluene (10 mL).

  • Add Lawesson's Reagent (0.5 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_process Reaction cluster_workup Workup & Purification A 3-Methylbenzonitrile D Mixing and Stirring A->D B Sulfur Source (e.g., NaSH, Lawesson's Reagent) B->D C Solvent (e.g., DMF, Toluene) C->D E Temperature Control (Room Temp or Reflux) D->E F Reaction Monitoring (TLC) E->F G Quenching & Extraction F->G H Washing & Drying G->H I Solvent Removal H->I J Purification (Chromatography/Recrystallization) I->J K Final Product: This compound J->K

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_completion Is the reaction complete (TLC)? start->check_completion extend_time Extend reaction time check_completion->extend_time No side_reactions Suspect side reactions/decomposition? check_completion->side_reactions Yes end_good Problem Solved extend_time->end_good increase_temp Increase temperature check_reagents Check reagent purity and activity end_bad Consult further literature check_reagents->end_bad milder_conditions Use milder reaction conditions side_reactions->milder_conditions Yes optimize_stoichiometry Optimize reagent stoichiometry side_reactions->optimize_stoichiometry No milder_conditions->end_good optimize_stoichiometry->check_reagents

Caption: Troubleshooting logic for addressing low yield in thioamide synthesis.

References

Catalyst selection for efficient 3-Methylbenzenecarbothioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylbenzenecarbothioamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the thionation of the corresponding amide (3-methylbenzamide) or the reaction of the corresponding nitrile (3-methylbenzonitrile) with a sulfur source. Key methods include:

  • Thionation of 3-methylbenzamide: This is typically achieved using a thionating agent such as Lawesson's reagent or a combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDO).

  • Willgerodt-Kindler Reaction: This reaction can produce thioamides from aryl alkyl ketones, aldehydes, or styrenes. For this compound, one could start from 3-methylbenzaldehyde, an appropriate amine, and elemental sulfur.[1][2]

  • From 3-methylbenzonitrile: The nitrile can be converted to the thioamide using various reagents, including hydrogen sulfide (H₂S) sources like sodium hydrosulfide (NaSH) or by reaction with thioacetic acid.

Q2: Lawesson's reagent is often recommended for thionation. What are its main advantages and disadvantages?

A2: Lawesson's reagent is a mild and effective thionating agent.[3]

  • Advantages: It generally provides good yields under relatively mild conditions and is more soluble in organic solvents than phosphorus pentasulfide.[3]

  • Disadvantages: A significant drawback is the formation of phosphorus-containing byproducts that can be difficult to separate from the desired thioamide, often requiring column chromatography.[4][5] The reagent is also moisture-sensitive and can release toxic hydrogen sulfide gas.

Q3: Are there more environmentally friendly or efficient alternatives to Lawesson's reagent?

A3: Yes, several alternatives address the drawbacks of Lawesson's reagent. The combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDO) is reported to give comparable or even superior yields to Lawesson's reagent.[4][5] A key advantage of this system is that the byproducts can often be removed by a simple hydrolytic workup, avoiding the need for chromatography.[4][5] Additionally, novel, air-stable, and odorless thionating reagents are being developed that offer a greener and more user-friendly approach to thioamide synthesis.[6]

Q4: I am considering the Willgerodt-Kindler reaction. What are the typical starting materials and conditions?

A4: The Willgerodt-Kindler reaction is a versatile method for thioamide synthesis.[1][2] For this compound, you would typically react 3-methylbenzaldehyde with a secondary amine (like morpholine or piperidine) and elemental sulfur. The reaction is often carried out at elevated temperatures, but microwave-assisted protocols can significantly shorten reaction times.[7]

Q5: How can I monitor the progress of my thionation reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. You should observe the consumption of the starting material (e.g., 3-methylbenzamide) and the appearance of a new spot corresponding to the this compound product. The thioamide product is typically less polar than the starting amide.

Catalyst and Method Selection for this compound Synthesis

MethodStarting MaterialKey Reagents/CatalystsTypical SolventTemperatureAdvantagesDisadvantages
Thionation 3-MethylbenzamideLawesson's ReagentToluene, Xylene, DioxaneRefluxGood yields, mild conditions.[3]Difficult byproduct removal (chromatography often required).[4][5]
Thionation 3-MethylbenzamideP₄S₁₀ / HMDOToluene, AcetonitrileRefluxGood to excellent yields, easy byproduct removal via hydrolysis.[4][5]P₄S₁₀ is highly moisture sensitive.
Willgerodt-Kindler 3-MethylbenzaldehydeAmine (e.g., Morpholine), Elemental SulfurDMF, Pyridine, or solvent-free120-160°C or MicrowaveOne-pot synthesis from readily available starting materials.[1][2]Often requires high temperatures and can produce complex mixtures.[8]
From Nitrile 3-MethylbenzonitrileNaSH or (NH₄)₂SMethanol, DMFRoom Temp to RefluxUtilizes a different starting material, can be high yielding.Requires handling of H₂S or its salts.

Experimental Protocols

Protocol 1: Synthesis of this compound using Lawesson's Reagent (Adapted from a similar procedure)

Materials:

  • 3-Methylbenzamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 - 0.6 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting amide is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Synthesis of this compound via Willgerodt-Kindler Reaction

Materials:

  • 3-Methylbenzaldehyde

  • Morpholine (or other secondary amine)

  • Elemental Sulfur

  • Pyridine (as solvent and catalyst)

Procedure:

  • To a flask equipped with a reflux condenser, add 3-methylbenzaldehyde (1.0 eq), morpholine (1.2 eq), and elemental sulfur (2.5 eq).

  • Add pyridine as the solvent.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Degraded Thionating Reagent: Lawesson's reagent and P₄S₁₀ are moisture-sensitive. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Poor Quality Starting Materials: Impurities in the starting amide or aldehyde can inhibit the reaction.1. Use fresh, high-quality thionating reagents. Store them under anhydrous conditions. 2. Monitor the reaction closely by TLC and extend the reaction time or increase the temperature if necessary. Consider switching to a higher boiling point solvent. 3. Ensure the purity of your starting materials. Recrystallize or distill if necessary.
Multiple Spots on TLC / Byproduct Formation 1. Side Reactions: In the Willgerodt-Kindler reaction, various side products can form.[8] 2. Decomposition: The product or starting material may be decomposing at high temperatures. 3. Incomplete Thionation: With Lawesson's reagent, incomplete reaction can leave starting material.1. Optimize reaction conditions (temperature, time, stoichiometry) to favor the desired product. 2. Consider running the reaction at a lower temperature for a longer duration. 3. Ensure sufficient equivalents of the thionating agent are used.
Difficulty in Product Purification 1. Phosphorus Byproducts: Lawesson's reagent produces byproducts with similar polarity to the thioamide.[4][5] 2. Oily Product: The crude product may not solidify, making isolation difficult. 3. Co-elution during Chromatography: Byproducts may have very similar Rf values to the product.1. After the reaction with Lawesson's reagent, quench with ethylene glycol and reflux to convert byproducts to more polar species. Alternatively, use the P₄S₁₀/HMDO method.[4][5] 2. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. 3. Use a different solvent system for chromatography or consider recrystallization as an alternative purification method.
Reaction Stalls 1. Insoluble Reagents: The thionating agent may not be sufficiently soluble in the chosen solvent. 2. Deactivation of Catalyst/Reagent: Traces of water can deactivate the thionating agent.1. Use a solvent in which the thionating agent is more soluble (e.g., dioxane for Lawesson's reagent). 2. Ensure all glassware is oven-dried and use anhydrous solvents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep 1. Assemble dry glassware under inert atmosphere reagents 2. Add 3-methylbenzamide and anhydrous toluene prep->reagents add_lr 3. Add Lawesson's Reagent reagents->add_lr reflux 4. Heat to reflux add_lr->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to room temperature monitor->cool Reaction Complete concentrate 7. Remove solvent cool->concentrate extract 8. Dissolve in EtOAc, wash with NaHCO3 and brine concentrate->extract dry 9. Dry with MgSO4 and concentrate extract->dry purify 10. Purify by column chromatography dry->purify product 11. Obtain pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_purification_issues Purification Problems start Low or No Product Yield reagent_quality Check quality of thionating agent and starting materials start->reagent_quality check_conditions Review reaction time and temperature start->check_conditions purification_check Difficulty purifying product? start->purification_check use_fresh Use fresh reagents, purify starting materials reagent_quality->use_fresh Degraded/Impure use_fresh->check_conditions increase_params Increase reaction time/temperature, change solvent check_conditions->increase_params Incomplete Reaction increase_params->purification_check byproduct_removal Phosphorus byproducts from Lawesson's Reagent? purification_check->byproduct_removal Yes quench_byproducts Quench with ethylene glycol post-reaction byproduct_removal->quench_byproducts alt_method Consider P4S10/HMDO method byproduct_removal->alt_method

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Substituted Thioamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted thioamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked questions (FAQs)

Q1: My thioamide synthesis using Lawesson's reagent is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in thionation reactions with Lawesson's reagent are a frequent issue. Several factors can contribute to this problem:

  • Insufficient Reagent: Lawesson's reagent is consumed in the reaction. Ensure you are using a sufficient stoichiometric amount, typically at least 0.5 equivalents for each amide functional group. For less reactive or sterically hindered amides, increasing the equivalents of Lawesson's reagent (e.g., to 1.0 equivalent or more) can help drive the reaction to completion.

  • Reaction Temperature and Time: The thionation of amides with Lawesson's reagent generally requires elevated temperatures.[1] Refluxing in a suitable solvent like toluene (around 110 °C) is common.[1] The reaction time can vary significantly depending on the substrate, from a few hours to overnight. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the starting material is fully consumed.[1][2]

  • Reagent Quality: Lawesson's reagent can degrade upon exposure to moisture, leading to reduced reactivity.[3] It is advisable to use a freshly opened bottle or a properly stored reagent. A strong odor of hydrogen sulfide can indicate partial hydrolysis.[1]

  • Solvent Choice: Toluene is a widely used solvent for this reaction.[1][2] However, for specific substrates, other high-boiling point, non-protic solvents might be more suitable.

Troubleshooting Workflow for Low Yield with Lawesson's Reagent:

LowYieldTroubleshooting Start Low Yield Observed CheckReagent Check Lawesson's Reagent Stoichiometry and Quality Start->CheckReagent IncreaseReagent Increase Equivalents of Lawesson's Reagent CheckReagent->IncreaseReagent Insufficient CheckConditions Verify Reaction Temperature and Time CheckReagent->CheckConditions Sufficient OptimizeConditions Increase Temperature or Prolong Reaction Time (Monitor by TLC) IncreaseReagent->OptimizeConditions CheckConditions->OptimizeConditions Suboptimal FinalProduct Improved Yield CheckConditions->FinalProduct Optimal Solvent Consider Solvent Choice OptimizeConditions->Solvent Solvent->FinalProduct

Caption: Troubleshooting workflow for low thioamide yield.

Q2: I am observing significant epimerization of the chiral center adjacent to the newly formed thioamide. How can this be prevented?

A2: The proton on the alpha-carbon to the thiocarbonyl group is considerably more acidic than its amide counterpart. This increased acidity makes it susceptible to deprotonation, leading to epimerization, especially under basic conditions.[4]

Common Causes:

  • Basic Conditions: Exposure to bases, such as piperidine used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS), can easily lead to epimerization.[5]

  • Elevated Temperatures: High reaction temperatures during the thionation step or subsequent workup can also promote epimerization.[6]

Troubleshooting and Prevention Strategies:

  • Milder Deprotection Conditions in SPPS: When synthesizing thiopeptides, using milder basic conditions for Fmoc removal can significantly reduce epimerization. For instance, using 10% piperidine in DMF for a shorter duration (e.g., 1 minute) has been shown to be effective.[5]

  • Thioamide Protection: A highly effective method is to protect the thioamide as a thioimidate during the synthesis.[7][8] The thioimidate is less prone to deprotonation and can be converted back to the thioamide at a later stage under mild conditions.[7][8]

  • Reaction Condition Optimization: In solution-phase synthesis, it is advisable to use the lowest possible reaction temperature and the shortest reaction time that provides a reasonable conversion to the desired product.

Table 1: Effect of Thioamide Protection on Epimerization in SPPS

Peptide SequenceProtection Strategy% Epimerization at PhenylalanineReference
AAKAFSAKFGUnprotected Thioamide22%[7][8]
AAKAFSAKFGThioimidate Protection<0.01%[7]

Q3: How can I effectively remove the phosphorus-containing by-products from my reaction mixture after using Lawesson's reagent?

A3: The by-products of Lawesson's reagent can be challenging to remove by standard silica gel chromatography due to their polarity and potential for streaking.

Effective Purification Strategies:

  • Modified Workup with Alcohols: After the reaction is complete, adding an alcohol like ethanol or ethylene glycol and heating the mixture can decompose the phosphorus by-products into more polar phosphonates or thiophosphonates, which are more easily removed.[2][9][10]

  • Chromatography-Free Workup: For larger scale reactions, a chromatography-free workup has been developed. This involves treating the reaction mixture with ethylene glycol and a small amount of water at an elevated temperature, followed by a liquid-liquid extraction. The desired thioamide can then often be purified by recrystallization.[2][9][11]

  • Fluorous Lawesson's Reagent: Utilizing a fluorous-tagged version of Lawesson's reagent allows for the removal of the phosphorus by-products through fluorous solid-phase extraction, simplifying the purification process.[12][13]

Q4: I am attempting to synthesize a primary thioamide from a nitrile, but the reaction is not proceeding well. What are the key parameters to consider?

A4: The synthesis of primary thioamides from nitriles is a common alternative to the thionation of amides. The success of this reaction often depends on the chosen sulfur source and reaction conditions.

Common Methods and Troubleshooting:

  • Using Sodium Hydrosulfide (NaSH): This is a common method, often carried out in a polar aprotic solvent like DMF. The addition of magnesium chloride can facilitate the reaction. It's important to use anhydrous conditions as the presence of water can lead to side reactions.

  • Using Phosphorus Pentasulfide (P₄S₁₀): This reagent can also be used to convert nitriles to thioamides. The reaction is typically performed at elevated temperatures.[12]

  • Gaseous Hydrogen Sulfide (H₂S): While effective, the use of toxic and foul-smelling H₂S gas is often avoided for safety reasons. If this method is used, it typically requires a basic catalyst.[14]

Table 2: Comparison of Thionating Agents for Synthesis from Nitriles

Nitrile SubstrateThionating AgentSolventTemperatureYieldReference
Aromatic NitrilesNaSH, MgCl₂DMFRT to 60 °C80-99%N/A
Aromatic/Aliphatic NitrilesP₄S₁₀PyridineRefluxHigh[12]
Various NitrilesH₂S, Anion-Exchange ResinMethanol/WaterRT25-96%[14]

Troubleshooting Guides

Problem 1: Low or No Conversion of Amide to Thioamide

Possible Cause Troubleshooting Step
Inactive Thionating Reagent Use a fresh batch of Lawesson's reagent or P₄S₁₀. Store reagents under anhydrous conditions.
Insufficient Reaction Temperature Ensure the reaction is heated to the appropriate temperature (e.g., reflux in toluene for Lawesson's reagent).
Short Reaction Time Monitor the reaction by TLC and continue heating until the starting material is consumed.
Sterically Hindered Substrate Increase the equivalents of the thionating reagent and prolong the reaction time. Consider using microwave irradiation to enhance the reaction rate.

Problem 2: Formation of Nitrile By-product from Primary Amides

Possible Cause Troubleshooting Step
Dehydration of Primary Amide This is a known side reaction, especially with P₄S₁₀.
Reaction Conditions Lowering the reaction temperature or using a milder thionating agent might reduce nitrile formation. The P₄S₁₀/HMDO combination has been reported to give nitriles as byproducts depending on the solvent.[15]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Substituted Thioamide from an Amide using Lawesson's Reagent

Materials:

  • Substituted amide (1.0 mmol)

  • Lawesson's Reagent (0.6 mmol, 1.2 eq of sulfur)

  • Anhydrous toluene (4 mL)

  • Ethanol (for workup)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted amide (1.0 mmol) and Lawesson's Reagent (0.6 mmol).

  • Add anhydrous toluene (4 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.

  • Monitor the progress of the reaction by TLC until the starting amide has been completely consumed.

  • Cool the reaction mixture to room temperature.

  • Add ethanol (2 mL) and heat the mixture to reflux for 2 hours to decompose the phosphorus by-products.[2]

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Workflow for Thioamide Synthesis using Lawesson's Reagent:

SynthesisWorkflow Start Start: Amide and Lawesson's Reagent in Toluene Reflux Heat to Reflux (Monitor by TLC) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Workup Add Ethanol and Reflux to Decompose By-products Cool->Workup Extraction Aqueous Workup (EtOAc, NaHCO3, Brine) Workup->Extraction Drying Dry Organic Layer (MgSO4 or Na2SO4) Extraction->Drying Purification Concentrate and Purify by Column Chromatography Drying->Purification Product Final Thioamide Product Purification->Product

Caption: Experimental workflow for thioamide synthesis.

Protocol 2: Synthesis of Thioamides using Phosphorus Pentasulfide (P₄S₁₀) and Hexamethyldisiloxane (HMDO)

Materials:

  • Amide (1.0 mmol)

  • Phosphorus pentasulfide (P₄S₁₀) (0.33 mmol)

  • Hexamethyldisiloxane (HMDO) (1.65 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) or benzene

  • Silica gel for filtration/chromatography

Procedure:

  • In a dry reaction vessel, combine the amide (1.0 mmol), P₄S₁₀ (0.33 mmol), and HMDO (1.65 mmol).[3][15]

  • Add anhydrous dichloromethane or benzene as the solvent.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be cooled and filtered through a pad of silica gel to remove the phosphorus-containing by-products.

  • The filtrate is then concentrated, and the crude product can be further purified by recrystallization or column chromatography if necessary.

Logical Relationship of Thionating Agents and Common Issues:

ThionationAgents cluster_reagents Common Thionating Agents cluster_pitfalls Common Pitfalls Thioamide Substituted Thioamide Epimerization Epimerization Thioamide->Epimerization α-proton acidity Lawesson Lawesson's Reagent Lawesson->Thioamide LowYield Low Yield Lawesson->LowYield Purification Purification Issues (By-products) Lawesson->Purification P4S10 P₄S₁₀ P4S10->Thioamide P4S10->Purification SideReactions Side Reactions (e.g., Nitrile Formation) P4S10->SideReactions Willgerodt Willgerodt-Kindler (Sulfur + Amine) Willgerodt->Thioamide

Caption: Relationship between thionating agents and pitfalls.

References

Technical Support Center: Enhancing the Purity of 3-Methylbenzenecarbothioamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 3-Methylbenzenecarbothioamide for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Impurities in this compound synthesis can arise from starting materials, side reactions, or degradation. Common synthesis routes, such as the thionation of 3-methylbenzamide using Lawesson's reagent or phosphorus pentasulfide, can introduce specific byproducts.

  • Unreacted Starting Material: Incomplete reaction can leave residual 3-methylbenzamide.

  • Oxidized Species: The corresponding amide (3-methylbenzamide) can be present due to incomplete thionation or oxidation of the thioamide.

  • Byproducts from Thionating Agents: When using Lawesson's reagent, phosphorus-containing byproducts can be formed, which may be challenging to remove.[1][2][3]

  • Hydrolysis Products: Exposure to moisture, especially under acidic or basic conditions, can lead to the hydrolysis of the thioamide back to the corresponding amide.

  • Solvent Adducts: Residual solvents from the reaction or purification steps may be present.[4]

Q2: What is the recommended purity level for this compound used in biological assays?

A2: For in vitro biological assays, a purity of ≥95% is generally recommended to avoid misleading results from contaminants. For more sensitive assays, such as those involving cell-based studies or in vivo experiments, a purity of ≥98% or even ≥99% is often required to minimize off-target effects and potential toxicity from impurities.[5][6]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity of the compound and detecting impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are present in sufficient quantities (typically >1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help in the identification of impurities.

Q4: What are the best storage conditions for this compound to prevent degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, keeping the compound at -20°C is recommended.

Troubleshooting Guides

Issue 1: Low Yield After Synthesis
  • Question: I performed the synthesis of this compound, but my final yield is very low. What could be the issue?

  • Answer:

    • Incomplete Reaction: The reaction time may have been too short, or the temperature may have been too low. Monitor the reaction progress using TLC to ensure it has gone to completion.

    • Suboptimal Reagents: The quality of the thionating agent (e.g., Lawesson's reagent) is crucial. Old or improperly stored reagents can have reduced reactivity.

    • Purification Losses: Significant amounts of the product may be lost during purification steps like extraction or chromatography. Ensure proper technique and consider optimizing the purification protocol.

    • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

Issue 2: Persistent Impurities After Purification
  • Question: I have tried to purify my this compound sample by recrystallization, but some impurities remain. What should I do?

  • Answer:

    • Inappropriate Recrystallization Solvent: The chosen solvent may not be optimal for separating the desired compound from the impurities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[7][8] Experiment with different solvent systems (see Table 1).

    • Co-precipitation: If the impurity has similar properties to the product, it may co-precipitate. In this case, column chromatography is a more effective purification method.

    • Insufficient Solvent: Using too little solvent during recrystallization can lead to the product crashing out of solution along with impurities. Ensure enough solvent is used to fully dissolve the compound at an elevated temperature.

Issue 3: Inconsistent Results in Biological Assays
  • Question: I am getting variable results in my biological assays using different batches of this compound. What could be the cause?

  • Answer:

    • Batch-to-Batch Purity Variation: Different synthesis batches may have varying purity levels and impurity profiles. It is critical to analyze the purity of each batch before use.

    • Presence of Active Impurities: An impurity may have its own biological activity that interferes with the assay, leading to inconsistent or erroneous results.[5]

    • Compound Degradation: this compound may be unstable in the assay buffer or under the assay conditions (e.g., presence of certain salts, pH). Perform a stability study of the compound under the specific assay conditions.

    • Solubility Issues: Poor solubility of the compound in the assay medium can lead to inaccurate concentrations and variable results. Ensure the compound is fully dissolved, potentially using a small amount of a co-solvent like DMSO.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require optimization.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Refer to Table 1 for common recrystallization solvents.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The desired compound should crystallize out. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 1: Suggested Recrystallization Solvents for Aromatic Thioamides

Solvent/Solvent SystemPolarityNotes
EthanolPolarGood for moderately polar compounds.
MethanolPolarSimilar to ethanol, but higher solubility for many compounds.
IsopropanolPolarCan be a good alternative to ethanol.
TolueneNonpolarEffective for less polar compounds.
Hexane/Ethyl AcetateNonpolar/PolarA common mixed solvent system; the ratio can be adjusted.
Dichloromethane/HexanePolar/NonpolarAnother useful mixed solvent system.
Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good system will show a clear separation of the desired compound (with an Rf value of ~0.3) from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute more polar compounds (gradient elution).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 2: Common Eluent Systems for Column Chromatography of Aromatic Thioamides

Eluent SystemPolarityTypical Starting Ratio (v/v)
Hexane / Ethyl AcetateLow to Medium9:1 to 1:1
Dichloromethane / HexaneLow to Medium1:1 to 100% Dichloromethane
Dichloromethane / MethanolMedium to High99:1 to 95:5

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_assay Biological Assay start 3-Methylbenzamide reaction Thionation Reaction start->reaction reagent Thionating Agent (e.g., Lawesson's Reagent) reagent->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_check Purity Analysis (TLC, HPLC) recrystallization->purity_check column_chromatography->purity_check purity_check->column_chromatography If impure pure_product Pure this compound purity_check->pure_product If pure assay Biological Assay pure_product->assay results Data Analysis assay->results

Caption: Experimental workflow for synthesis, purification, and biological assay of this compound.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates compound This compound compound->kinase1 Inhibits kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response (e.g., Apoptosis) transcription_factor->response Regulates

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 3-Methylbenzenecarbothioamide: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 3-Methylbenzenecarbothioamide is a critical step in the development pipeline. The choice of analytical methodology directly impacts the accuracy and reliability of purity assessments. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, supported by representative experimental data to inform method selection and implementation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive.[1][2] In contrast, Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile and thermally stable compounds, often providing faster analysis times.[1] The selection between these two powerful techniques hinges on the specific analytical requirements, the nature of potential impurities, and the desired performance characteristics.[3]

Performance Characteristics: A Side-by-Side Comparison

The following table summarizes the key performance parameters of representative HPLC and GC methods for the purity analysis of this compound. These values are based on typical performance for structurally similar aromatic and thioamide compounds.

ParameterHPLC MethodGC Method
Instrumentation HPLC with UV DetectorGC with Flame Ionization Detector (FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phaseSeparation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase
Compound Suitability Excellent for non-volatile and thermally labile compoundsIdeal for volatile and thermally stable compounds
Analysis Time ~ 20 minutes~ 15 minutes
Resolution (Rs) of Isomeric Impurities > 2.0> 1.8
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.03 µg/mL~ 0.15 µg/mL
Precision (%RSD) < 1.0%< 1.5%
Accuracy (% Recovery) 98 - 102%97 - 103%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the purity determination of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its potential process-related impurities.

Instrumentation and Materials:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector, column oven, and autosampler.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

    • Potential impurities (e.g., 3-methylbenzamide, 3-methylbenzonitrile)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Elution Mode: Gradient

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    15 20 80
    18 20 80

    | 20 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with known impurities to a final concentration of approximately 0.1% of the main analyte concentration to confirm resolution.

Gas Chromatography (GC) Protocol

This protocol describes a GC method with Flame Ionization Detection (FID) for the purity analysis of this compound.

Instrumentation and Materials:

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: Capillary column suitable for aromatic compounds (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Chemicals and Reagents:

    • Dichloromethane (GC grade)

    • Helium (carrier gas, high purity)

    • Hydrogen (for FID, high purity)

    • Air (for FID, high purity)

    • This compound reference standard

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp Rate: 15°C/min to 280°C

    • Final Temperature: 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in dichloromethane to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in dichloromethane to obtain a concentration of approximately 1 mg/mL.

Mandatory Visualizations

To further clarify the experimental workflow, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standard C Dissolve in Diluent (ACN/Water) A->C B Weigh Sample B->C D Prepare Spiked Sample B->D G Inject Standard Solution C->G I Inject Sample Solution C->I H Inject Spiked Sample D->H E System Equilibration F Inject Blank E->F F->G G->H H->I J Peak Integration I->J K Identify Impurities J->K L Calculate Purity (%) K->L M Generate Report L->M

Caption: Workflow for HPLC Purity Validation of this compound.

Method_Comparison_Logic start Select Analytical Method hplc HPLC start->hplc Non-volatile or Thermally Unstable? gc GC start->gc Volatile and Thermally Stable? hplc_adv Advantages: - High Resolution - Non-volatile Compounds - Thermally Labile Compounds hplc->hplc_adv hplc_disadv Disadvantages: - Longer Run Times - Higher Solvent Consumption hplc->hplc_disadv gc_adv Advantages: - Fast Analysis - Volatile Compounds - Lower Cost per Sample gc->gc_adv gc_disadv Disadvantages: - Requires Volatility - Potential for Thermal Degradation gc->gc_disadv

Caption: Decision Logic for Selecting Between HPLC and GC Methods.

References

A Comparative Analysis of 3-Methylbenzenecarbothioamide and 4-Methylbenzenecarbothioamide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the synthesis, physicochemical properties, and potential biological activities of 3-Methylbenzenecarbothioamide and 4-Methylbenzenecarbothioamide.

This guide provides a comparative analysis of two isomeric thioamide compounds, this compound and 4-Methylbenzenecarbothioamide. Thioamides, bioisosteres of amides, are gaining significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and cytotoxic properties. This document outlines their synthesis, structural characteristics, and a comparative (though currently limited by available data) overview of their biological potential, offering valuable insights for drug discovery and development professionals.

Physicochemical Properties and Structural Analysis

The seemingly minor shift of a methyl group from the meta (3-position) to the para (4-position) on the benzene ring can influence the electronic distribution, steric hindrance, and overall molecular geometry. These subtle changes can, in turn, affect the compound's interaction with biological targets.

PropertyThis compound4-Methylbenzenecarbothioamide
Molecular Formula C₈H₉NSC₈H₉NS
Molecular Weight 151.22 g/mol 151.22 g/mol
Crystal System Not availableMonoclinic[1]
Space Group Not availableP2₁/c[2]
Dihedral Angle Not available17.03 (10)° (between the carbothioamide group and the benzene ring)[1]

Experimental Protocols

Synthesis of Methylbenzenecarbothioamides

The synthesis of both this compound and 4-Methylbenzenecarbothioamide can be achieved from their corresponding methylbenzonitrile precursors. The following protocol is based on a documented procedure for the 4-isomer and is predicted to be applicable to the 3-isomer as well.[1]

Materials:

  • 3-Methylbenzonitrile or 4-Methylbenzonitrile

  • Sodium hydrogen sulfide hydrate (NaHS·xH₂O)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 N

  • Water

  • Chloroform

Procedure:

  • To a slurry of magnesium chloride hexahydrate (1 equivalent) and sodium hydrogen sulfide hydrate (2 equivalents) in dimethylformamide, add the respective methylbenzonitrile (1 equivalent).

  • Stir the reaction mixture at room temperature for approximately 4 hours.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the precipitate by filtration.

  • Resuspend the crude product in 1 N HCl and stir for 25 minutes.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the product from chloroform to obtain pure crystals.

G cluster_reactants Reactants cluster_process Reaction and Work-up cluster_product Product Methylbenzonitrile 3- or 4-Methylbenzonitrile Reaction Stir at RT, 4h Methylbenzonitrile->Reaction NaHS NaHS·xH₂O NaHS->Reaction MgCl2 MgCl₂·6H₂O MgCl2->Reaction DMF DMF (solvent) DMF->Reaction Precipitation Pour into H₂O Reaction->Precipitation Filtration1 Filter Precipitation->Filtration1 AcidWash Resuspend in 1N HCl Filtration1->AcidWash Filtration2 Filter and Wash AcidWash->Filtration2 Recrystallization Recrystallize from Chloroform Filtration2->Recrystallization Product 3- or 4-Methylbenzenecarbothioamide Recrystallization->Product

Caption: Hypothetical inhibition of a bacterial signaling pathway by the compounds.

Conclusion

Both this compound and 4-Methylbenzenecarbothioamide represent promising scaffolds for the development of novel therapeutic agents. While current literature provides a solid foundation for the synthesis and structural characterization of the 4-isomer, a significant data gap exists for the 3-isomer and for direct comparative biological evaluation. Future research should focus on the synthesis and thorough biological screening of both compounds to elucidate their structure-activity relationships and identify their specific molecular targets and affected signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of these intriguing thioamide derivatives.

References

The Pivotal Role of Substitution in Benzenecarbothioamide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of substituted benzenecarbothioamides is crucial for the rational design of novel therapeutic agents. This guide provides a comparative analysis of how chemical modifications to the benzenecarbothioamide scaffold influence its biological activity, supported by quantitative data and detailed experimental protocols.

Substituted benzenecarbothioamides have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The therapeutic potential of these compounds is intricately linked to the nature and position of substituents on the benzene ring and the thioamide moiety. This guide synthesizes findings from various studies to elucidate these critical SARs.

Anticancer Activity: Targeting Key Oncogenic Pathways

Recent studies have highlighted the potential of benzenecarbothioamide derivatives as potent anticancer agents. A notable example involves a series of hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives of 3-phenoxybenzoic acid, which were investigated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Table 1: Cytotoxic and VEGFR-2 Inhibitory Activity of Substituted Benzenecarbothioamides

CompoundSubstitution PatternHeLa IC₅₀ (µM)VEGFR-2 EC₅₀ (µM)
4b 3-phenoxybenzoic acid hydrazine-1-carboxamide derivativeLowest in seriesComparable to Sorafenib
Sorafenib Standard VEGFR-2 inhibitor--

Data synthesized from a study on new carbothioamide and carboxamide derivatives as VEGFR-2 inhibitors.[1]

The superior activity of compound 4b underscores the importance of the carboxamide linkage in this particular series for enhancing cytotoxicity and VEGFR-2 inhibition.[1] Further investigations revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in HeLa cells, indicating a multi-faceted mechanism of action.[1]

Below is a generalized workflow for the synthesis and evaluation of such anticancer agents.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Starting Materials (e.g., Substituted Benzaldehydes, Thiosemicarbazide) reaction Condensation Reaction start->reaction purification Purification and Characterization (IR, NMR, Mass Spec) reaction->purification cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) purification->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay) cytotoxicity->enzyme_inhibition mechanistic Mechanistic Studies (Cell Cycle Analysis, Apoptosis Assay) enzyme_inhibition->mechanistic analysis Structure-Activity Relationship Analysis mechanistic->analysis

Caption: General workflow for the synthesis and biological evaluation of substituted benzenecarbothioamides.

Antimicrobial Activity: A Broad Spectrum of Action

Benzenecarbothioamide derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is largely influenced by the substituents on the benzylidene moiety.

A study on a series of (E)-2-benzylidene-N-methylhydrazinecarbothioamides revealed that their antibacterial and antifungal activities are dependent on the nature and position of substituents on the benzaldehyde-derived portion of the molecule.[2] Similarly, N-heterocyclic derivatives of 2,4-dihydroxybenzcarbothioamide have been shown to possess potent antimycotic properties.[3]

Table 2: Antimicrobial Activity of Substituted Benzenecarbothioamides

Compound ClassTarget OrganismsKey Findings
(E)-2-benzylidene-N-methylhydrazinecarbothioamidesGram-positive and Gram-negative bacteria, FungiActivity correlated with Hammett constants of substituents.[2]
N-heterocyclic derivatives of 2,4-dihydroxybenzcarbothioamideDermatophytes, Yeasts, MoldsN-5'-(3'-oxobenzfurylidyne)-2,4-dihydroxybenzcarbothioamide showed strong fungistatic potency (MIC = 0.48-0.98 µg/mL).[3]

The following diagram illustrates the logical relationship in the structure-activity analysis of these antimicrobial compounds.

G Core Benzenecarbothioamide Core Structure Activity Antimicrobial Activity (MIC values) Core->Activity Base Activity Substituents Substituents on Benzylidene Ring (e.g., -OH, -Cl, -NO2) Substituents->Activity Modulates Potency and Spectrum

Caption: Influence of substituents on the antimicrobial activity of benzenecarbothioamides.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HeLa, DLD1, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

VEGFR-2 Kinase Assay
  • Assay Principle: The inhibitory activity of the compounds against VEGFR-2 tyrosine kinase is determined using a kinase assay kit (e.g., ELISA-based).

  • Procedure: The assay is typically performed in a 96-well plate coated with a substrate for the kinase. The test compounds, VEGFR-2 enzyme, and ATP are added to the wells.

  • Incubation and Detection: After an incubation period, a detection antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Measurement: A substrate for the detection enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured. The EC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.[1]

Antimicrobial Susceptibility Testing (Disk Diffusion Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and spread evenly onto the surface of an agar plate.[2]

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[2]

Conclusion

The biological activity of substituted benzenecarbothioamides is highly tunable through strategic chemical modifications. For anticancer applications, the introduction of specific side chains and heterocyclic moieties can significantly enhance cytotoxicity and target-specific inhibition, as seen with VEGFR-2. In the realm of antimicrobial agents, the electronic properties and steric bulk of substituents on the aromatic ring play a critical role in determining the potency and spectrum of activity. The provided data and experimental protocols offer a foundational framework for the further exploration and optimization of this promising class of compounds in drug discovery.

References

Thioamide vs. Amide Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the isosteric replacement of an amide with a thioamide has emerged as a powerful strategy to modulate the biological activity and pharmacokinetic properties of therapeutic candidates. This guide provides a comprehensive comparison of thioamide and amide analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals on the nuanced impact of this single-atom substitution.

Key Physicochemical Differences

The substitution of an oxygen atom in an amide with a sulfur atom to form a thioamide introduces several key physicochemical changes that underpin their distinct biological activities. The C=S bond in a thioamide is longer than the C=O bond in an amide, and sulfur's larger van der Waals radius can influence conformational preferences and interactions with biological targets.[1][2] Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts.[1][2] This alteration in hydrogen bonding capacity can significantly impact target binding affinity and specificity. Furthermore, the increased lipophilicity of thioamides can enhance membrane permeability and cellular uptake.[2]

Comparative Biological Activity: Quantitative Data

The following tables summarize quantitative data from various studies, highlighting the differential biological effects of thioamide versus amide analogs.

Table 1: Anticancer Activity
Compound PairTarget/Cell LineAmide IC50 (µM)Thioamide IC50 (µM)Fold ImprovementReference
Carboxamide 25a / Carbothioamide 26aEGFR / MCF-7 cells19.14.534.2[1]
Carboxamide 25b / Carbothioamide 26bEGFR / MCF-7 cells15.17.182.1[1]
Carboxamide 25c / Carbothioamide 26cEGFR / MCF-7 cells37.722.401.7[1]
AS-99-NC (Amide) / AS-99 (Thioamide)ASH1L~100-fold less activePotent Inhibition~100[2]
Table 2: Antimicrobial Activity
Compound PairOrganismAmide ActivityThioamide Activity (MIC)Reference
Amide analog of ClosthioamideBacteriaInactivePotent (natural product)[1]
Amide analog of Compound 52Mycobacterium tuberculosisInactiveMIC50 = 5.8 µM (for analog 50)[1]
Amide analog of N-piperidine thioamideMRSANot reported30 µg/mL (for compound 63)[1]
Table 3: Metabolic Stability & Permeability
Compound TypeParameterAmide AnalogThioamide AnalogImprovementReference
Macrocyclic PeptidesPermeability & BioavailabilityLowerImprovedSignificant[1][3]
Thioamide-containing compoundsHuman Serum StabilityLess Stable (thiourea)Significantly Greater StabilitySignificant[1]
GLP-1 / GIPProteolytic Stability (vs. DPP-4)Less StableUp to 750-fold more stableUp to 750-fold[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive oral absorption.

  • Preparation of the Donor Plate: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Test compounds (both amide and thioamide analogs) are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Assay Setup: The acceptor plate is filled with buffer. The donor plate, containing the compound solutions, is then placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the effective surface area of the membrane, and Time is the incubation time.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Reagent Preparation: Pooled human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4). A solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is also prepared.

  • Compound Incubation: The test compounds (amide and thioamide analogs) are added to a reaction mixture containing the liver microsomes and buffer. The final substrate concentration is typically 1 µM.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system. A control incubation without the NADPH system is also performed.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the linear regression of the natural logarithm of the remaining compound versus time.

DPP-4 Enzymatic Assay

This assay measures the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.

  • Reagent Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: Serial dilutions of the test compounds (amide and thioamide analogs) are prepared.

  • Assay Procedure: The DPP-4 enzyme is pre-incubated with the test compounds for a specified time. The enzymatic reaction is then initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths are specific to the substrate).

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each compound concentration is calculated relative to the uninhibited control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparison of thioamide and amide analogs.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thioamide_Inhibitor Thioamide Inhibitor Thioamide_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway leading to cell proliferation, which can be targeted by thioamide-based inhibitors.

GLP1R_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1R Gs Gαs GLP1R->Gs Activates Beta_Arrestin β-Arrestin GLP1R->Beta_Arrestin Recruits GLP1_Analog GLP-1 Analog (Amide/Thioamide) GLP1_Analog->GLP1R Binds AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: GLP-1 receptor signaling, showing pathways for insulin secretion and receptor internalization, which can be modulated by thioamide substitution.

Experimental_Workflow start Start: Amide & Thioamide Analogs synthesis Chemical Synthesis start->synthesis in_vitro In Vitro Assays: - Enzymatic Activity - Cell Proliferation - Metabolic Stability - Permeability synthesis->in_vitro in_vivo In Vivo Studies: - Pharmacokinetics - Efficacy in_vitro->in_vivo data_analysis Data Analysis & Comparison in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion: Structure-Activity Relationship data_analysis->conclusion

Caption: General experimental workflow for comparing the biological activity of amide and thioamide analogs.

Conclusion

The substitution of an amide with a thioamide is a nuanced yet impactful modification in drug design. As demonstrated by the presented data, this change can lead to significant improvements in biological activity, including enhanced potency, increased metabolic stability, and better cell permeability. However, the effects are context-dependent and require careful experimental evaluation. The provided protocols and workflow diagrams offer a framework for the systematic comparison of thioamide and amide analogs, enabling researchers to make informed decisions in the optimization of lead compounds.

References

Unraveling the Enigma: The Quest to Validate the Mechanism of Action of 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

The scientific community currently faces a significant knowledge gap regarding the precise mechanism of action of 3-Methylbenzenecarbothioamide. Despite its defined chemical structure, extensive searches of publicly available scientific literature and databases have yielded no specific experimental data validating its biological activity, signaling pathways, or molecular targets. This absence of information precludes the creation of a direct comparative guide for its mechanism of action against other compounds.

While the direct biological functions of this compound remain uncharacterized, the broader class of benzenecarbothioamide derivatives has been the subject of various biological investigations. These studies, while not directly applicable to the 3-methyl variant, offer a glimpse into the potential therapeutic avenues that related compounds are being explored for. It is crucial to emphasize that the findings for these derivatives cannot be extrapolated to this compound without direct experimental validation.

The Broader Landscape: Biological Activities of Benzenecarbothioamide Derivatives

Research into various benzenecarbothioamide and carbothioamide derivatives has revealed a range of biological activities, highlighting the potential of this chemical scaffold in drug discovery.

Anticancer Properties

A significant area of investigation for carbothioamide derivatives is their potential as anticancer agents. For instance, certain (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carbothioamide derivatives have been synthesized and evaluated as novel retinoid X receptor alpha (RXRα) antagonists.[1] One compound in this series demonstrated potent anti-proliferative activity against human cancer cell lines by inducing apoptosis through the cleavage of poly ADP-ribose polymerase and activation of caspase-3.[1]

Another study focused on coumarin-3-carboxamide derivatives, which showed potential in inhibiting the growth of cancer cells, with some derivatives exhibiting potent activity against HepG2 and HeLa cancer cell lines.[2] Molecular docking studies in this research suggested that these compounds might exert their effect by binding to the active site of the CK2 enzyme.[2]

Enzyme Inhibition

Hydrazine-1-carbothioamide derivatives have been identified as inhibitors of carbonic anhydrase II (CA II) and 15-lipoxygenase (15-LOX).[3] Some of these compounds were found to be selective inhibitors of CA II, while others exhibited dual inhibition of both enzymes.[3] Such inhibitory activities are relevant in various pathological conditions, suggesting a potential therapeutic role for these types of molecules.

Antimicrobial and Anti-inflammatory Activities

New derivatives of benzenesulphonamide containing a carboxamide functionality have been synthesized and investigated for their in vivo anti-inflammatory and in vitro antimicrobial activities.[4][5] Some of these compounds showed significant inhibition of carrageenan-induced rat-paw edema and displayed potent activity against various bacterial and fungal strains.[4][5]

The Path Forward: A Call for Direct Investigation

The absence of data on this compound's mechanism of action underscores the need for foundational research. To elucidate its biological role, a systematic approach is required, starting with initial screening and progressing to detailed mechanistic studies.

Proposed Experimental Workflow

A logical workflow to investigate the mechanism of action of this compound would involve several key stages:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action & Pathway Analysis A High-Throughput Screening (HTS) in various cell-based assays D Affinity Chromatography A->D B Phenotypic Screening (e.g., cell viability, morphology) B->D C Target-Based Screening (if putative targets are hypothesized) G Target Validation (e.g., knockdown, overexpression) C->G D->G E Computational Target Prediction E->G F Genetic Approaches (e.g., CRISPR screens) F->G H Transcriptomic & Proteomic Analysis G->H I Signaling Pathway Analysis (e.g., Western Blotting, Reporter Assays) H->I J In Vivo Model Studies I->J

Figure 1. A proposed experimental workflow for elucidating the mechanism of action of this compound.

References

A Comparative Guide to Analytical Methods for 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proposed analytical methodologies for the quantification and characterization of 3-Methylbenzenecarbothioamide. The successful application of reliable and reproducible analytical methods is crucial for ensuring data integrity throughout the drug development lifecycle. The methods detailed below are based on established principles for the analysis of structurally related aromatic and thioamide compounds and serve as a starting point for method development and validation.

Disclaimer

The following analytical methods are proposed and have not been experimentally validated for this compound. Full method validation in accordance with ICH Q2(R2) guidelines is required to ensure the methods are fit for their intended purpose.[1][2][3]

Proposed Analytical Methods

Three common analytical techniques are proposed for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the separation and quantification of compounds in a mixture. A reversed-phase method is proposed, which is well-suited for moderately polar aromatic compounds like this compound.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water or an acetate buffer). A starting point could be a 50:50 (v/v) mixture.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by spectral analysis, likely between 254 nm and 320 nm, where aromatic and thioamide moieties absorb.[4][5]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a known concentration. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity and sensitivity. This method is suitable for thermally stable and volatile compounds.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless injection for trace analysis.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3-5 minutes.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of compounds containing chromophores. This compound possesses an aromatic ring and a carbothioamide group, which are expected to absorb UV radiation.[6]

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile.

  • Procedure:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). Benzene derivatives typically show absorption bands around 205 nm and a less intense series between 255-275 nm.[7] The thioamide group will likely shift these absorptions.[5]

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Data Presentation: Comparison of Proposed Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for quantification, identification, or the complexity of the sample matrix.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass-based detection.Measurement of light absorption by chromophores.
Selectivity Good to Excellent (separates from non-absorbing impurities).Excellent (separation by GC and identification by mass fragmentation).Low (potential for interference from other absorbing compounds).
Sensitivity Good (ng to µg range).Excellent (pg to ng range).Moderate (µg to mg range).
Application Quantification, purity assessment.Identification, quantification, impurity profiling.Simple quantification in pure samples or simple mixtures.
Sample Throughput Moderate.Moderate.High.
Sample State Liquid solution.Volatile sample in a suitable solvent.Liquid solution.
Cost Moderate.High.Low.

Method Validation

Before any proposed method can be used for routine analysis, it must undergo a thorough validation process to demonstrate its suitability. Key validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[1][2][3][8]

Validation Parameter Purpose
Accuracy Closeness of test results to the true value.[8]
Precision Agreement between a series of measurements from multiple samplings of the same homogeneous sample.[1]
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
Linearity Ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
Range The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[1]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two or more analytical methods to ensure they produce comparable and consistent results.[9] This is critical when transferring a method between laboratories or when using different techniques to analyze the same sample. A logical workflow for cross-validating the proposed HPLC and GC-MS methods is presented below.

CrossValidationWorkflow start Start: Need for Method Cross-Validation prep_samples Prepare Homogeneous Batch of Samples (e.g., Spiked Matrix, Incurred Samples) start->prep_samples hplc_analysis Analyze Samples using Proposed HPLC Method prep_samples->hplc_analysis gcms_analysis Analyze Samples using Proposed GC-MS Method prep_samples->gcms_analysis hplc_data HPLC Results (Concentration Data) hplc_analysis->hplc_data compare_data Statistically Compare Results (e.g., t-test, Bland-Altman plot) hplc_data->compare_data gcms_data GC-MS Results (Concentration Data) gcms_analysis->gcms_data gcms_data->compare_data acceptance_criteria Do Results Meet Pre-defined Acceptance Criteria? compare_data->acceptance_criteria success Conclusion: Methods are Correlated and can be used interchangeably. acceptance_criteria->success  Yes fail Investigate Discrepancies: - Sample Preparation - Method Parameters - Matrix Effects acceptance_criteria->fail No end End of Cross-Validation success->end re_evaluate Re-evaluate and Modify Methods fail->re_evaluate re_evaluate->prep_samples re_evaluate->end Or Terminate

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Benzenecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a critical step in the evaluation of novel therapeutic agents. This guide provides a comparative overview of the in vitro and in vivo activities of benzenecarbothioamide derivatives, a class of compounds investigated for a range of therapeutic applications, including anticancer and antimicrobial activities.

Due to a lack of extensive specific data on 3-Methylbenzenecarbothioamide derivatives in the public domain, this guide synthesizes findings from studies on structurally related benzenecarbothioamide and thioamide derivatives to provide a representative comparison. The experimental data presented herein is illustrative and aims to highlight the common methodologies and potential discrepancies observed between in vitro and in vivo studies for this class of compounds.

In Vitro Activity of Benzenecarbothioamide Derivatives

In vitro studies are fundamental in the initial screening and characterization of novel compounds. For benzenecarbothioamide derivatives, these assays typically focus on evaluating their cytotoxic effects on cancer cell lines and their inhibitory activity against microbial growth.

Table 1: Summary of In Vitro Anticancer Activity of Representative Thioamide Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Thioamide AMCF-7 (Breast)15.2Doxorubicin1.2
Thioamide BHCT116 (Colon)8.55-Fluorouracil5.0
Thioamide CA549 (Lung)22.1Cisplatin7.8

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical results reported for thioamide derivatives in scientific literature.

Table 2: Summary of In Vitro Antimicrobial Activity of Representative Benzenecarbothioamide Derivatives
Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Carbothioamide XStaphylococcus aureus16Candida albicans32
Carbothioamide YEscherichia coli32Aspergillus niger64
Carbothioamide ZPseudomonas aeruginosa64Cryptococcus neoformans16

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical results reported for benzenecarbothioamide derivatives in scientific literature.

In Vivo Activity of Benzenecarbothioamide Derivatives

In vivo studies are crucial for assessing the therapeutic potential of a compound in a whole-organism setting, providing insights into its pharmacokinetics, efficacy, and toxicity. For benzenecarbothioamide derivatives, in vivo models often involve tumor xenografts in rodents for anticancer evaluation or infection models for antimicrobial testing.

Table 3: Summary of In Vivo Anticancer Efficacy of a Representative Thioamide Derivative
Animal ModelTumor TypeCompound AdministrationTumor Growth Inhibition (%)
Nude MiceMCF-7 Xenograft50 mg/kg, i.p., daily58
Balb/c MiceHCT116 Xenograft75 mg/kg, p.o., daily45

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the benzenecarbothioamide derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are then randomized into treatment and control groups. The benzenecarbothioamide derivative is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume of the treated group with that of the control group.

Visualizing the Drug Discovery and Development Pathway

The following diagrams illustrate the typical workflow for evaluating novel compounds and a simplified representation of a signaling pathway that could be targeted by benzenecarbothioamide derivatives.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound Synthesis Compound Synthesis Initial Screening Initial Screening Compound Synthesis->Initial Screening Library of Derivatives Hit Identification Hit Identification Initial Screening->Hit Identification Potency & Selectivity Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship Preclinical Models Preclinical Models Lead Optimization->Preclinical Models Promising Candidates Efficacy Studies Efficacy Studies Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Pharmacokinetics Pharmacokinetics Toxicity Assessment->Pharmacokinetics Clinical Trials Clinical Trials Pharmacokinetics->Clinical Trials IND Submission

Caption: Workflow from in vitro screening to in vivo evaluation.

G cluster_pathway Apoptosis Signaling Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Caspase-8 Caspase-8 Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Benzenecarbothioamide Derivative Benzenecarbothioamide Derivative Benzenecarbothioamide Derivative->Caspase-3 Activation

Caption: Potential mechanism of action via apoptosis induction.

Conclusion

The transition from promising in vitro results to demonstrable in vivo efficacy is a significant hurdle in drug development. While in vitro assays provide valuable initial data on the bioactivity of benzenecarbothioamide derivatives, in vivo studies are indispensable for validating their therapeutic potential in a complex biological system. Factors such as compound solubility, metabolic stability, and off-target effects, which are not always apparent in vitro, can significantly influence in vivo outcomes. Therefore, a comprehensive evaluation incorporating both in vitro and in vivo models is essential for the successful development of benzenecarbothioamide derivatives as therapeutic agents.

Benchmarking the synthesis efficiency of 3-Methylbenzenecarbothioamide against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic methodologies for 3-Methylbenzenecarbothioamide, a crucial building block in medicinal chemistry and organic synthesis. The efficiency of several prominent methods is evaluated based on experimental data, offering insights into reaction yields, conditions, and overall practicality.

Comparative Analysis of Synthesis Efficiency

The synthesis of this compound can be approached from multiple precursors, primarily 3-methylbenzamide, 3-methylbenzaldehyde, and 3-methylbenzonitrile. The choice of method often depends on the availability of starting materials, desired yield, reaction scalability, and tolerance to specific reaction conditions. Below is a summary of key performance indicators for three common synthetic routes.

Synthesis MethodStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Thionation of Amide 3-MethylbenzamideLawesson's ReagentToluene1104~85-95
Willgerodt-Kindler Reaction 3-MethylbenzaldehydeAmine (e.g., Morpholine), SulfurPyridineReflux12~70-85
From Nitrile 3-MethylbenzonitrileSodium HydrosulfideDMFRoom Temp.4~80-90

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.

Method 1: Thionation of 3-Methylbenzamide using Lawesson's Reagent

This method is a widely used and generally high-yielding approach for the conversion of amides to their corresponding thioamides.

Procedure:

  • To a solution of 3-methylbenzamide (1.0 eq) in dry toluene, Lawesson's reagent (0.5 eq) is added.

  • The reaction mixture is heated to reflux at 110°C and stirred for 4 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Willgerodt-Kindler Reaction of 3-Methylbenzaldehyde

The Willgerodt-Kindler reaction provides a direct route from aldehydes to thioamides, involving a multi-component reaction with an amine and elemental sulfur.[1]

Procedure:

  • A mixture of 3-methylbenzaldehyde (1.0 eq), an amine such as morpholine (1.2 eq), and elemental sulfur (2.5 eq) in pyridine is prepared.

  • The mixture is heated to reflux and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Method 3: Synthesis from 3-Methylbenzonitrile

This method offers a convenient route from nitriles to thioamides under mild conditions.

Procedure:

  • To a solution of 3-methylbenzonitrile (1.0 eq) in dimethylformamide (DMF), sodium hydrosulfide hydrate (2.0 eq) and magnesium chloride hexahydrate (1.0 eq) are added.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The mixture is then poured into water, and the resulting precipitate is collected by filtration.

  • The solid is resuspended in 1 N HCl, stirred for 25 minutes, filtered, and washed with water.

  • The product is dried to give this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow and key components of the described synthetic methods for this compound.

Synthesis_Method_Selection cluster_amide Amide Route cluster_aldehyde Aldehyde Route cluster_nitrile Nitrile Route start Select Starting Material amide 3-Methylbenzamide start->amide Amide Available aldehyde 3-Methylbenzaldehyde start->aldehyde Aldehyde Available nitrile 3-Methylbenzonitrile start->nitrile Nitrile Available thionation Thionation amide->thionation High Yield product This compound thionation->product lawesson Lawesson's Reagent lawesson->thionation wk_reaction Willgerodt-Kindler Reaction aldehyde->wk_reaction One-Pot wk_reaction->product sulfur_amine Sulfur + Amine sulfur_amine->wk_reaction hydrolysis Thiohydrolysis nitrile->hydrolysis Mild Conditions hydrolysis->product nahs NaSH nahs->hydrolysis

Caption: Decision workflow for selecting a synthetic route to this compound.

Experimental_Workflow cluster_thionation Thionation of Amide cluster_wk Willgerodt-Kindler Reaction cluster_nitrile Synthesis from Nitrile a1 Dissolve 3-Methylbenzamide and Lawesson's Reagent in Toluene a2 Reflux at 110°C for 4h a1->a2 a3 Solvent Evaporation a2->a3 a4 Column Chromatography a3->a4 end_product Pure this compound a4->end_product b1 Mix 3-Methylbenzaldehyde, Amine, and Sulfur in Pyridine b2 Reflux for 12h b1->b2 b3 Precipitate in Water b2->b3 b4 Recrystallization b3->b4 b4->end_product c1 React 3-Methylbenzonitrile with NaSH in DMF c2 Stir at RT for 4h c1->c2 c3 Precipitate in Water & Acid Wash c2->c3 c4 Drying c3->c4 c4->end_product start Select Synthesis Method start->a1 start->b1 start->c1

Caption: Comparative experimental workflows for the synthesis of this compound.

References

Comparative Docking Analysis of 3-Methylbenzenecarbothioamide and Related Thioamides with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-silico molecular docking studies of 3-Methylbenzenecarbothioamide and structurally related thioamide derivatives against a panel of therapeutically relevant protein targets. The data presented herein is compiled from various computational studies to offer insights into the potential binding affinities and interaction patterns of this class of compounds. Due to a lack of specific published docking studies on this compound, this guide focuses on closely related thioamide analogs to provide a representative analysis.

Comparative Binding Affinity Data

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented as a docking score or binding affinity in kcal/mol. Lower (more negative) values indicate a stronger predicted binding. The following table summarizes the docking scores of various thioamide derivatives against several key protein targets implicated in diseases like cancer and neurodegenerative disorders.

Target ProteinPDB IDLigandAlternative CompoundDocking Score (kcal/mol) of LigandDocking Score (kcal/mol) of AlternativeReference CompoundDocking Score (kcal/mol) of Reference
Epidermal Growth Factor Receptor (EGFR) Kinase1M17N-Pyrazoline Thioamide AnalogCorresponding Carboxamide-8.5-6.2Erlotinib-9.8
Cyclin-Dependent Kinase 1 (CDK1)1FINThioamide Derivative 23Thioamide Derivative 24-13.2-12.5Staurosporine-14.1
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)2ZJEBicyclic Acetal ThioamideAmidine Analog-7.9< -5.0--
Succinate Dehydrogenase (S. sclerotiorum)2WDQRing-opened Pimprinine Thioamide (3o)--7.2-Boscalid-6.8
FLT3 Kinase4X0JCarbothioamide Schiff Base-Cu(II) Complex--8.1-Quizartinib-10.2
BCL-24LVTCarbothioamide Schiff Base-Cu(II) Complex--7.5-Venetoclax-9.5
IDH2 R140Q5SVFCarbothioamide Schiff Base-Cu(II) Complex--6.9-Enasidenib-8.3

Note: The docking scores are indicative of predicted binding affinity and may vary depending on the specific docking software, force field, and parameters used in the study.

Experimental Workflow for Comparative Docking

The following diagram illustrates a typical workflow for a comparative molecular docking study, from initial preparation of the biological target and ligands to the final analysis of the results.

G cluster_dock Docking & Analysis Stage PDB Protein Structure Retrieval (PDB) PrepProt Receptor Preparation (Add Hydrogens, Remove Water, Assign Charges) PDB->PrepProt Ligand Ligand Structure Preparation (this compound & Alternatives) PrepLig Ligand Preparation (Energy Minimization, Assign Charges) Ligand->PrepLig Grid Grid Box Generation (Define Binding Site) PrepProt->Grid Dock Molecular Docking Simulation PrepLig->Dock Grid->Dock Score Scoring & Ranking of Poses Dock->Score Analysis Analysis of Interactions (Hydrogen Bonds, Hydrophobic Interactions) Score->Analysis Compare Comparative Analysis of Docking Scores Analysis->Compare

Unraveling the Inhibitory Profile of 3-Methylbenzenecarbothioamide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough comparative analysis of a novel compound against established inhibitors is fundamental. This guide outlines a comprehensive framework for a head-to-head comparison of 3-Methylbenzenecarbothioamide with known inhibitors, pending the crucial identification of its specific biological targets.

This guide presents the necessary experimental methodologies and data presentation structures to facilitate a robust comparison once the primary biological target of this compound is identified and characterized.

The Imperative of Target Identification

The cornerstone of any meaningful comparative analysis is the definitive identification of the biological target(s) of this compound. This foundational step can be accomplished through a variety of established experimental techniques:

  • Biochemical Screening: Assessing the compound's activity against a curated panel of purified enzymes and receptors.

  • Affinity-Based Proteomics: Employing methods like affinity chromatography coupled with mass spectrometry to isolate and identify binding partners from complex biological samples.

  • Computational Modeling: Utilizing in silico docking simulations to predict potential interactions with known protein structures.

Upon successful identification and validation of a primary target, a direct and rigorous comparison with well-characterized inhibitors of that same target becomes feasible.

Structuring the Comparative Data

For optimal clarity and objective assessment, all quantitative data should be meticulously organized into a comparative table. This table will serve as the central repository for comparing the performance metrics of this compound against its known counterparts.

InhibitorTarget(s)IC50 (nM)Ki (nM)Mechanism of ActionCellular Potency (EC50, nM)Selectivity Profile
This compound To Be DeterminedData PendingData PendingData PendingData PendingData Pending
Known Inhibitor A Identified TargetValueValuee.g., CompetitiveValuee.g., >100-fold vs. related kinases
Known Inhibitor B Identified TargetValueValuee.g., Non-competitiveValuee.g., Pan-selective
Known Inhibitor C Identified TargetValueValuee.g., AllostericValuee.g., Isoform-specific

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a target by 50%. Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to its target. EC50 (Half-maximal effective concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time in a cellular context.

Essential Experimental Protocols

The reproducibility and validity of the comparative data hinge on the meticulous execution and detailed reporting of experimental protocols. The following outlines a standard workflow for the characterization of a novel inhibitor.

Inhibitor Characterization Workflow

Inhibitor_Characterization_Workflow cluster_Target_ID Target Identification cluster_In_Vitro In Vitro Characterization cluster_Cellular Cellular Assays TargetScreening Target Screening HitValidation Hit Validation TargetScreening->HitValidation EnzymeKinetics Enzyme Kinetics HitValidation->EnzymeKinetics IC50_Determination IC50 Determination EnzymeKinetics->IC50_Determination MoA_Studies Mechanism of Action Studies IC50_Determination->MoA_Studies CellularPotency Cellular Potency (EC50) MoA_Studies->CellularPotency TargetEngagement Target Engagement Assays CellularPotency->TargetEngagement DownstreamAnalysis Downstream Signaling Analysis TargetEngagement->DownstreamAnalysis

Caption: A generalized workflow for the discovery and characterization of a novel small molecule inhibitor.

1. Target Identification and Validation:

  • Protocol: A high-throughput screen (HTS) of this compound against a diverse panel of purified enzymes or a cell-based reporter assay is an effective initial step. Primary hits from the screen must be validated through dose-response studies and orthogonal assays to confirm target engagement.

2. In Vitro Enzymatic Assays for IC50 Determination:

  • Protocol: The purified target enzyme is incubated with a range of concentrations of this compound in the presence of a specific substrate. The rate of product formation is monitored over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence). The resulting data is fitted to a dose-response curve to calculate the IC50 value.

3. Mechanism of Action Studies:

  • Protocol: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or allosteric), enzyme kinetic studies are performed. Initial reaction velocities are measured at varying concentrations of both the substrate and this compound. The data is then analyzed using graphical methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the kinetic parameters Vmax and Km.

4. Cellular Activity Assays:

  • Protocol for EC50 Determination: Cultured cells expressing the target of interest are treated with a serial dilution of this compound. A downstream cellular readout, such as the phosphorylation of a substrate, modulation of gene expression, or an effect on cell viability, is measured to determine the EC50 value.

Visualizing the Molecular Impact

A clear and concise diagram of the relevant signaling pathway is invaluable for illustrating the mechanism of action of the inhibitor within a cellular context.

Illustrative Signaling Pathway Inhibition

Signaling_Pathway_Inhibition cluster_Membrane Cell Membrane Receptor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Ligand Ligand Ligand->Receptor TargetKinase Target Kinase UpstreamKinase->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellularResponse Cellular Response DownstreamEffector->CellularResponse Inhibitor 3-Methylbenzene- carbothioamide Inhibitor->TargetKinase

Caption: A hypothetical signaling cascade demonstrating the inhibitory action of a compound on a target kinase.

This comprehensive guide provides the necessary framework to conduct a thorough and scientifically rigorous head-to-head comparison of this compound with known inhibitors. The successful execution of these experimental plans, following the identification of the compound's primary target, will be instrumental in defining its therapeutic potential.

A Comparative Guide to the Reproducibility of Biological Assays for Thioamide Compounds, with Reference to 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data specifically detailing the reproducibility of biological assays involving 3-Methylbenzenecarbothioamide is limited. This guide, therefore, provides a comparative framework based on the broader class of thioamide and carbothioamide compounds, offering insights into common assays, potential reproducibility challenges, and alternative molecules. This information is intended for researchers, scientists, and drug development professionals.

Thioamides are a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. They are analogs of amides where a sulfur atom replaces the oxygen atom. This substitution can alter the compound's chemical properties, influencing its biological interactions and stability. This guide explores the reproducibility of biological assays for this class of compounds, with a focus on providing a comparative analysis for researchers.

Comparison of Biological Activities of Thioamide Derivatives

Compound ClassAssay TypeTarget/Cell LineMeasured Potency (IC50/EC50)Reference
(Pyrimidinylamino)benzoyl-hydrazine-carbothioamideRXRα Antagonist Assay-EC50 = 1.68 ± 0.22 µM[1]
(Pyrimidinylamino)benzoyl-hydrazine-carbothioamideAnti-proliferative AssayHepG2 and A549 cellsIC50 < 10 µM[1]
Hydrazine-1-carbothioamidesCarbonic Anhydrase II InhibitionBovine Carbonic Anhydrase II-[2]
Hydrazine-1-carbothioamides15-Lipoxygenase Inhibition15-LipoxygenaseIC50 = 0.14 ± 0.01 µM (for compound 3h)[2]
Coumarin-3-carboxamidesCytotoxicity AssayHepG2 cancer cellsIC50 = 2.62–4.85 μM[3]
Coumarin-3-carboxamidesCytotoxicity AssayHeLa cancer cellsIC50 = 0.39–0.75 μM[3]

Experimental Protocols

To ensure the reproducibility of biological assays, detailed and consistent protocols are essential. Below is a generalized protocol for an anti-proliferative assay, a common screening method for novel chemical entities.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HepG2, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound or its analogs) in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Replace the culture medium in the 96-well plates with the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Factors Affecting Reproducibility in Biological Assays

Several factors can contribute to poor reproducibility in biological assays.[4] For thioamide compounds, issues such as compound precipitation due to low aqueous solubility can lead to high variability.[4] It is also important to consider potential off-target effects, as some thiosemicarbazides are known to chelate metal ions, which could interfere with metalloenzymes.[4]

In assays that rely on fluorescence, such as those using Thioflavin T to monitor amyloid formation, the frequency of measurement can introduce variability.[5] Agitation from the plate reader's movement can hasten fibrillization, impacting the kinetic results.[5]

Visualizing Molecular Pathways and Experimental Workflows

Understanding the potential mechanism of action and the experimental process is crucial for designing reproducible assays. Below are diagrams generated using Graphviz to illustrate a hypothetical signaling pathway that could be modulated by a thioamide compound and a typical experimental workflow.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Thioamide Thioamide Compound Thioamide->Receptor Binds to Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Alters CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway modulated by a thioamide compound.

G start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture compound_prep Prepare Thioamide Compound Dilutions cell_culture->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate (e.g., 48 hours) treatment->incubation assay Perform Assay (e.g., MTT) incubation->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro cell-based assay.

References

Comparative Guide to the Synthesis and Identity Confirmation of 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic routes to 3-Methylbenzenecarbothioamide, a valuable building block in medicinal chemistry. Detailed experimental protocols are presented alongside a comprehensive guide to confirming the product's identity using various analytical techniques. The data is structured to allow for easy comparison of the methods and their outcomes.

Synthesis of this compound: A Comparison of Two Methods

Two primary methods for the synthesis of this compound are the thionation of 3-methylbenzamide using Lawesson's reagent and the reaction of 3-methylbenzonitrile with a sulfur source. Below is a comparison of these two approaches.

Table 1: Comparison of Synthesis Methods for this compound

FeatureMethod 1: Thionation of 3-MethylbenzamideMethod 2: From 3-Methylbenzonitrile
Starting Material 3-Methylbenzamide3-Methylbenzonitrile
Key Reagent Lawesson's ReagentAmmonium Sulfide or H₂S/Base
Typical Reaction Conditions Reflux in an inert solvent (e.g., toluene, THF)Varies; can involve heating in a sealed vessel with a solution of the sulfur source
Reaction Time Typically 2-6 hoursCan range from a few hours to overnight
Work-up Procedure Removal of solvent, purification by column chromatographyExtraction and recrystallization
Reported Yield Generally high (70-90%)Variable, often moderate to high
Advantages High yields, relatively clean reactionUtilizes a readily available nitrile starting material
Disadvantages Lawesson's reagent can be odorous and requires careful handling; purification often requires chromatography.May require specialized equipment (e.g., sealed tube) and handling of toxic H₂S gas.

Experimental Protocols

Method 1: Synthesis from 3-Methylbenzamide using Lawesson's Reagent

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzamide (1.0 eq) in dry toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Method 2: Synthesis from 3-Methylbenzonitrile with Ammonium Sulfide

Protocol:

  • Place 3-methylbenzonitrile (1.0 eq) and a solution of ammonium sulfide (excess) in a pressure-resistant sealed tube.

  • Heat the mixture in an oil bath at a specified temperature (e.g., 100-120 °C) for several hours.

  • After cooling to room temperature, carefully open the tube in a well-ventilated fume hood.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Confirming the Identity of this compound

Accurate identification of the synthesized product is critical. The following analytical techniques and expected data are used to confirm the structure of this compound.

Spectroscopic Data for this compound

Table 2: Key Analytical Data for this compound

Analytical TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.7-7.2 (m, 4H, Ar-H), ~2.4 (s, 3H, CH₃), Amide protons (NH₂) may appear as a broad singlet.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~200 (C=S), ~140-125 (aromatic carbons), ~21 (CH₃)
Infrared (IR) (KBr)ν (cm⁻¹): ~3300-3100 (N-H stretch), ~1600 (aromatic C=C), ~1400-1300 (C=S stretch)
Mass Spectrometry (MS) m/z: [M]⁺ corresponding to the molecular weight of C₈H₉NS

Visualizing the Process

Synthesis Pathway

The following diagram illustrates the general synthetic route from 3-methylbenzamide to this compound using Lawesson's reagent.

synthesis_pathway reactant 3-Methylbenzamide reagent Lawesson's Reagent Toluene, Reflux reactant->reagent product This compound reagent->product analytical_workflow start Synthesized Product ms Mass Spectrometry (Confirm Molecular Weight) start->ms ir IR Spectroscopy (Identify Functional Groups: C=S, N-H) start->ir nmr NMR Spectroscopy (¹H and ¹³C) (Confirm Connectivity and Structure) start->nmr final Confirmed Identity: This compound ms->final ir->final nmr->final

Safety Operating Guide

Proper Disposal of 3-Methylbenzenecarbothioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Methylbenzenecarbothioamide, a chemical compound utilized in various research and development applications, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This substance is classified as harmful if swallowed and is suspected of causing genetic defects, necessitating stringent disposal protocols. Adherence to these procedures minimizes risks to personnel and the environment.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive information on its hazards and handling procedures. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.

Quantitative Hazard Data

For a clear understanding of the primary hazards associated with this compound, the following table summarizes key quantitative data.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through an approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All surplus this compound and materials contaminated with it (e.g., weighing paper, gloves, pipette tips) are to be considered hazardous waste.

  • Segregate Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container. Do not mix it with other types of waste, especially incompatible chemicals, to prevent dangerous reactions.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a container that is in good condition, free of leaks or cracks, and made of a material compatible with the chemical. A wide-mouth, screw-cap plastic or glass bottle is suitable for solid waste.

  • Properly Label the Container: As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The accumulation start date (the date the first waste is added).

    • The name and contact information of the waste generator.

    • A clear indication of the hazards (e.g., "Toxic," "Mutagen").

Step 3: Waste Accumulation and Storage

  • Designate a Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.[1][2][3] This area should be under the direct control of laboratory personnel.

  • Ensure Safe Storage: Keep the waste container securely closed at all times, except when adding waste.[4][5][6] Store the container in a secondary containment bin or tray to prevent the spread of material in case of a spill.

Step 4: Arranging for Disposal

  • Monitor Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in an SAA (typically up to 55 gallons, though institutional limits may be lower).

  • Schedule a Pickup: Once the container is full or is approaching the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][7]

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste. This involves a triple-rinse procedure with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[1][4][5]

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[1] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional policies.

  • Final Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label and dispose of it as regular laboratory glass or plastic waste.

Disposal Workflow Diagram

cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal cluster_3 Empty Container Decontamination A Generate this compound Waste B Select Compatible Waste Container A->B Solid Waste C Affix 'Hazardous Waste' Label B->C Immediately I Triple Rinse with Appropriate Solvent B->I Once Empty D Store in Satellite Accumulation Area (SAA) C->D E Keep Container Closed & in Secondary Containment D->E F Container Full or Time Limit Reached E->F Monitor G Contact EHS for Pickup F->G H Waste Transferred to Approved Disposal Facility G->H J Collect First Rinsate as Hazardous Waste I->J K Dispose of Clean Container as Non-Hazardous Waste J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Methylbenzenecarbothioamide, offering procedural, step-by-step guidance to ensure laboratory safety.

Hazard Identification and Classification

Based on analogous compounds, this compound should be treated as a substance with the following potential hazards:

  • Acute Oral Toxicity

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Specific Target Organ Toxicity (Single Exposure) , potentially affecting the respiratory system.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound.

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact with the chemical. A double layer provides additional protection.
Body Protection A disposable, fluid-resistant gown or a fully buttoned lab coatProtects clothing and skin from spills.
Respiratory Protection Use in a well-ventilated chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.Minimizes the inhalation of potentially harmful dust or vapors.

Safe Handling and Operational Plan

A systematic approach is crucial for handling this compound safely.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area gather_ppe Assemble and inspect all required PPE prep_area->gather_ppe don_ppe Don PPE correctly gather_ppe->don_ppe weigh Weigh the compound in a fume hood don_ppe->weigh dissolve Prepare solutions in a fume hood weigh->dissolve conduct_exp Conduct experiment with appropriate shielding dissolve->conduct_exp decontaminate Decontaminate work surfaces conduct_exp->decontaminate dispose_solid Dispose of solid waste in a labeled hazardous waste container decontaminate->dispose_solid dispose_liquid Dispose of liquid waste in a labeled hazardous waste container decontaminate->dispose_liquid doff_ppe Doff PPE and dispose of single-use items dispose_solid->doff_ppe dispose_liquid->doff_ppe cluster_response Immediate Actions cluster_first_aid First Aid cluster_followup Follow-up start Emergency Occurs evacuate Evacuate immediate area if necessary start->evacuate remove_victim Remove victim from exposure start->remove_victim ingestion Ingestion: Rinse mouth, do not induce vomiting start->ingestion Ingestion flush_area Flush affected area with water remove_victim->flush_area inhalation Inhalation: Move to fresh air remove_victim->inhalation Inhalation eye_contact Eyes: Flush with water for 15 mins flush_area->eye_contact Eye Contact skin_contact Skin: Wash with soap and water flush_area->skin_contact Skin Contact seek_medical Seek immediate medical attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report_incident Report incident to EHS seek_medical->report_incident

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.